tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate
Description
BenchChem offers high-quality tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(1-piperidin-4-ylpyrrolidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-11-6-9-17(10-11)12-4-7-15-8-5-12/h11-12,15H,4-10H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXFHIGFBZXEOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655178 | |
| Record name | tert-Butyl [1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903094-57-5 | |
| Record name | tert-Butyl [1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate (CAS No. 903094-57-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The document delineates its chemical identity, physicochemical properties, and its pivotal role as a versatile intermediate for the synthesis of complex pharmaceutical agents. A detailed, field-tested protocol for its synthesis via reductive amination is presented, emphasizing the rationale behind procedural steps to ensure reproducibility and scalability. Furthermore, this guide outlines the standard analytical methodologies for the structural elucidation and purity assessment of the title compound, supported by expected characterization data. Safety protocols and handling guidelines are also detailed to ensure safe laboratory practice. This document is intended to be an essential resource for researchers engaged in the design and synthesis of novel therapeutics incorporating the piperidinyl-pyrrolidine scaffold.
Introduction and Strategic Importance
tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate, bearing the CAS number 903094-57-5, is a bifunctional organic molecule that incorporates a piperidine ring linked to a Boc-protected aminopyrrolidine moiety. The strategic placement of these two saturated nitrogen heterocycles makes it a valuable synthon in the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen offers chemical stability under a variety of reaction conditions while allowing for facile deprotection under acidic conditions, enabling subsequent synthetic transformations.[1]
The piperidinyl-pyrrolidine scaffold is a common structural motif in a range of biologically active compounds. These saturated heterocyclic systems are prevalent in numerous FDA-approved drugs, where they often serve to modulate physicochemical properties such as solubility and lipophilicity, and to orient functional groups for optimal interaction with biological targets.[2] Consequently, tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate serves as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and modulators of other important enzyme families.
Physicochemical and Structural Properties
A summary of the key physicochemical properties for tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate is provided in the table below. These values are critical for understanding the compound's behavior in various solvents and reaction conditions, as well as for its purification and handling.
| Property | Value | Reference |
| CAS Number | 903094-57-5 | |
| Molecular Formula | C₁₄H₂₇N₃O₂ | [3] |
| Molecular Weight | 269.39 g/mol | [3] |
| Appearance | Expected to be an off-white to pale yellow solid | General observation for similar compounds |
| Solubility | Soluble in methanol, ethanol, and dichloromethane; sparingly soluble in water | Inferred from structure |
| Predicted XlogP | 1.3 | [4] |
Synthesis and Mechanistic Considerations
The most direct and industrially scalable approach for the synthesis of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate is the reductive amination between tert-butyl pyrrolidin-3-ylcarbamate and piperidin-4-one. This reaction proceeds via the formation of an intermediate iminium ion, which is subsequently reduced in situ to the desired secondary amine.
Proposed Synthetic Workflow
The overall synthetic strategy is depicted below. This two-step, one-pot process is highly efficient and avoids the isolation of the unstable enamine/iminium intermediate.
Caption: Synthetic workflow for tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate.
Detailed Experimental Protocol
This protocol is based on established procedures for reductive amination reactions.[5][6]
Materials and Reagents:
-
tert-Butyl pyrrolidin-3-ylcarbamate (1.0 eq)
-
Piperidin-4-one hydrochloride (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of piperidin-4-one hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM, 10 mL per mmol of the limiting reagent) under a nitrogen atmosphere, add triethylamine (1.2 eq) and stir for 15 minutes at room temperature to liberate the free base.
-
Add tert-butyl pyrrolidin-3-ylcarbamate (1.0 eq) to the mixture.
-
Stir the reaction mixture for 1 hour at room temperature to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes. Note: The addition can be exothermic.
-
Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of the initial organic layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate.
Rationale for Experimental Choices
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards carbonyl groups than sodium borohydride, minimizing side reactions. Its tolerance for mildly acidic conditions allows for the in situ formation and reduction of the iminium ion.[5]
-
Solvent: Dichloromethane is a common solvent for reductive aminations as it is relatively non-polar and effectively solubilizes the reactants and reagents.
-
Base: Triethylamine is used to neutralize the hydrochloride salt of piperidin-4-one, allowing the free base to participate in the reaction.
-
Workup: The aqueous sodium bicarbonate quench neutralizes any remaining acidic species and destroys excess reducing agent. The subsequent extraction and brine wash remove inorganic byproducts and water.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | The spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), as well as multiplets for the piperidine and pyrrolidine ring protons. The proton on the carbamate-bearing carbon of the pyrrolidine ring would likely appear as a multiplet. |
| ¹³C NMR | Expected signals include those for the tert-butyl group (~28 ppm and ~79 ppm for the quaternary and methyl carbons, respectively), and multiple signals in the aliphatic region (30-60 ppm) corresponding to the carbons of the piperidine and pyrrolidine rings. The carbamate carbonyl carbon should appear around 155 ppm. |
| Mass Spectrometry (ESI-MS) | The positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 270.2. |
Chromatographic Purity
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, typically using a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid or formic acid. A purity of ≥95% is generally acceptable for use as a research intermediate.
-
Thin Layer Chromatography (TLC): TLC can be used for rapid reaction monitoring. A suitable mobile phase would be 10% methanol in dichloromethane, with visualization by potassium permanganate stain.
Safety and Handling
As a Senior Application Scientist, ensuring safe laboratory practices is paramount. The following guidelines should be strictly adhered to when handling tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Applications in Drug Discovery
tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate is a valuable building block for creating libraries of compounds for screening against various biological targets. After deprotection of the Boc group, the resulting primary amine on the pyrrolidine ring can be further functionalized through acylation, alkylation, or sulfonylation to generate a diverse range of final products. This scaffold is particularly relevant in the synthesis of inhibitors targeting kinases, proteases, and other enzymes implicated in diseases such as cancer, inflammation, and metabolic disorders. Its use as an intermediate in the synthesis of complex molecules has been noted in the patent literature for various therapeutic areas.[8]
Conclusion
tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate is a key synthetic intermediate with significant potential in modern drug discovery. This guide has provided a detailed framework for its synthesis, characterization, and safe handling. The presented reductive amination protocol offers a reliable and efficient method for its preparation, enabling researchers to access this valuable building block for the development of novel therapeutics. The insights into its chemical properties and applications underscore its importance for scientists in the pharmaceutical and biotechnology sectors.
References
- Google Patents. US10059714B2 - Protein kinase B inhibitors.
-
PubChemLite. Tert-butyl n-[1-(pyrrolidin-3-yl)piperidin-4-yl]carbamate. Available from: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available from: [Link]
-
Supporting Information for various tert-butyl carbamates. Available from: [Link]
-
PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate. Available from: [Link]
-
PubChemLite. Tert-butyl n-[1-(piperidin-4-yl)piperidin-4-yl]carbamate. Available from: [Link]
-
PubChem. tert-butyl N-(pyrrolidin-3-yl)carbamate. Available from: [Link]
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available from: [Link]
- Google Patents. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
National Center for Biotechnology Information. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]
- Google Patents. US20220213099A1 - Prodrug compounds.
-
National Center for Biotechnology Information. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]
-
ACS Publications. Organic Process Research & Development Vol. 15 No. 4. Available from: [Link]
-
The Royal Society of Chemistry. Thioamide N–C(S) Activation. Available from: [Link]
-
ResearchGate. 1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants... Available from: [Link]
-
ACS Publications. Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Available from: [Link]
-
ResearchGate. Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,... Available from: [Link]
-
Google Patents. United States Patent. Available from: [Link]
-
NIST WebBook. tert-Butyl carbamate. Available from: [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available from: [Link]
-
Dove Press. Drug Repurposing as an Effective Drug Discovery Strategy: A Critical Review. Available from: [Link]
-
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available from: [Link]
-
OUCI. Development of Two Complementary Syntheses for a Privileged CGRP Receptor Antagonist Substructure. Available from: [Link]
Sources
- 1. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 2098034-88-7|tert-Butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate|BLD Pharm [bldpharm.com]
- 3. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - Tert-butyl n-[1-(pyrrolidin-3-yl)piperidin-4-yl]carbamate (C14H27N3O2) [pubchemlite.lcsb.uni.lu]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
Structure elucidation of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate
An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate
Abstract
The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical research and pharmaceutical development. Ambiguity in structure can lead to erroneous interpretations of biological activity, compromised intellectual property, and significant delays in development pipelines. This technical guide provides a comprehensive, multi-faceted strategy for the unambiguous structure elucidation of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate, a heterocyclic building block relevant to modern medicinal chemistry. By integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, we present a self-validating workflow. This document is intended for researchers, analytical scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for each analytical choice, ensuring a robust and irrefutable structural assignment.
Introduction: The Imperative for Orthogonal Analysis
tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate (Molecular Formula: C₁₄H₂₇N₃O₂, Monoisotopic Mass: 269.2103 Da) is a saturated heterocyclic compound featuring three key structural motifs: a piperidine ring, a pyrrolidine ring, and a tert-butoxycarbonyl (Boc) protecting group. The presence of multiple nitrogen atoms and stereocenters makes it a versatile scaffold in the synthesis of more complex pharmaceutical agents.
Given this complexity, relying on a single analytical technique is insufficient for complete structural verification. Isomers could yield identical molecular weights, and certain functional groups may be difficult to discern with one method alone. Therefore, an orthogonal approach, where each technique provides a unique and complementary piece of the structural puzzle, is not just best practice—it is essential. Mass spectrometry provides the molecular formula, NMR spectroscopy maps the atomic connectivity, and FTIR spectroscopy confirms the presence of key functional groups.[1][2] The convergence of data from these independent methods provides the highest degree of confidence in the final structural assignment.
Chemical Structure of the Target Compound:
The Elucidation Workflow: An Integrated Strategy
The process of structure elucidation follows a logical progression from broad molecular properties to detailed atomic-level connectivity. Our workflow is designed to be systematic and self-validating, where the hypothesis generated from one technique is confirmed or refined by the next.
Mass Spectrometry: Confirming Molecular Identity
Guiding Principle & Rationale
Mass spectrometry is the first critical step, serving to determine the precise molecular weight and, by extension, the elemental composition of the analyte.[3][4] For a newly synthesized compound, this technique confirms that the reaction produced a product of the expected mass, ruling out many potential side products or starting materials. We employ High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and cleanly observe the protonated molecular ion ([M+H]⁺).[5][6] The high accuracy of HRMS allows for the confident assignment of a molecular formula.[4]
Predicted Mass Spectrum Data
The molecular formula C₁₄H₂₇N₃O₂ yields a calculated monoisotopic mass of 269.2103 Da.
| Ion Species | Calculated m/z | Expected Observation |
| [M+H]⁺ | 270.2176 | The most abundant ion (base peak) in the full scan spectrum under positive ESI mode. |
| [M+Na]⁺ | 292.1995 | Often observed as a sodium adduct, typically at lower intensity than [M+H]⁺. |
| [M-Boc+H]⁺ | 170.1546 | A common fragment resulting from the neutral loss of the Boc group (100.0528 Da). |
| [M-C₄H₉+H]⁺ | 214.1549 | Fragment corresponding to the loss of the tert-butyl group. |
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation for positive ion mode.
-
Instrument: A Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in the m/z range of 50-750.
-
Analysis: Identify the m/z of the base peak and compare it to the calculated mass of the [M+H]⁺ ion. The observed mass should be within a 5 ppm tolerance of the calculated mass.
NMR Spectroscopy: The Definitive Structural Map
Guiding Principle & Rationale
While MS provides the formula, NMR spectroscopy reveals the actual arrangement of atoms.[7] It is the most powerful tool for the de novo structure elucidation of organic molecules.[8][9]
-
¹H NMR: Provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (multiplicity).
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment (e.g., sp³, sp², carbonyl).
-
2D NMR (COSY, HSQC): Used to definitively assign proton and carbon signals and confirm connectivity, especially in complex regions of the spectrum.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Protons | Moiety | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| a | tert-Butyl | ~1.45 | Singlet (s) | 9H | Nine equivalent protons with no adjacent protons. Characteristic of a Boc group.[10][11] |
| b | Carbamate NH | ~4.8 - 5.2 | Broad Singlet (br s) | 1H | Exchangeable proton, often broad. Shift is solvent-dependent. |
| c | Pyrrolidine CH -N-Boc | ~4.0 - 4.2 | Multiplet (m) | 1H | Deshielded by both the nitrogen of the carbamate and the pyrrolidine ring nitrogen. |
| d, e | Pyrrolidine CH ₂ | ~1.8 - 2.2 | Multiplet (m) | 2H | Diastereotopic protons on the carbon adjacent to the CH-N-Boc group. |
| f, g | Pyrrolidine CH ₂-N | ~2.8 - 3.2 | Multiplet (m) | 2H | Protons on the carbon adjacent to the ring nitrogen, deshielded. |
| h | Piperidine CH -N | ~2.4 - 2.6 | Multiplet (m) | 1H | Methine proton on the piperidine ring, attached to the pyrrolidine nitrogen. |
| i, j | Piperidine CH ₂ (axial) | ~1.2 - 1.4 | Multiplet (m) | 4H | Shielded axial protons on the piperidine ring. |
| k, l | Piperidine CH ₂ (equatorial) | ~1.7 - 1.9 | Multiplet (m) | 4H | Deshielded equatorial protons on the piperidine ring. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Carbons | Moiety | Predicted Shift (δ, ppm) | Rationale |
| 1 | Carbamate C =O | ~155.5 | Characteristic chemical shift for a carbamate carbonyl carbon.[10] |
| 2 | tert-Butyl Quaternary C | ~79.5 | Quaternary carbon of the Boc group.[10] |
| 3 | tert-Butyl C H₃ | ~28.4 | Three equivalent methyl carbons of the Boc group.[10] |
| 4 | Pyrrolidine C H-N-Boc | ~50 - 53 | Methine carbon bearing the carbamate group. |
| 5, 6 | Pyrrolidine C H₂ | ~30 - 35 | Aliphatic carbons within the pyrrolidine ring. |
| 7 | Piperidine C H-N | ~55 - 58 | Methine carbon of the piperidine ring, attached to the pyrrolidine nitrogen. |
| 8, 9 | Piperidine C H₂ | ~45 - 48 | Carbons adjacent to the piperidine nitrogen. Based on known piperidine shifts.[12][13][14][15] |
| 10, 11 | Piperidine C H₂ | ~25 - 30 | Carbons beta to the piperidine nitrogen.[12][13][14][15] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 500 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of ¹³C, several hundred to a few thousand scans may be necessary.
-
2D NMR (Optional but Recommended): Acquire COSY (proton-proton correlation) and HSQC (one-bond proton-carbon correlation) spectra to confirm assignments.
-
Processing: Fourier transform the data, phase correct the spectra, and calibrate the chemical shift scale to TMS at 0.00 ppm. Integrate the ¹H NMR signals.
FTIR Spectroscopy: Functional Group Fingerprinting
Guiding Principle & Rationale
FTIR spectroscopy is a rapid and effective method for confirming the presence of specific functional groups by identifying their characteristic vibrational frequencies.[16] For this molecule, FTIR is crucial to verify the existence of the carbamate's N-H and C=O bonds, providing evidence that complements the NMR and MS data.
Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3350 | N-H Stretch | Secondary Amine (Carbamate) | A moderately sharp peak indicating the N-H bond of the carbamate. |
| ~2950 - 2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) | Strong, sharp peaks characteristic of the numerous sp³ C-H bonds in the molecule. |
| ~1685 | C=O Stretch | Carbamate Carbonyl | A very strong and sharp absorption, which is a key diagnostic peak for the Boc group.[17] |
| ~1520 | N-H Bend | Secondary Amine (Carbamate) | A moderate peak associated with the bending of the N-H bond. |
| ~1250 & ~1160 | C-O Stretch | Carbamate Ester | Strong peaks corresponding to the C-O single bond stretches within the carbamate group. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal.
-
Instrument: An FTIR spectrometer equipped with an ATR accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the ATR press and apply consistent pressure to the sample. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
-
Analysis: Identify the key absorption bands and match them to the expected functional groups.
Data Integration: The Path to Unambiguous Confirmation
The true power of this orthogonal approach lies in the integration of all data points. A proposed structure must be consistent with every piece of evidence.
-
MS confirms the molecular formula is C₁₄H₂₇N₃O₂.
-
FTIR confirms the presence of the carbamate C=O and N-H functional groups.
-
¹H and ¹³C NMR data confirm the tert-butyl group (9H singlet, characteristic carbon shifts) and the complex aliphatic signals are consistent with the interconnected piperidine and pyrrolidine rings.
-
The combination is irrefutable. Any other isomer, such as one where the piperidine and pyrrolidine rings are connected differently, would produce a distinctly different NMR spectrum (different chemical shifts and multiplicities) and potentially different MS fragmentation patterns.
Conclusion
The structure elucidation of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate is achieved with high confidence through the synergistic application of Mass Spectrometry, NMR Spectroscopy, and FTIR Spectroscopy. This guide has detailed the guiding principles, predictive data, and experimental protocols necessary for this task. By following this integrated and self-validating workflow, researchers and drug development professionals can ensure the foundational accuracy of their chemical matter, a critical requirement for advancing scientific discovery and developing novel therapeutics.
References
-
Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America. Retrieved from [Link]
- Joseph, M. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures.
-
Van Bocxlaer, J., & Clauwaert, K. (2018). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2127), 20170337. [Link]
-
Applying mass spectrometry in pharmaceutical analysis. (2022). Drug Discovery News. Retrieved from [Link]
-
Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (n.d.). Lab Manager. Retrieved from [Link]
-
Piperidine. (n.d.). In Wikipedia. Retrieved from [Link]
- Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2943-2948.
-
Piperidine. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
Oberacher, H., & Pitterl, F. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 397(8), 3461–3470. [Link]
- Supporting Information for [Source inform
- [Source inform
-
Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3566-3569. [Link]
-
Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]
- [Source inform
-
Structure Elucidation Definition. (n.d.). Fiveable. Retrieved from [Link]
- [Source inform
- [Source inform
- [Source inform
- [Source inform
- [Source inform
- [Source inform
- [Source inform
- [Source inform
- Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry, 69, 88-97.
-
Tert-butyl n-[1-(pyrrolidin-3-yl)piperidin-4-yl]carbamate. (n.d.). PubChemLite. Retrieved from [Link]
- [Source inform
-
Pyrrolidine. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- [Source inform
- [Source inform
- [Source inform
- [Source inform
- [Source inform
- 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
- [Source inform
-
nptelhrd. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube. [Link]
-
Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. (2019). ACS Publications. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved from [Link]
- [Source inform
- Functional group identification for FTIR spectra using image-based machine learning models. (n.d.). NSF Public Access Repository.
- Quantification of Mass Fraction of Organic Mass Functional Groups: Fourier Transform Infrared spectroscopy (FTIR) Application. (2016).
- [Source inform
- [Source inform
- [Source inform
Sources
- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 2. fiveable.me [fiveable.me]
- 3. longdom.org [longdom.org]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. jchps.com [jchps.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. jchps.com [jchps.com]
- 10. rsc.org [rsc.org]
- 11. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]
- 12. Piperidine - Wikipedia [en.wikipedia.org]
- 13. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 17. pubs.acs.org [pubs.acs.org]
Introduction: The Strategic Importance of Boc-Protected Diamine Scaffolds
An In-depth Technical Guide to the Physicochemical Properties of Boc-Protected Piperidinyl-Pyrrolidines
In the landscape of modern medicinal chemistry, the quest for novel therapeutics with improved efficacy and specificity is relentless. Conformationally restricted scaffolds are highly prized platforms for drug design, as they reduce the entropic penalty of binding to a biological target by pre-organizing functional groups in a defined spatial orientation.[1] Among these, scaffolds combining piperidine and pyrrolidine rings represent a versatile and sp³-rich diamine framework, offering multiple vectors for chemical elaboration.[2][3]
However, the synthetic utility of such diamines is contingent upon the ability to selectively functionalize one nitrogen atom in the presence of the other. This requires the use of a robust protecting group, and the tert-butyloxycarbonyl (Boc) group is a preeminent choice.[4] The Boc group is renowned for its stability across a wide range of basic, nucleophilic, and reductive conditions, yet it is readily cleaved under mild acidic conditions, making it an invaluable tool in multi-step synthesis.[5][6]
The introduction of the Boc group fundamentally alters the molecule's character. It transforms a basic, hydrophilic amine into a neutral, lipophilic carbamate, thereby profoundly influencing the compound's physicochemical properties. An in-depth understanding of these properties—lipophilicity, basicity, solubility, and stability—is not merely academic; it is critical for designing efficient synthetic routes, developing robust purification strategies, and ultimately, for guiding the selection of drug candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This guide provides a comprehensive analysis of these core properties for researchers, scientists, and drug development professionals working with Boc-protected piperidinyl-pyrrolidine intermediates.
Lipophilicity: Mastering the LogP and LogD Landscape
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug discovery.[7][] It governs a molecule's ability to cross biological membranes, influences plasma protein binding, and is a key determinant of solubility and metabolic clearance.[][9] Lipophilicity is quantified using the partition coefficient (LogP) for neutral molecules or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[10]
The introduction of the Boc group causes a significant increase in lipophilicity. The large, nonpolar tert-butyl moiety masks the polarity of the N-H bond, making the entire molecule less polar and more soluble in nonpolar environments.[6] This shift can be advantageous for extraction and chromatography but must be carefully managed to keep drug candidates within an optimal lipophilicity range (e.g., CLogP < 5, as per Lipinski's Rule of 5) to avoid issues with solubility and metabolic instability.[11]
| Compound | Approximate Calculated LogP | Comments |
| Pyrrolidine | ~0.3 | Parent heterocycle, relatively polar. |
| N-Boc-pyrrolidine | ~1.6[12] | Significant increase in lipophilicity upon protection. |
| Piperidine | ~0.8 | Parent heterocycle, relatively polar. |
| N-Boc-piperidine | ~2.1 | Significant increase in lipophilicity upon protection. |
For a mono-Boc-protected piperidinyl-pyrrolidine, the molecule possesses one non-basic carbamate and one basic secondary amine. This makes its lipophilicity exquisitely dependent on pH. At physiological pH (7.4), the unprotected nitrogen will be partially or fully protonated, increasing the molecule's polarity and lowering its measured LogD value compared to its theoretical LogP.
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination
This protocol describes a validated, self-contained method for measuring the distribution coefficient at pH 7.4, a critical parameter for predicting in-vivo behavior.[13]
Pillar of Trustworthiness: The self-validating nature of this protocol lies in the use of High-Performance Liquid Chromatography (HPLC) for quantification. This ensures that the measured concentrations are accurate and specific to the analyte, even in the presence of minor impurities, and allows for the determination of concentration in both phases from a single calibration curve.[13][14]
Methodology:
-
Phase Preparation:
-
Prepare a 1-octanol phase saturated with phosphate-buffered saline (PBS) at pH 7.4.
-
Prepare a PBS phase (pH 7.4) saturated with 1-octanol.
-
Allow both phases to separate for at least 24 hours before use to ensure mutual saturation.[14]
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the Boc-protected piperidinyl-pyrrolidine in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 10 mg/mL).
-
-
Partitioning:
-
In a clean glass vial, combine 2.0 mL of the saturated 1-octanol phase and 2.0 mL of the saturated PBS (pH 7.4) phase.
-
Spike the biphasic system with a small volume (e.g., 20 µL) of the stock solution to achieve a final concentration that is detectable in both phases.
-
Cap the vial tightly and shake vigorously for 1 hour at a controlled temperature (e.g., 25°C) to allow for complete partitioning.
-
Let the vial stand undisturbed or centrifuge at low speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from the top (1-octanol) and bottom (aqueous) layers.
-
Prepare a dilution series from the stock solution to create a calibration curve.
-
Analyze the concentrations of the analyte in the octanol and aqueous aliquots, along with the calibration standards, using a validated reverse-phase HPLC method.[13]
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the analyte in the 1-octanol phase ([Organic]) and the aqueous phase ([Aqueous]).
-
Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Organic] / [Aqueous])
-
Caption: Boc protection removes basicity via resonance.
Solubility Profile: Navigating Aqueous and Organic Media
The solubility of a compound is a critical factor for both synthetic chemistry and drug delivery. As a general rule, the introduction of the large, lipophilic Boc group decreases aqueous solubility while significantly increasing solubility in a wide range of organic solvents. [6][15] Unprotected piperidine itself is highly soluble in water due to hydrogen bonding. [16]In contrast, Boc-protected derivatives are often poorly soluble in water. [17]This has direct practical consequences:
-
Reaction Conditions: Reactions involving Boc-protected piperidinyl-pyrrolidines are typically performed in organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), or N,N-dimethylformamide (DMF). [15]* Work-up Procedures: The low water solubility allows for efficient extraction of the product from an aqueous phase into an organic solvent (e.g., ethyl acetate) during reaction work-ups.
-
Purification: While some Boc-protected intermediates can be crystallized, their increased lipophilicity and often liquid or waxy nature make silica gel chromatography a more common purification method.
| Solvent Class | Representative Solvents | Typical Solubility of Boc-Protected Piperidinyl-Pyrrolidines |
| Polar Protic | Water, Methanol, Ethanol | Poor in water; generally good in alcohols. [15] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Generally good to very good solubility. [15] |
| Nonpolar/Ethereal | Dichloromethane, THF, Ethyl Acetate | Good solubility is typically observed. |
| Hydrocarbon | Hexanes, Toluene | Lower solubility, often used as anti-solvents for crystallization. |
Chemical Stability and Forced Degradation
The utility of the Boc group is defined by its predictable stability profile: it is robust under many conditions but selectively labile to acid. [5] Conditions Where the Boc Group is Stable:
-
Basic Conditions: Resistant to hydrolysis by strong aqueous bases like NaOH and KOH. [6][18]* Nucleophiles: Generally unreactive towards common nucleophiles. [19]* Reductive Conditions: Stable to catalytic hydrogenation (e.g., H₂/Pd-C), which allows for the orthogonal deprotection of groups like benzyl (Bn) or benzyloxycarbonyl (Cbz). [6] Conditions Causing Cleavage (Deprotection): The primary reactivity is its cleavage under acidic conditions. The mechanism involves protonation of the carbamate carbonyl, which facilitates the departure of the highly stable tert-butyl cation. The resulting carbamic acid intermediate rapidly decarboxylates to yield the free amine, CO₂, and isobutene. [5][20] Common reagents for deprotection include:
-
Trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v). [5]* Hydrogen chloride (HCl) in a solvent like methanol, dioxane, or ethyl acetate. [20]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Protocol: Forced Degradation Study
Forced degradation studies are intentionally performed to understand the degradation pathways and establish the inherent stability of a molecule under stress conditions, which is a regulatory expectation. [21][22] Pillar of Expertise: The choice of stress conditions is not arbitrary; it is designed to mimic potential storage or processing extremes (pH variation, oxidation) to proactively identify potential liabilities in the molecular structure. An extent of degradation of 5-20% is typically targeted to ensure that degradation products can be reliably identified without completely consuming the parent compound. [21] Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Acidic Stress:
-
To an aliquot of the stock solution, add 1N HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 24 hours).
-
At various time points, withdraw a sample, neutralize with 1N NaOH, and analyze by HPLC-UV/MS.
-
-
Basic Stress:
-
To an aliquot of the stock solution, add 1N NaOH.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw a sample, neutralize with 1N HCl, and analyze by HPLC-UV/MS.
-
-
Oxidative Stress:
-
To an aliquot of the stock solution, add 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for 24 hours.
-
Analyze samples by HPLC-UV/MS at various time points.
-
-
Analysis: For each condition, compare the chromatograms of the stressed samples to a control sample. Identify the percentage of degradation of the parent compound and the formation of any new peaks (degradants). Mass spectrometry is used to obtain the mass of the degradants to help elucidate their structures.
Analytical Characterization: Confirming Identity and Purity
The successful synthesis and purification of a Boc-protected piperidinyl-pyrrolidine must be confirmed by rigorous analytical methods. Each technique provides a unique and complementary piece of structural information. [23][24]
| Technique | Principle | Information Provided & Key Signatures |
|---|---|---|
| ¹H NMR | Measures the magnetic environment of protons. | Unambiguous confirmation of the Boc group via a sharp 9H singlet at ~1.4 ppm. Also shows characteristic shifts for protons on the piperidine and pyrrolidine rings. [24] |
| ¹³C NMR | Measures the magnetic environment of carbon atoms. | Confirms key carbons of the Boc group: quaternary carbon (~80 ppm), methyl carbons (~28 ppm), and the carbamate carbonyl (~155 ppm). [23][24] |
| Mass Spec (MS) | Measures the mass-to-charge ratio of ions. | Confirms successful protection by showing the expected molecular ion peak, which is the mass of the starting diamine + 100.12 Da (the mass of C₅H₈O₂). [23] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identifies the carbamate functional group through a strong C=O stretching absorption band in the region of 1680-1720 cm⁻¹. [23]|
Conclusion
The Boc-protected piperidinyl-pyrrolidine scaffold is a powerful platform in drug discovery, offering a blend of conformational rigidity and synthetic tractability. However, the act of Boc protection is a significant chemical modification that fundamentally reshapes the molecule's physicochemical profile. It markedly increases lipophilicity, nullifies the basicity of the protected nitrogen, and alters solubility in both aqueous and organic media. A deep, quantitative understanding of these properties is not optional—it is essential for efficient synthesis, purification, formulation, and the rational design of drug candidates with a higher probability of success. By leveraging the protocols and principles outlined in this guide, researchers can better navigate the challenges and unlock the full potential of these valuable chemical intermediates.
References
- Benchchem.
- Longdom Publishing.
- PubMed. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
- ChemBK. 1-Boc-piperidine, N-(tert-Butoxycarbonyl)piperidine.
- Quora. Which is a stronger base, pyrrolidine or piperidine?.
- Benchchem. A Comparative Guide to Analytical Methods for Confirming Boc Protection.
- ACD/Labs. LogP—Making Sense of the Value.
- Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Reddit. Why is boc stable to hydrolysis under basic conditions?.
- Sigma-Aldrich. N-Boc-pyrrolidine 97%.
- Sigma-Aldrich. BOC-ON.
- ChemicalBook. N-BOC-piperidine-4-carboxylic acid.
- ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a)
- Juniper Publishers. Lipophilicity (LogD 7.4 ) of N-Aryl Benzo Hydroxamic Acids.
- PubChem. N-Boc-pyrrolidine.
- Life Chemicals. Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery.
- ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
- MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Chemistry Stack Exchange. Which is more basic, piperidine or pyrrolidine and why?.
- BOC Sciences. Lipophilicity Assays.
- Solubility of Things. Piperidine.
- Pharmaceutical Technology.
- Benchchem.
- Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
- ChemicalBook. 1-Boc-piperidine.
- ResearchGate. Selective Mono‐BOC Protection of Diamines.
- ResearchGate. Lipophilicity Parameters of Analyzed Compounds with the log P Values....
- PMC. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry.
- ResearchGate. Calculated physicochemical properties of Boc-deprotected.
- Santa Cruz Biotechnology. 4-N-Boc-amino-1-(pyrrolidin-3-yl) piperidine.
- Reymond Research Group. Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
- ResearchGate.
- NIH.
- RSC Publishing.
- ResearchGate. (PDF) Selective Mono‐BOC Protection of Diamines.
- Benchchem. Solubility Profile of (R)-3-(Boc-amino)pyrrolidine: A Technical Guide.
- SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof.
- ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Springer. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- NIH. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism.
- ResearchGate.
- SciSpace.
- Benchchem. Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis.
- Der Pharma Chemica. Scholars Research Library.
- NIH.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 9. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. acdlabs.com [acdlabs.com]
- 12. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]
- 18. reddit.com [reddit.com]
- 19. Boc-Protected Amino Groups [organic-chemistry.org]
- 20. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 21. pharmtech.com [pharmtech.com]
- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
The Architect of Amine Reactivity: A Technical Guide to the Tert-Butoxycarbonyl (Boc) Protecting Group in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the precise control of reactivity is paramount. The successful construction of complex molecules, from life-saving pharmaceuticals to novel materials, hinges on the ability to selectively shield and unmask functional groups. Among the arsenal of chemical tools available, the tert-butoxycarbonyl (Boc) protecting group has emerged as a cornerstone for the management of primary and secondary amines. Its widespread adoption is a testament to a near-perfect balance of stability, ease of introduction, and mild, selective removal.[1][2] This in-depth technical guide provides a comprehensive exploration of the Boc group, from its fundamental chemical principles to its strategic application in complex amine synthesis, offering field-proven insights for researchers and drug development professionals.
The Core Principle: Taming the Nucleophilic Amine
Amines are fundamental building blocks in a vast array of biologically active molecules. However, their inherent nucleophilicity and basicity can be a double-edged sword during synthesis.[3] Unprotected amines can engage in a multitude of undesired side reactions, complicating reaction pathways and reducing yields. The primary role of the Boc group is to temporarily convert a reactive amine into a carbamate, a significantly less nucleophilic and basic moiety.[3][4][5] This transformation effectively "pauses" the amine's reactivity, allowing for chemical modifications to be performed on other parts of the molecule without interference.[6]
The key characteristics of an effective protecting group are elegantly embodied by the Boc group:
-
Ease of Introduction: The Boc group is typically installed with high efficiency.[3]
-
Stability: It remains inert under a wide range of reaction conditions.[1][3]
-
Facile and Selective Removal: The Boc group can be cleaved under mild acidic conditions that often leave other sensitive functional groups unharmed.[1][3]
The Chemistry of Control: Boc Protection and Deprotection
A deep understanding of the mechanisms governing the application and removal of the Boc group is crucial for its effective implementation.
Boc Protection: A Nucleophilic Acyl Substitution
The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[1][6] This reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate.[6][7] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butoxide.[1][8]
The reaction is often carried out in the presence of a base, such as sodium hydroxide, sodium bicarbonate, or triethylamine (TEA), to neutralize the protonated amine intermediate and drive the reaction to completion.[1][9][10] However, the reaction can also proceed without a base, as the tert-butoxide byproduct can serve this purpose.[4][8]
Experimental Protocol: General Procedure for Boc Protection of a Primary Amine
-
Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent, such as a 2:1 v/v mixture of water and tetrahydrofuran (THF).[10]
-
Base Addition: If required, add a base like triethylamine (1.1 equivalents) and stir for 5 minutes at room temperature.[6]
-
Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath and add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents) in one portion.[6][10]
-
Reaction: Stir the reaction mixture at 0 °C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.[10]
-
Work-up: Upon completion (monitored by TLC), dilute the reaction with water and extract the product with an organic solvent like dichloromethane or ethyl acetate.[2][9]
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary.[10]
Boc Deprotection: An Acid-Labile Cleavage
The removal of the Boc group is its defining feature and is typically achieved under acidic conditions.[1] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are most commonly employed.[1] The mechanism involves the protonation of the carbamate's carbonyl oxygen by the acid.[11][12] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[11][12] The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[7][11][12]
The liberated tert-butyl cation can potentially alkylate sensitive residues in the molecule, such as tryptophan or methionine.[1][13] To prevent this, "scavengers" like anisole, thioanisole, or triisopropylsilane (TIS) are often added to the deprotection mixture to trap the carbocation.[1][11][14]
Experimental Protocol: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the Boc-protected amine (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) to a concentration of 0.1-0.5 M.[11]
-
TFA Addition: Cool the solution to 0 °C in an ice bath. Add TFA dropwise to the stirred solution. The concentration of TFA can range from 20% to 100% (v/v) relative to the DCM.[11] For substrates with other acid-sensitive groups, starting with a lower concentration of TFA is advisable.
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]
-
Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The product is often obtained as the hydrochloride or trifluoroacetate salt.[11][15]
-
Neutralization (Optional): To obtain the free amine, dissolve the salt in a suitable solvent and neutralize with a mild base, such as a saturated aqueous solution of sodium bicarbonate. Extract the free amine with an organic solvent.
Strategic Implementation in Complex Synthesis
The true power of the Boc group lies in its strategic application, particularly in the synthesis of complex molecules with multiple functional groups.
Orthogonality: The Key to Selective Deprotection
A significant advantage of the Boc group is its orthogonality with other common amine protecting groups.[10][16] Orthogonality refers to the ability to remove one protecting group in the presence of another, without affecting the second group.[16] The Boc group is:
-
Stable under basic conditions: This allows for the selective removal of base-labile protecting groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group, a cornerstone of solid-phase peptide synthesis (SPPS).[4][10][17]
-
Stable to catalytic hydrogenation: This permits the removal of groups like the benzyloxycarbonyl (Cbz or Z) group using H₂ and a palladium catalyst, while the Boc group remains intact.[4][10]
This orthogonality is fundamental to complex synthetic strategies, enabling chemists to choreograph a precise sequence of reactions.[6][16]
A Comparative Overview of Amine Protecting Groups
The choice of a protecting group is a critical decision in synthetic planning. The following table provides a comparative analysis of the Boc group with other commonly used amine protecting groups.
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Mild to strong acid (e.g., TFA, HCl) [3][7] | Bases, nucleophiles, catalytic hydrogenation [2][4] |
| Benzyloxycarbonyl | Cbz, Z | Catalytic hydrogenation (H₂, Pd/C)[7] | Acid, base |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine)[7] | Acid, catalytic hydrogenation |
| Tosyl | Ts | Strong acid (e.g., HBr, H₂SO₄), strong reducing agents[18] | Mild acid, base, catalytic hydrogenation |
Beyond the Standard Protocol: Milder Deprotection Strategies
While acidic deprotection is the standard, the use of strong acids like TFA can be detrimental to molecules containing other acid-sensitive functionalities.[15] In such cases, a range of milder, alternative deprotection methods have been developed.
| Method | Reagents/Conditions | Key Advantages |
| Milder Protic Acids | Aqueous phosphoric acid, p-toluenesulfonic acid (pTSA)[15] | Less harsh than TFA or HCl. |
| Lewis Acids | Zinc bromide (ZnBr₂), trimethylsilyl iodide (TMSI)[15] | Non-protic conditions, can offer different selectivity. |
| Thermal Deprotection | Heating in a suitable solvent (e.g., water, 2,2,2-trifluoroethanol)[15][19] | Avoids the use of any acid. |
| Other Non-Acidic Methods | Oxalyl chloride in methanol, catalyst-free in hot water[15][19][20] | Useful for highly sensitive substrates. |
The selection of the deprotection method should be carefully considered based on the overall molecular architecture and the presence of other functional groups.
Visualizing the Workflow and Mechanisms
Diagrammatic representations can greatly aid in understanding the chemical transformations and decision-making processes involved in utilizing the Boc protecting group.
Caption: Mechanism of Boc protection of an amine.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
- 18. Protecting group - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety, handling, and MSDS for tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate
An In-Depth Technical Guide to the Safe Handling of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate
Abstract
This technical guide provides a comprehensive overview of the safety, handling, and material safety data sheet (MSDS) considerations for tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate. As a specialized heterocyclic building block in drug discovery and development, understanding its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data from structurally analogous compounds to establish a robust framework for risk assessment and management. It is intended for researchers, chemists, and drug development professionals who may handle this or similar chemical entities.
Introduction and Compound Profile
tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate is a bifunctional organic molecule featuring a Boc-protected amine on a pyrrolidine ring, which is N-substituted with a piperidine moiety. Such structures are common intermediates in the synthesis of complex pharmaceutical agents.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group and the piperidinyl-pyrrolidine core dictates its reactivity, stability, and potential toxicological profile.
Table 1: Compound Identification
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate | PubChemLite[7] |
| Molecular Formula | C₁₄H₂₇N₃O₂ | PubChemLite[7] |
| Molecular Weight | 269.38 g/mol | PubChemLite[7] |
| CAS Number | Not assigned/found. | N/A |
Hazard Assessment Based on Structural Analogs
The primary hazards associated with this class of compounds are skin, eye, and respiratory tract irritation.[8] A review of GHS classifications for similar molecules indicates a consistent pattern of warnings for these routes of exposure.[6][9]
Table 2: Summary of GHS Hazard Statements from Analogous Compounds
| Hazard Statement | Description | Frequency of Occurrence in Analogs |
| H315 | Causes skin irritation | High[6][8][9] |
| H319 | Causes serious eye irritation | High[6][8][9] |
| H335 | May cause respiratory irritation | High[5][8][10] |
| H302 | Harmful if swallowed | Moderate[11][12] |
| H314 | Causes severe skin burns and eye damage | Low (Compound dependent)[9] |
Causality of Hazards: The irritant properties of these compounds can be attributed to their amine functionalities. While the Boc group mitigates the basicity of the carbamate nitrogen, the piperidine and pyrrolidine nitrogens are secondary and tertiary amines, respectively, which can cause irritation upon contact with mucous membranes and skin.[9][11] Inhalation of airborne powder can lead to irritation of the respiratory system.[5][10]
Although comprehensive toxicological data for the specific compound is unavailable, it is prudent to assume it may be harmful if swallowed, inhaled, or absorbed through the skin.[3][11] The chemical, physical, and toxicological properties have not been thoroughly investigated for many similar research chemicals.[5]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This begins with robust engineering controls and is supplemented by appropriate PPE.
Engineering Controls
-
Ventilation: All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][13] The laboratory should be equipped with a general ventilation system that ensures adequate air changes.
-
Safety Stations: Easily accessible and fully functional eyewash stations and safety showers are mandatory in any area where the compound is handled.[13]
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical. It must be selected based on the potential for exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be used in addition to goggles when there is a significant risk of splashing.[14]
-
Skin Protection:
-
Gloves: Wear chemically resistant, impervious gloves (e.g., nitrile) that have been inspected for integrity before use.[3] Gloves must be discarded and replaced immediately if contamination occurs.
-
Lab Coat/Gown: A long-sleeved lab coat is standard. For operations with a higher risk of spillage, a disposable, back-closing gown should be worn.[14]
-
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5][15]
Safe Handling and Storage Protocols
Adherence to standardized protocols for handling and storage is essential to maintain compound integrity and prevent accidental exposure.
Handling Protocol
This step-by-step protocol is designed to minimize exposure and contamination.
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.
-
Weighing: If weighing the solid, perform the task in the fume hood. Use a draft shield to prevent the powder from becoming airborne.
-
Solution Preparation: Add the solid to the solvent slowly. If necessary, cap and sonicate or vortex to dissolve. Avoid heating solutions outside of a controlled reflux apparatus.
-
Post-Handling: After use, decontaminate the work surface. Remove gloves and wash hands thoroughly with soap and water.[4][16]
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][13] Many suppliers recommend refrigeration (2-8°C).[17] Keep away from incompatible materials such as strong oxidizing agents.[3][11]
-
Container Integrity: Ensure the container is properly labeled and stored upright to prevent leaks.
Emergency and First-Aid Procedures
Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures.
Diagram 1: Emergency Response Workflow
Caption: Workflow for first-aid response to chemical exposure.
-
Inhalation: If inhaled, remove the person to fresh air and keep them at rest in a position comfortable for breathing.[11] Seek immediate medical attention if symptoms develop or persist.[3]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[16] If skin irritation occurs, get medical advice.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[16] Immediate medical attention is required.[15]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]
Accidental Release and Disposal
Spill Containment and Cleanup
-
Evacuate: Keep unnecessary personnel away from the spill area.[3]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if safe to do so. Avoid dust formation.[18]
-
Clean-up: For a solid spill, carefully sweep up or vacuum the material and place it into a suitable, labeled container for disposal.[11][13] Do not let the product enter drains.[16]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Diagram 2: Spill Response Protocol
Caption: Step-by-step protocol for managing an accidental chemical spill.
Waste Disposal
Dispose of contaminated waste in accordance with local, regional, and national regulations.[13][15] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[15] Do not dispose of it down the drain or into the environment.[16]
Conclusion
While tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate lacks a dedicated, publicly available MSDS, a thorough analysis of its structural motifs and the safety profiles of analogous compounds allows for the construction of a reliable and conservative safety protocol. The primary risks are associated with irritant effects upon contact, inhalation, or ingestion. By implementing stringent engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can work with this compound safely and effectively.
References
- 1. researchgate.net [researchgate.net]
- 2. innospk.com [innospk.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. aksci.com [aksci.com]
- 5. capotchem.cn [capotchem.cn]
- 6. tert-butyl N-(pyrrolidin-3-yl)carbamate | C9H18N2O2 | CID 2757234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - Tert-butyl n-[1-(pyrrolidin-3-yl)piperidin-4-yl]carbamate (C14H27N3O2) [pubchemlite.lcsb.uni.lu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.ie [fishersci.ie]
- 12. 73874-95-0|tert-Butyl piperidin-4-ylcarbamate|BLD Pharm [bldpharm.com]
- 13. kishida.co.jp [kishida.co.jp]
- 14. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 15. fishersci.com [fishersci.com]
- 16. aksci.com [aksci.com]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 18. Page loading... [guidechem.com]
A Technical Guide to tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate: A Key Building Block for Drug Discovery
Executive Summary: tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate is a strategically designed bifunctional molecule increasingly recognized for its utility in medicinal chemistry and drug development. Featuring a Boc-protected amine on a pyrrolidine ring, which is in turn substituted onto a piperidine ring, this compound offers two distinct points for chemical modification. This guide provides an in-depth analysis of its chemical properties, commercial availability, logical synthesis routes, and profound applications as a versatile scaffold for constructing complex molecular architectures, particularly for therapeutics targeting the central nervous system and beyond.
Chemical Identity and Properties
tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate is a saturated heterocyclic compound designed for use as a building block in organic synthesis. Its structure is notable for three key features:
-
A pyrrolidine ring , a five-membered saturated heterocycle widely found in bioactive natural products and FDA-approved drugs.[1][2]
-
A piperidine moiety , one of the most important fragments in drug design, present in numerous pharmaceutical classes.[3][4]
-
A tert-butoxycarbonyl (Boc) protecting group , which masks a primary amine, allowing for selective reaction at the piperidine's secondary amine. This group can be removed under specific acidic conditions to reveal the amine for subsequent functionalization.
The strategic placement of these groups creates a versatile scaffold with distinct reactive sites, enabling chemists to build molecular diversity systematically.
Table 1: Chemical Identifiers and Properties
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl N-[1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate |
| CAS Number | 1260005-73-7 |
| Molecular Formula | C₁₄H₂₇N₃O₂ |
| Molecular Weight | 269.39 g/mol |
| Structure | (See Diagram 1) |
Diagram 1: Chemical structure of the title compound.
Commercial Availability and Procurement
As a specialized building block, tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate is not a commodity chemical but is available from several fine chemical suppliers that cater to the research and development market. Procurement for drug discovery campaigns requires careful supplier validation to ensure material quality and batch-to-batch consistency.
Table 2: Representative Commercial Suppliers
| Supplier | Purity | Available Quantities | Notes |
|---|---|---|---|
| ChemScene | ≥98% | Milligrams to Grams | Often used in screening libraries and custom synthesis. |
| CymitQuimica | >95% | Milligrams to Grams | Distributes products from various brands, including Indagoo.[5] |
| Shanghai Chutide | Custom | Milligrams to Kilograms | Specializes in peptides and small molecule building blocks.[6] |
Note: Availability and catalog listings may change. Researchers should verify with suppliers directly. While the exact target molecule is specialized, related precursors like tert-butyl piperidin-4-ylcarbamate (CAS 73874-95-0) and tert-Butyl pyrrolidin-3-ylcarbamate (CAS 99724-19-3) are more widely available from larger suppliers like BroadPharm, BLD Pharm, and MilliporeSigma, indicating the feasibility of scaled synthesis.[7][8][9][10][11]
Procurement Insight: When sourcing this intermediate, researchers must demand a Certificate of Analysis (CoA) that includes identity verification (¹H NMR, ¹³C NMR, and MS) and a purity assessment (HPLC or LC-MS). For cGMP applications, supplier audits and a deeper understanding of the synthetic route and impurity profile are non-negotiable.
Synthesis and Chemical Reactivity
A robust and scalable synthesis is crucial for any building block intended for drug development. While proprietary routes are common, a chemically logical and field-proven approach to synthesizing this molecule is through reductive amination .
Conceptual Synthesis Pathway
The most direct strategy involves the coupling of a Boc-protected aminopyrrolidine with a piperidone derivative.
-
Step 1: Iminium Ion Formation: Reaction of tert-butyl pyrrolidin-3-ylcarbamate with N-Boc-4-piperidone . The piperidine nitrogen is temporarily protected (e.g., with another Boc group) to prevent self-condensation and ensure selective reaction at the ketone.
-
Step 2: Reduction: The intermediate iminium ion is reduced in situ to form the desired C-N bond. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exceptionally mild and effective reagent for this transformation, minimizing side reactions.[12]
-
Step 3: Selective Deprotection: The N-Boc group on the piperidine ring is selectively removed, typically under milder acidic conditions than those required for the carbamate Boc group, yielding the final product.
This cornerstone reaction is widely employed in the synthesis of pharmacologically active compounds containing the 4-aminopiperidine scaffold.[12][13]
Reactivity Profile and Strategic Use
The primary value of this molecule lies in its differential reactivity, which allows for controlled, stepwise elaboration.
-
Piperidine Nitrogen (Secondary Amine): This site is a nucleophilic secondary amine, readily available for N-alkylation, N-acylation, arylation, or participation in further reductive aminations. This allows for the attachment of the core scaffold to other parts of a target molecule.
-
Pyrrolidine Nitrogen (Boc-Protected Primary Amine): The Boc group is stable to most nucleophilic and basic conditions used to modify the piperidine nitrogen. It can be cleanly removed later in the synthesis using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This unmasks a primary amine, providing a second handle for diversification, such as amide bond formation or linker attachment.
Diagram 2: Differential reactivity of the title compound.
Applications in Medicinal Chemistry and Drug Development
The piperidine-pyrrolidine scaffold is a privileged structure in modern drug discovery.[3] Its prevalence stems from its ability to project substituents into three-dimensional space, improving interactions with biological targets and enhancing pharmacokinetic properties like solubility and cell permeability.[1]
Scaffold for CNS-Active Agents
Both piperidine and pyrrolidine rings are common motifs in compounds targeting the central nervous system (CNS).[14] They can mimic the structures of endogenous neurotransmitters and effectively engage with receptors and enzymes in the brain. This building block is ideally suited for developing novel agents for psychiatric and neurological disorders.
Bifunctional Linker in Complex Molecules
In fields like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), molecules that can link a targeting moiety to an effector component are essential. With its two distinct nitrogen atoms, this compound can serve as a non-traditional, rigid linker to spatially orient different parts of a molecule for optimal biological activity.
Systematic SAR Exploration
Drug discovery is an iterative process of optimizing a molecule's structure to improve its activity and safety (Structure-Activity Relationship, SAR). This building block provides a perfect platform for such studies. A library of compounds can be generated by keeping one part of the molecule constant while systematically varying the substituent on the other nitrogen, allowing researchers to probe the chemical space around a biological target efficiently.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyl 3-(piperidin-4-yl)pyrrolidine-1-carboxylate [cymitquimica.com]
- 6. tert-Butyl (1-(pyrrolidin-3-yl)piperidin-4-yl)carbamate - 楚肽生物科技 [apeptides.com]
- 7. tert-butyl piperidin-4-ylcarbamate, 73874-95-0 | BroadPharm [broadpharm.com]
- 8. Tert-Butyl pyrrolidin-3-ylcarbamate | Sigma-Aldrich [sigmaaldrich.com]
- 9. 73874-95-0|tert-Butyl piperidin-4-ylcarbamate|BLD Pharm [bldpharm.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. tert-butyl N-(pyrrolidin-3-yl)carbamate | C9H18N2O2 | CID 2757234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Chiral Piperidine Building Blocks in Drug Design: A Technical Guide for Researchers
Introduction: The Ubiquity and Significance of the Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry.[1] Its prevalence is not a matter of chance but a testament to its remarkable physicochemical properties that make it an ideal scaffold for drug design.[2] A significant portion of pharmaceuticals across various therapeutic areas, including treatments for cancer, central nervous system (CNS) disorders, and infectious diseases, incorporate this versatile motif.[2][3][4] The introduction of chirality to the piperidine scaffold further elevates its importance, as stereochemistry plays a pivotal role in determining the efficacy and safety of a drug.[5][6] This guide provides an in-depth exploration of chiral piperidine building blocks, from their fundamental structural attributes to their synthesis and application in drug discovery and development.
The Privileged Scaffold: Structural and Conformational Advantages of Piperidine
The piperidine ring's utility in drug design stems from a combination of its structural and conformational characteristics. Its saturated nature allows for a three-dimensional arrangement of substituents, enabling precise spatial orientation for optimal interaction with biological targets.[2] The nitrogen atom imparts basicity, which can be crucial for modulating a drug's pharmacokinetic properties, such as solubility and membrane permeability.[2][7]
One of the most critical aspects of the piperidine scaffold is its conformational flexibility. It predominantly exists in a low-energy chair conformation, which minimizes steric and torsional strain.[8][9] However, the ring can undergo inversion to an alternative chair form, and in some cases, adopt higher-energy boat or twist-boat conformations.[8] The energetic landscape of these conformations is profoundly influenced by the nature and position of substituents on the ring.[8][9][10] This conformational dynamism allows a piperidine-containing drug to adapt its shape to the binding pocket of its target, a crucial factor in achieving high affinity and selectivity.[2]
The Imperative of Chirality: Stereoisomers and Pharmacological Activity
The introduction of one or more stereocenters into the piperidine ring gives rise to enantiomers and diastereomers, each potentially possessing distinct pharmacological and toxicological profiles.[5][11] It is a well-established principle in pharmacology that the biological activity of a chiral drug often resides primarily in one enantiomer, known as the eutomer, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects.[12] Therefore, the ability to synthesize enantiomerically pure piperidine building blocks is of paramount importance in modern drug development.[5][13]
The spatial arrangement of substituents on a chiral piperidine ring dictates its interaction with chiral biological macromolecules like proteins and enzymes. This stereospecific recognition is fundamental to the mechanism of action of many drugs. A classic example is the differential activity of the enantiomers of methylphenidate (Ritalin), where the (R,R)-enantiomer is significantly more potent as a dopamine reuptake inhibitor than its (S,S)-counterpart.
Strategic Synthesis of Chiral Piperidine Building Blocks
The demand for enantiomerically pure piperidines has driven the development of a diverse array of synthetic methodologies. These strategies can be broadly categorized into three main approaches: resolution of racemates, chiral pool synthesis, and asymmetric synthesis.
Resolution of Racemic Mixtures
This classical approach involves the separation of a racemic mixture of piperidine derivatives into its constituent enantiomers. This can be achieved through various techniques, including:
-
Diastereomeric Salt Formation: Reacting the racemic piperidine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.
-
Enzymatic Resolution: Utilizing enzymes, such as lipases, that selectively catalyze a reaction with one enantiomer of the racemate, allowing for the separation of the unreacted enantiomer.[12]
While effective, resolution methods are inherently limited by a maximum theoretical yield of 50% for the desired enantiomer.
Chiral Pool Synthesis
This strategy leverages naturally occurring chiral molecules as starting materials for the synthesis of chiral piperidines.[14] Amino acids, sugars, and alkaloids provide a rich source of stereochemically defined precursors that can be chemically transformed into the desired piperidine derivatives.[15] The primary advantage of this approach is the direct access to enantiomerically pure products without the need for resolution.
Asymmetric Synthesis
Asymmetric synthesis has emerged as the most powerful and efficient strategy for accessing chiral piperidines.[13][16] These methods involve the use of a chiral catalyst or auxiliary to control the stereochemical outcome of a chemical reaction, leading to the formation of one enantiomer in excess. Key asymmetric approaches include:
-
Catalytic Asymmetric Hydrogenation: The reduction of prochiral pyridine or pyridinium salt substrates using a chiral transition metal catalyst (e.g., rhodium, iridium) and a chiral ligand is a widely used method.[14][17][18] This approach offers high enantioselectivity and atom economy.
-
Catalytic Asymmetric Reductive Amination and Transamination: These methods involve the stereoselective formation of a C-N bond. For instance, a rhodium-catalyzed reductive transamination of pyridinium salts using a chiral primary amine has been shown to be highly effective.[13][19]
-
Asymmetric Cycloaddition Reactions: [4+2] Cycloaddition reactions, such as the aza-Diels-Alder reaction, can be rendered enantioselective through the use of chiral catalysts, providing a powerful tool for the construction of polysubstituted piperidines.[16][20][21]
-
Chemo-enzymatic Dearomatization: This innovative approach combines chemical synthesis with biocatalysis to achieve the asymmetric dearomatization of activated pyridines, yielding stereodefined piperidines.[22]
The choice of synthetic strategy depends on factors such as the desired substitution pattern, the availability of starting materials, and the scalability of the process.
Experimental Protocol: Asymmetric Hydrogenation of a Pyridinium Salt
The following is a representative protocol for the iridium-catalyzed asymmetric hydrogenation of a 2-alkyl-N-benzylpyridinium salt, a common method for preparing enantioenriched 2-alkylpiperidines.[14]
Materials:
-
2-Alkyl-N-benzylpyridinium salt (1.0 equiv)
-
[Ir(COD)Cl]₂ (Iridium catalyst precursor)
-
MeO-BoQPhos (Chiral ligand)
-
Iodine (I₂)
-
Dichloromethane (DCM, anhydrous)
-
Methanol (MeOH, anhydrous)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, a Schlenk flask is charged with the 2-alkyl-N-benzylpyridinium salt, [Ir(COD)Cl]₂, MeO-BoQPhos, and I₂.
-
Anhydrous DCM and MeOH are added to the flask.
-
The flask is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The reaction mixture is stirred under a hydrogen atmosphere (pressure may vary depending on the substrate) at a specified temperature for a designated period.
-
Upon completion (monitored by TLC or LC-MS), the reaction is carefully vented, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched 2-alkylpiperidine.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Case Studies: Chiral Piperidine Drugs in Clinical Use
The tangible impact of chiral piperidine building blocks is best illustrated by their presence in numerous FDA-approved drugs.[5][6][23]
| Drug | Therapeutic Area | Role of Chiral Piperidine |
| Solifenacin | Overactive Bladder | The (R)-quinuclidinol core, a bicyclic piperidine derivative, is crucial for its muscarinic receptor antagonism. |
| Paroxetine | Antidepressant | The (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine core is essential for its selective serotonin reuptake inhibition. |
| Niraparib [22][24] | Anticancer | The chiral piperidine moiety plays a key role in binding to the PARP enzyme. |
| Iptacopan [25] | Paroxysmal Nocturnal Hemoglobinuria | The 2,4-disubstituted chiral piperidine core is a key structural element. |
| Preclamol [22][24] | Antipsychotic (investigational) | The 3-(3-hydroxyphenyl)-N-propylpiperidine structure is responsible for its dopamine autoreceptor agonist activity. |
Visualizing Key Concepts in Chiral Piperidine Synthesis
Conformational Isomers of Piperidine
Caption: Interconversion between chair and boat conformations of the piperidine ring.
Workflow for Asymmetric Synthesis of a Chiral Piperidine
Caption: A generalized workflow for the asymmetric synthesis of a chiral piperidine.
Future Outlook
The field of chiral piperidine synthesis continues to evolve, with ongoing research focused on the development of more efficient, selective, and sustainable synthetic methods.[19][26] Novel catalytic systems, including organocatalysis and biocatalysis, are expanding the toolkit for accessing these valuable building blocks.[13][22] As our understanding of disease biology deepens, the demand for structurally diverse and stereochemically defined piperidine derivatives is poised to grow, ensuring their continued prominence in the future of drug discovery.[5][6][27]
References
-
Fu, G. C., & Reisman, S. E. (2006). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 128(35), 11364–11365. [Link]
-
Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 05(01), e1-e15. [Link]
-
Zhou, Y.-G., & Zhang, X. (2012). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 14(16), 4130–4133. [Link]
-
Gawande, M. B., & Shelke, S. N. (2019). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry, 8(10), 1738-1753. [Link]
-
Kim, H., et al. (2016). Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(13), 3119-3121. [Link]
-
Rovane, S. E., & Thomson, R. J. (2011). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access, 18(10), 1041-1044. [Link]
-
Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]
-
Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 297, 117765. [Link]
-
Wang, D., et al. (2019). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 2, 819–826. [Link]
-
Shan, C., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3141–3146. [Link]
-
Sigman, M. S., & Toste, F. D. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14421–14427. [Link]
-
Grogan, G., & Le-Dall, M.-T. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(35), 15995-16000. [Link]
-
Sigman, M. S., & Toste, F. D. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Sigman, M. S., & Toste, F. D. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ChemRxiv. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Structure of the U.S. FDA-approved drugs that contain chiral piperidine... (2020). ResearchGate. [Link]
-
Takahata, H., & Momose, T. (1993). Application of chiral building blocks to the synthesis of drugs. Yuki Gosei Kagaku Kyokaishi, 51(2), 143-158. [Link]
-
Pandiarajan, K., & Manimekalai, A. (2004). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 116(3), 147-154. [Link]
-
Gouverneur, V., & Tredwell, M. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(15), 6141-6145. [Link]
-
Liu, P., & Buchwald, S. L. (2025). Enantioselective Construction of 1,3-Stereogenic Centers via 1,3-Borylamination of Conjugated Dienes. Journal of the American Chemical Society. [Link]
-
Abdullah, O. A., et al. (1988). Optical isomers of some piperidine-derived hemicholinium congeners containing secondary alcohol groups: Preparation and biological activities. Drug Design and Delivery, 3(1), 49-56. [Link]
-
Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a473-a483. [Link]
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2023). MDPI. [Link]
-
The influence introducing chiral center on piperidine ring on hERG selectivity of Akt1 inhibitors. (n.d.). ResearchGate. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1621. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]
-
Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022). ResearchGate. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 5. thieme-connect.de [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. ijnrd.org [ijnrd.org]
- 8. ias.ac.in [ias.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Portico [access.portico.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 20. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 22. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
Methodological & Application
Synthetic Route to tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate: An In-Depth Guide
This comprehensive guide details a robust and efficient synthetic route to tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is strategically designed around a pivotal reductive amination reaction, followed by a selective deprotection step. This document provides not only detailed, step-by-step protocols but also the underlying scientific rationale for the chosen experimental parameters, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Introduction and Strategic Overview
The target molecule, tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate, incorporates two key heterocyclic scaffolds: a piperidine ring and a pyrrolidine ring. Such structures are prevalent in a wide array of biologically active compounds. The strategic placement of a Boc-protected amine on the pyrrolidine ring and a secondary amine on the piperidine ring makes this compound a versatile intermediate for further chemical elaboration in the development of novel therapeutics.
Our synthetic approach commences with the coupling of two commercially available starting materials: N-Boc-4-piperidone and tert-butyl (pyrrolidin-3-yl)carbamate. This is achieved through a reductive amination reaction, a highly reliable method for the formation of carbon-nitrogen bonds. The resulting intermediate, a di-Boc protected species, then undergoes a selective deprotection of the piperidinyl nitrogen to yield the final product. This strategy is advantageous due to its high efficiency, operational simplicity, and the use of readily accessible reagents.
Synthetic Scheme
The overall synthetic transformation can be visualized as a two-step process:
Caption: Overall synthetic route to the target compound.
Part 1: Reductive Amination
The first key transformation is the reductive amination between N-Boc-4-piperidone and tert-butyl (pyrrolidin-3-yl)carbamate. This reaction proceeds in a single pot through the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild and selective hydride source.
The Rationale Behind Reagent Selection
Sodium Triacetoxyborohydride (STAB): We have selected sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent for this transformation. Unlike more reactive hydrides such as sodium borohydride (NaBH₄), STAB is sufficiently mild to not reduce the starting ketone, yet it is highly effective at reducing the iminium ion intermediate as it forms.[1][2][3] This selectivity allows for a one-pot procedure where the ketone, amine, and reducing agent can be combined, simplifying the experimental setup and often leading to higher yields.[3]
Reaction Solvent: 1,2-Dichloroethane (DCE) or dichloromethane (DCM) are the preferred solvents for STAB-mediated reductive aminations.[3] These non-protic solvents are compatible with the water-sensitive nature of STAB and provide good solubility for the reactants.
Catalyst: For ketone substrates, a catalytic amount of acetic acid can be beneficial to facilitate the formation of the iminium ion.[3]
Reductive Amination Mechanism
The mechanism of the reductive amination is a two-stage process within a single reaction vessel:
Caption: Mechanism of the one-pot reductive amination.
Experimental Protocol: Synthesis of tert-Butyl (1-(1-Boc-piperidin-4-yl)pyrrolidin-3-yl)carbamate
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| N-Boc-4-piperidone | 199.25 | 1.0 | 10.0 | 1.99 g |
| tert-butyl (pyrrolidin-3-yl)carbamate | 186.25 | 1.0 | 10.0 | 1.86 g |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 15.0 | 3.18 g |
| 1,2-Dichloroethane (DCE) | - | - | - | 50 mL |
| Acetic Acid (optional) | 60.05 | 0.1 | 1.0 | 60 µL |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (1.99 g, 10.0 mmol) and tert-butyl (pyrrolidin-3-yl)carbamate (1.86 g, 10.0 mmol).
-
Add 1,2-dichloroethane (50 mL) and stir the mixture until all solids are dissolved.
-
(Optional) Add glacial acetic acid (60 µL, 1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. Caution: The addition may cause a slight exotherm.
-
Stir the reaction at room temperature for 12-24 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure tert-butyl (1-(1-Boc-piperidin-4-yl)pyrrolidin-3-yl)carbamate.
Part 2: Selective Boc Deprotection
The final step in the synthesis is the selective removal of the Boc protecting group from the piperidine nitrogen, leaving the Boc group on the pyrrolidine nitrogen intact. This selectivity is crucial for the utility of the final product as a synthetic intermediate.
Rationale for Selective Deprotection
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[1][4] The selective deprotection of one of two Boc groups in a molecule can be challenging. However, in this specific case, the piperidinyl nitrogen is more sterically accessible and potentially more basic than the carbamate-protected pyrrolidinyl nitrogen, which can allow for a degree of selective deprotection under carefully controlled acidic conditions.
Experimental Protocol: Synthesis of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| tert-Butyl (1-(1-Boc-piperidin-4-yl)pyrrolidin-3-yl)carbamate | 369.51 | 1.0 | 5.0 | 1.85 g |
| 4 M HCl in 1,4-Dioxane | - | Excess | - | 25 mL |
| Diethyl ether | - | - | - | As needed |
Procedure:
-
Dissolve the di-Boc protected intermediate (1.85 g, 5.0 mmol) in 4 M HCl in 1,4-dioxane (25 mL) at room temperature.
-
Stir the solution for 2-4 hours.
-
In-Process Control: Monitor the reaction by TLC or LC-MS to follow the disappearance of the starting material and the appearance of the product. It is crucial to avoid prolonged reaction times to minimize the risk of deprotecting the second Boc group.
-
Upon completion of the selective deprotection, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain tert-butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate hydrochloride.
-
To obtain the free base, the hydrochloride salt can be dissolved in water, basified with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 9-10, and then extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic extracts are then dried and concentrated to yield the final product.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of tert-butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate. The key steps of reductive amination and selective Boc deprotection are well-established transformations, and the provided protocols are designed to be robust and reproducible. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently apply and adapt this synthesis for their specific needs in the pursuit of novel chemical entities.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Myers, A. G. Chem 115: Reductive Amination. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
The Versatile Scaffold: Application Notes for tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures with therapeutic potential is perpetual. Among the privileged structures frequently employed by medicinal chemists, the pyrrolidinyl-piperidine scaffold holds a significant position due to its conformational rigidity and its ability to present substituents in a well-defined three-dimensional space. This guide provides an in-depth exploration of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate , a key intermediate that serves as a versatile building block in the synthesis of a new generation of therapeutic agents.
This document will delve into the strategic applications of this compound, underpinned by its unique structural attributes. We will explore its role in the development of targeted therapies, providing detailed protocols for its derivatization and subsequent biological evaluation. The causality behind experimental choices will be elucidated, ensuring a thorough understanding of the principles guiding its use in contemporary medicinal chemistry.
Physicochemical Properties and Strategic Importance
The subject molecule, with a CAS Number of 885274-91-9, possesses a molecular formula of C14H27N3O2 and a molecular weight of 269.39 g/mol .[1] Its structure is characterized by a piperidine ring linked to a pyrrolidine ring, with a tert-butoxycarbonyl (Boc) protecting group on the 3-amino position of the pyrrolidine. This Boc group is a cornerstone of its utility, allowing for the selective functionalization of the piperidine nitrogen without interference from the pyrrolidine amine.[2] The stability of the Boc group under various reaction conditions, coupled with its facile removal under acidic conditions, provides chemists with a reliable handle for multi-step syntheses.
The pyrrolidinyl-piperidine core is a recognized pharmacophore, appearing in a variety of biologically active compounds. Derivatives have shown promise as analgesics, antidepressants, and as ligands for receptors in the central nervous system, highlighting the broad therapeutic potential of this scaffold.[3]
Application in the Synthesis of Kinase Inhibitors
The piperidine and pyrrolidine moieties are prevalent in the design of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways.[4] Dysregulation of these pathways is a hallmark of many diseases, including cancer. The unique three-dimensional arrangement of the pyrrolidinyl-piperidine scaffold allows for precise interactions with the ATP-binding pocket of kinases.
A critical step in the synthesis of such inhibitors is the deprotection of the Boc group on tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate to liberate the primary amine. This amine can then be coupled with a variety of heterocyclic systems, which are key components of many kinase inhibitors.
Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic workflow for a generic kinase inhibitor.
Application in the Development of CCR5 Antagonists
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a crucial role in the entry of the human immunodeficiency virus (HIV) into host cells.[5][6] Small molecule antagonists of CCR5 have emerged as a promising class of anti-HIV therapeutics. The pyrrolidinyl-piperidine scaffold has been identified as a valuable core for the development of potent CCR5 antagonists.[7][8]
The synthesis of these antagonists often involves the derivatization of the piperidine nitrogen of the deprotected core, 1-(piperidin-4-yl)pyrrolidin-3-amine, with various aromatic and heterocyclic moieties to achieve high binding affinity and selectivity for the CCR5 receptor.
Experimental Protocols
The following protocols are provided as a guide for researchers and are based on established methodologies in organic and medicinal chemistry.
Protocol 1: Boc Deprotection of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the key intermediate, 1-(piperidin-4-yl)pyrrolidin-3-amine.
Materials:
-
tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.
-
At room temperature, add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution. Caution: TFA is corrosive.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield 1-(piperidin-4-yl)pyrrolidin-3-amine.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of the Boc proton signal (around 1.4 ppm) in the ¹H NMR spectrum is a key indicator of successful deprotection.
Protocol 2: Synthesis of a Representative Amide Derivative
This protocol outlines the coupling of the deprotected amine with a carboxylic acid, a common step in the synthesis of kinase inhibitors and other bioactive molecules.
Materials:
-
1-(Piperidin-4-yl)pyrrolidin-3-amine (from Protocol 1)
-
Carboxylic acid of interest (e.g., a heterocyclic carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, syringe
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of 1-(piperidin-4-yl)pyrrolidin-3-amine (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm its structure and purity.
Protocol 3: In Vitro Receptor Binding Assay (General Protocol)
This protocol provides a general framework for evaluating the binding affinity of newly synthesized compounds to a target receptor, such as a kinase or a G protein-coupled receptor.[3]
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand with known affinity for the target receptor
-
Test compound (synthesized derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)
-
Non-specific binding ligand (a high concentration of an unlabeled ligand)
-
96-well microplates, scintillation fluid, glass fiber filters, cell harvester, scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Assay buffer, radiolabeled ligand (at a concentration near its Kd), and cell membrane preparation.
-
Non-specific Binding: Assay buffer, radiolabeled ligand, non-specific binding ligand, and cell membrane preparation.
-
Competition Binding: Assay buffer, radiolabeled ligand, various concentrations of the test compound, and cell membrane preparation.
-
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition binding, plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[9]
Self-Validation: The assay should include appropriate controls, such as a known inhibitor of the target receptor, to validate the assay performance. The data should be reproducible across multiple experiments.
Data Presentation
| Property | Value |
| Compound Name | tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate |
| CAS Number | 885274-91-9[1] |
| Molecular Formula | C14H27N3O2[1] |
| Molecular Weight | 269.39 g/mol [1] |
Signaling Pathway Visualization
The following diagram illustrates a simplified generic kinase signaling pathway that can be targeted by inhibitors derived from the title compound.
Caption: Generic kinase signaling pathway and point of inhibition.
Conclusion
tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate is a valuable and versatile building block in medicinal chemistry. Its strategic design, incorporating a stable yet readily cleavable protecting group on a privileged scaffold, provides medicinal chemists with a powerful tool for the synthesis of diverse and complex molecules. The applications in the development of kinase inhibitors and CCR5 antagonists underscore its importance in the pursuit of novel therapeutics for a range of diseases. The protocols and conceptual frameworks provided herein are intended to empower researchers to effectively utilize this key intermediate in their drug discovery endeavors.
References
- Chem-Impex. 4-N-Boc-amino-1-(pyrrolidin-3-yl) piperidine. https://chem-impex.com/item/07592
- Google Patents. Synthesis of piperidine and piperazine compounds as ccr5 antagonists. https://patents.google.
- PubChem. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1. https://pubchem.ncbi.nlm.nih.
- Pharmaffiliates. tert-Butyl (1-(pyrrolidin-3-yl)piperidin-4-yl)carbamate. https://www.pharmaffiliates.
- Google Patents. Synthesis of CCR5 receptor antagonists. https://patents.google.
- Sigma-Aldrich. tert-butyl N-[1-(pyrrolidin-3-yl)piperidin-4-yl]carbamate. https://www.sigmaaldrich.com/US/en/product/aldrich/ena311759236
- 楚肽生物科技. tert-Butyl (1-(pyrrolidin-3-yl)piperidin-4-yl)carbamate. http://www.peptide-china.com/products_view-9304.html
- Google Patents. Protein kinase B inhibitors. https://patents.google.
- Google Patents. Compounds useful as kinase inhibitors. https://patents.google.
- Google Patents. Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate. https://patents.google.
- Pharmaffiliates. tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate. https://www.pharmaffiliates.
- PubChemLite. Tert-butyl n-[1-(pyrrolidin-3-yl)piperidin-4-yl]carbamate. https://pubchemlite.com/compound/tert-butyl-n-%5B1-(pyrrolidin-3-yl)
- MedChemica. Publications & Patents. https://www.medchemica.
- Fisher Scientific. Amine Protection / Deprotection. https://www.fishersci.co.uk/gb/en/technical-support/organic-synthesis-and-medicinal-chemistry/amine-protection-deprotection.html
- ResearchGate. Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,... https://www.researchgate.
- Google Patents. Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway. https://patents.google.
- PubMed. CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives. https://pubmed.ncbi.nlm.nih.gov/15246282/
- ResearchGate. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives | Request PDF. https://www.researchgate.
- Google Patents. Piperidinone carboxamide azaindane CGRP receptor antagonists. https://patents.google.
- ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. https://www.researchgate.net/publication/353987154_Chemoenzymatic_Synthesis_of_tert-Butyl_3R_6R-6-methyl-piperidin-3-ylcarbamate_A_Key_Intermediate_in_Orexin_Receptor_Antagonist_and_IRAK4_Inhibitor
- PMC. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10389332/
- NCBI. Receptor Binding Assays for HTS and Drug Discovery. https://www.ncbi.nlm.nih.gov/books/NBK91992/
- Googleapis.com. MANUFACTURING METHOD FOR A PIPERIDINE-3-YLCARBAMATE COMPOUND AND OPTICAL RESOLUTION METHOD THEREFOR. https://patentimages.storage.googleapis.com/c6/26/9b/647012354c4652/WO2009119700A1.pdf
- Google Patents. Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. https://patents.google.
- ACS Publications. The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. https://pubs.acs.org/doi/10.1021/jm501103j
- PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8958434/
- PubMed. Receptor Binding Assays for HTS and Drug Discovery. https://pubmed.ncbi.nlm.nih.gov/22553864/
- NIH. Sigma Receptor Binding Assays. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4941945/
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemica.com [medchemica.com]
- 5. CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2003084950A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists - Google Patents [patents.google.com]
- 8. ZA200705524B - Synthesis of CCR5 receptor antagonists - Google Patents [patents.google.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate in Pharmaceutical Synthesis
Introduction: A Profile of a Privileged Scaffold
In the landscape of modern drug discovery, the assembly of complex molecular architectures from versatile, pre-functionalized building blocks is a cornerstone of efficient synthesis. tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate (Molecular Formula: C₁₄H₂₇N₃O₂, Molecular Weight: 269.38 g/mol ) represents a quintessential example of such an intermediate.[1] This compound features a unique conjunction of two highly sought-after heterocyclic systems—piperidine and pyrrolidine—along with an orthogonally protected amine, making it a powerful tool for building molecular diversity.
The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the 3-amino position of the pyrrolidine ring is central to its utility. The Boc group is renowned for its stability in a wide range of reaction conditions while being readily removable under mild acidic conditions.[2][3] This allows for a controlled, sequential functionalization strategy. The secondary amine of the piperidine ring serves as an immediate handle for molecular elaboration, while the pyrrolidine amine remains masked, awaiting a strategic unveiling later in the synthetic sequence. This inherent design minimizes undesirable side reactions and streamlines the path to complex target molecules, particularly in the development of kinase inhibitors, receptor antagonists, and other advanced therapeutic agents.
| Compound Property | Value |
| IUPAC Name | tert-butyl N-[1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate |
| Molecular Formula | C₁₄H₂₇N₃O₂ |
| Molecular Weight | 269.38 g/mol |
| CAS Number | 1260117-09-9 |
| Predicted XlogP | 1.3 |
| Appearance | Typically an off-white to pale yellow solid |
Data sourced from PubChem and common supplier information.[1]
Core Synthetic Strategy: Sequential Functionalization
The primary utility of this intermediate lies in its capacity for stepwise modification at two distinct nitrogen centers. The workflow is logically dictated by the reactivity of the available amines.
Caption: Sequential functionalization workflow for the intermediate.
This strategy is foundational for creating libraries of compounds from a common core, a practice essential in lead optimization campaigns within drug development.
Experimental Protocols
The following protocols are representative methodologies. Researchers should optimize conditions based on the specific substrate and scale.
Protocol 1: N-Acylation of the Piperidine Moiety
This protocol details the reaction of the secondary piperidine amine with an acylating agent, a common first step in elaborating the scaffold. The Boc group on the pyrrolidine amine remains stable under these basic or neutral conditions.
Causality: The choice of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is critical. It acts as a scavenger for the HCl generated from the acyl chloride, driving the reaction to completion without competing as a nucleophile. Anhydrous conditions prevent hydrolysis of the acyl chloride.
Materials:
-
tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Dissolve tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add TEA or DIPEA (1.5 eq) to the stirred solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise via syringe. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor Progress: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM.
Protocol 2: Boc-Deprotection of the Pyrrolidine Amine
This protocol describes the removal of the Boc protecting group to liberate the pyrrolidine amine, making it available for subsequent reactions.
Causality: Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) are used to effect the acidolysis of the tert-butyl carbamate.[2] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[3] The choice between TFA and HCl can be substrate-dependent; HCl in dioxane or ethyl acetate is often preferred if other TFA-labile groups are present.[2]
Caption: Mechanism of acid-catalyzed Boc-deprotection.
Materials:
-
Boc-protected intermediate from Protocol 1
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane
-
Anhydrous Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH for neutralization
Procedure (using TFA in DCM):
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C.
-
Slowly add TFA (5-10 eq), typically as a 20-50% solution in DCM.
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor Progress: The reaction is typically rapid. Monitor by LC-MS until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting TFA salt can often be used directly. Alternatively, to obtain the free base: a. Dissolve the residue in a minimal amount of water or DCM. b. Cool to 0 °C and carefully add saturated NaHCO₃ or 1M NaOH solution until the pH is basic (>9). c. Extract the aqueous layer multiple times with DCM or ethyl acetate. d. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.
Critical Consideration: The liberated tert-butyl cation can potentially alkylate nucleophilic sites on the molecule.[3] If sensitive functional groups (e.g., electron-rich aromatics, thiols) are present, the addition of a scavenger like triethylsilane or anisole is recommended.
Protocol 3: Sulfonylation of the Deprotected Pyrrolidine Amine
This protocol exemplifies the final functionalization step, where the newly exposed pyrrolidine amine is reacted with a sulfonyl chloride.
Causality: Similar to acylation, this reaction requires a base to neutralize the HCl byproduct. The choice of solvent and base ensures the reactants remain in solution and the reaction proceeds efficiently.
Materials:
-
Deprotected intermediate (free base or salt) from Protocol 2
-
Sulfonyl chloride (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride) (1.1 eq)
-
Pyridine or DIPEA (2.0-3.0 eq, more if starting from the salt)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the deprotected amine (1.0 eq) in anhydrous DCM. If using the salt form, add the base (e.g., DIPEA, 3.0 eq) and stir for 10 minutes.
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor Progress: Track the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction with DCM and wash sequentially with 1M HCl (to remove excess base), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material via flash column chromatography to obtain the final desired compound.
Summary and Outlook
tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate is a high-value intermediate that provides a robust and flexible platform for the synthesis of complex nitrogen-containing heterocycles. Its pre-installed, orthogonally protected amine functionality enables a logical and efficient synthetic approach, minimizing protecting group manipulations and maximizing convergency. The protocols outlined here provide a foundational framework for its use, which can be adapted by medicinal and process chemists to accelerate the discovery and development of new pharmaceutical agents.
References
-
Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2020). ResearchGate. Available at: [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Exploring tert-Butyl N-[(3R)-Piperidin-3-yl]carbamate: A Key Pharmaceutical Intermediate. (n.d.). PharmaCompass. Available at: [Link]
-
A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. (2018). ResearchGate. Available at: [Link]
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health (NIH). Available at: [Link]
-
Tert-butyl n-[1-(pyrrolidin-3-yl)piperidin-4-yl]carbamate. (n.d.). PubChem. Available at: [Link]
Sources
Application Notes and Protocols for the Large-Scale Synthesis and Process Development of Boc-Protected Diamines
Abstract
This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of mono-Boc-protected diamines, critical building blocks in pharmaceutical and fine chemical industries. Addressing the common challenge of achieving selective mono-protection over di-protection, this document outlines robust methodologies applicable to large-scale manufacturing. We delve into the underlying chemical principles, process optimization strategies, in-process analytical controls, and crucial safety considerations for handling the key reagent, di-tert-butyl dicarbonate (Boc₂O). The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.
Introduction: The Strategic Importance of Mono-Boc-Protected Diamines
Mono-functionalized diamines are indispensable intermediates in the synthesis of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials.[1] The tert-butoxycarbonyl (Boc) protecting group is one of the most widely used amine protecting groups due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[2][3] The primary challenge in the synthesis of mono-Boc-protected diamines lies in the selective protection of one amine group in the presence of another, as the reaction with di-tert-butyl dicarbonate (Boc₂O) can readily lead to a mixture of mono- and di-protected products, as well as unreacted starting material.[4][5]
This guide provides a proven, scalable, and cost-effective strategy to overcome this selectivity challenge, enabling the efficient production of high-purity mono-Boc-protected diamines on a multi-gram to kilogram scale.[6]
Chemical Principles and Reaction Mechanism
The Boc protection of an amine involves the reaction of the nucleophilic amine with di-tert-butyl dicarbonate (Boc₂O). The generally accepted mechanism proceeds through the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate to form the N-Boc protected amine, tert-butanol, and carbon dioxide.[7]
To achieve mono-selectivity with diamines, a common and effective strategy is to differentiate the two amine groups by protonating one of them with a single equivalent of acid. The resulting ammonium salt is significantly less nucleophilic, thus directing the Boc₂O to react preferentially with the free amine.[1][6]
Caption: General reaction scheme for selective mono-Boc protection of diamines.
Large-Scale Synthesis Protocol: Mono-Boc-Protection of 1,4-Diaminobutane
This protocol details a robust and scalable method for the selective mono-Boc protection of 1,4-diaminobutane, a common linear diamine. The principles outlined can be adapted for other symmetrical and unsymmetrical diamines.[1][8][9]
Materials and Equipment
| Material | Grade | Supplier | Notes |
| 1,4-Diaminobutane | Reagent Grade, ≥99% | Standard Supplier | |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade, ≥97% | Standard Supplier | Flammable solid, toxic.[10] |
| Methanol (MeOH) | Anhydrous | Standard Supplier | |
| Diethyl ether (Et₂O) | Anhydrous | Standard Supplier | |
| Hydrochloric acid (HCl) | Concentrated (37%) | Standard Supplier | Corrosive. |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | Standard Supplier | Corrosive. |
| Deionized Water | High Purity | In-house | |
| Glass-lined reactor | Appropriate scale | N/A | With overhead stirrer, dropping funnel, and temperature probe. |
| Rotary evaporator | Appropriate scale | N/A | |
| Filtration equipment | Appropriate scale | N/A |
Experimental Workflow
Caption: Workflow for the large-scale synthesis of mono-Boc-protected diamines.
Step-by-Step Procedure
-
Preparation of Methanolic HCl (1 equivalent): In a separate, dry vessel, carefully add concentrated HCl to anhydrous methanol at 0°C with stirring. The amount of HCl should be molar equivalent to the diamine. Caution: This is an exothermic process.
-
Reaction Setup: Charge the glass-lined reactor with 1,4-diaminobutane (1.0 eq) and anhydrous methanol. Begin stirring and cool the solution to 0°C.
-
Mono-protonation: Slowly add the prepared methanolic HCl solution to the reactor, maintaining the temperature below 5°C. Stir the resulting slurry for 30 minutes at 0°C.[1][6]
-
Boc₂O Addition: In a separate vessel, dissolve di-tert-butyl dicarbonate (1.0 eq) in anhydrous methanol. Add this solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Add deionized water and diethyl ether to the residue. Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.[8]
-
Separate the layers and extract the aqueous phase with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the mono-Boc-protected 1,4-diaminobutane as an oil or low-melting solid. The product is often of high purity and may not require further purification.[1][6]
-
Process Development and Optimization
For a robust and scalable process, several parameters must be carefully controlled and optimized.
| Parameter | Recommendation | Rationale and Impact on Process |
| Stoichiometry | 1.0 eq Diamine: 1.0 eq HCl: 1.0 eq Boc₂O | Using equimolar amounts is crucial for selectivity. An excess of Boc₂O will lead to di-protection, while an excess of diamine complicates purification.[1][5] |
| Temperature | 0-10°C during additions, then ambient | Low temperature during the addition of HCl and Boc₂O controls exotherms and minimizes side reactions. The reaction then proceeds to completion at room temperature. |
| Solvent | Methanol, Dichloromethane, THF | Methanol is a good choice for its ability to dissolve the diamine hydrochloride salt.[4] Other solvents can be used depending on the specific diamine's solubility. |
| Addition Rate | Slow, controlled addition of reagents | Prevents localized high concentrations of Boc₂O, which can lead to di-protection. It also helps manage the reaction exotherm.[6] |
| Work-up pH | pH > 12 | Ensures the non-Boc-protected amine is in its free base form for efficient extraction into the organic solvent.[8] |
Analytical Methods for In-Process Control and Quality Assurance
| Analytical Technique | Purpose | Typical Conditions |
| Thin Layer Chromatography (TLC) | Reaction monitoring | Mobile Phase: Dichloromethane/Methanol (9:1). Visualization: Ninhydrin stain (stains free amines). |
| High-Performance Liquid Chromatography (HPLC) | Quantify starting material, product, and impurities | Column: C18. Mobile Phase: Acetonitrile/Water gradient with 0.1% TFA. Detection: UV at 210 nm.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment | ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm the structure and absence of impurities.[12] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities | Used to determine the purity of the final product.[12] |
Safety and Handling of Di-tert-butyl Dicarbonate (Boc₂O)
Di-tert-butyl dicarbonate is a flammable solid and is fatal if inhaled.[10] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[2][13] Work must be conducted in a well-ventilated chemical fume hood.[2] For large quantities, a NIOSH-approved respirator with an organic vapor cartridge is required.[2]
-
Handling: Avoid contact with skin, eyes, and clothing.[14] Keep away from heat, sparks, and open flames.[2] Use non-sparking tools and ground all equipment to prevent static discharge.[15]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container, away from incompatible materials.[2] Recommended long-term storage is at 2-8°C.[14]
-
Spill and First Aid:
-
Skin/Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[14]
-
Spills: Evacuate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[2]
-
Conclusion
The selective mono-Boc protection of diamines is a critical transformation in modern organic synthesis. The methodology presented, centered on the principle of mono-protonation to differentiate the reactivity of the two amine groups, provides a reliable and scalable solution for industrial applications. By carefully controlling key process parameters and adhering to stringent safety protocols, researchers and drug development professionals can efficiently produce high-purity mono-Boc-protected diamines, paving the way for the synthesis of complex and valuable molecules.
References
-
Di-tert-butyl dicarbonate - AK Scientific, Inc.
-
Di-tert-butyl Dicarbonate: A Comprehensive Technical Guide to Safe Handling and Application - Benchchem.
-
SAFETY DATA SHEET - Fisher Scientific.
-
Safety Data Sheet: Di(tert-butyl) carbonate - Carl ROTH.
-
Di-tert-butyl dicarbonate SDS, 24424-99-5 Safety Data Sheets - ECHEMI.
-
Stability and Storage of Boc-Protected Diamines: A Technical Guide - Benchchem.
-
MRT - Mono-Boc-Protection of Diamines - Merck Millipore.
-
Selective Mono‐BOC Protection of Diamines - Taylor & Francis Online.
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México.
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof - Redalyc.
-
(PDF) Selective Mono‐BOC Protection of Diamines - ResearchGate.
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof.
-
Selective Mono‐BOC Protection of Diamines: Synthetic Communications - Taylor & Francis.
-
MRT - Mono-Boc-Protection of Diamines - Sigma-Aldrich.
-
Selective Mono‐BOC Protection of Diamines - ResearchGate.
-
Yields and purities on mono-Boc protection of diamines (1a-9a). - ResearchGate.
-
Boc Protection Mechanism (Boc2O) - Common Organic Chemistry.
-
Boc-Protected Amino Groups - Organic Chemistry Portal.
-
Amine Protection / Deprotection - Fisher Scientific.
-
Dual protection of amino functions involving Boc - RSC Publishing.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 9. redalyc.org [redalyc.org]
- 10. fishersci.dk [fishersci.dk]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. carlroth.com [carlroth.com]
- 14. aksci.com [aksci.com]
- 15. echemi.com [echemi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate
Abstract
This application note presents robust and reliable High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification and identification of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate. This compound is a key intermediate in pharmaceutical synthesis, and its purity and accurate quantification are critical for ensuring the quality of active pharmaceutical ingredients (APIs). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The protocols are developed based on established chromatographic principles and are aligned with the validation guidelines of the International Council for Harmonisation (ICH) to ensure data integrity and reproducibility.[1][2][3]
Introduction: The Analytical Challenge
tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate is a bifunctional molecule containing a piperidine ring linked to a pyrrolidine ring, with a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen. Its structure, featuring two basic nitrogen atoms and a lipophilic Boc group, presents a unique set of challenges for chromatographic analysis. These include potential for peak tailing due to interactions with silica-based stationary phases and the need for sensitive detection methods, as the Boc group offers only weak UV absorbance.
This guide provides a systematic approach to developing and implementing both HPLC-UV for routine purity analysis and a more sensitive and specific LC-MS method for impurity profiling and metabolite identification.
Method Development Rationale: A Scientist's Perspective
The choice of analytical instrumentation and parameters is not arbitrary. Each selection is based on the physicochemical properties of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate and the desired outcome of the analysis.
HPLC-UV Method: The Workhorse for Purity Assessment
For routine quality control and purity checks, an HPLC-UV method is often the most practical and cost-effective solution. The key considerations for developing this method were:
-
Column Chemistry: A C18 reversed-phase column is the logical starting point for a molecule of this polarity. The long alkyl chains provide sufficient retention for the molecule, while the end-capping of modern C18 columns minimizes interactions with the basic nitrogens.
-
Mobile Phase Selection: An acidic mobile phase, typically containing 0.1% formic acid or trifluoroacetic acid (TFA), is crucial. The acid serves two purposes: it protonates the basic nitrogens of the analyte, leading to a single ionic species and improved peak shape, and it suppresses the ionization of residual silanol groups on the stationary phase, further reducing peak tailing. A gradient elution with acetonitrile and water allows for the efficient elution of the analyte and any potential impurities with differing polarities.
-
Wavelength Selection: The Boc-protecting group lacks a strong chromophore. Therefore, a low UV wavelength, in the range of 210-220 nm, is selected to maximize sensitivity.[4]
LC-MS Method: For Unparalleled Specificity and Sensitivity
When higher sensitivity is required, or for the identification of impurities and metabolites, LC-MS is the technique of choice. The rationale for the LC-MS method development builds upon the HPLC method:
-
Ionization Source: Electrospray Ionization (ESI) is the preferred ionization technique for polar and semi-polar molecules like our target compound. Given the presence of two basic nitrogen atoms, positive ion mode is selected as it will readily form protonated molecules ([M+H]⁺).
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (like a TOF or Orbitrap) can be used. For quantitative analysis, a triple quadrupole operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity. For impurity identification, a high-resolution instrument provides accurate mass measurements to aid in elemental composition determination.
-
LC Conditions: The mobile phase used for HPLC-UV (water and acetonitrile with 0.1% formic acid) is directly compatible with ESI-MS. Formic acid is a volatile buffer and aids in the ionization process.
Experimental Protocols
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to the desired concentrations for calibration curves. A typical range would be 1 µg/mL to 100 µg/mL.
-
Sample Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to remove any particulate matter that could damage the chromatographic system.
HPLC-UV Protocol
This protocol is designed for the routine purity analysis of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate.
| Parameter | Condition |
| LC System | A standard HPLC system with a binary pump, autosampler, and UV detector. |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 215 nm |
LC-MS Protocol
This protocol provides a starting point for both quantitative analysis and qualitative identification using LC-MS.
| Parameter | Condition |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | A triple quadrupole or high-resolution mass spectrometer with an ESI source. |
| Ionization Mode | Positive Ion Mode (ESI+) |
| Scan Mode | Full scan for qualitative analysis or Multiple Reaction Monitoring (MRM) for quantitative analysis. |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
For MRM Analysis (Quantitative):
-
Precursor Ion (Q1): 270.2 m/z ([M+H]⁺)
-
Product Ions (Q3): The primary product ion would likely result from the loss of the tert-butyl group (214.2 m/z) or the isobutylene group (170.2 m/z). These transitions would need to be optimized by infusing a standard solution of the analyte.
Method Validation: Ensuring Trustworthy Data
To ensure the reliability of the analytical data, the developed methods must be validated according to ICH guidelines.[1][2][5][6] The key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.
-
Linearity: The method should provide a linear response to the analyte concentration over a defined range. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be > 0.995.[7]
-
Accuracy: The closeness of the measured value to the true value, typically expressed as percent recovery. For pharmaceutical analysis, this should be within 98-102%.
-
Precision: The degree of scatter between a series of measurements. It is expressed as the relative standard deviation (%RSD) and should be less than 2%.[2]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Data and Expected Results
| Parameter | HPLC-UV | LC-MS (MRM) |
| Expected Retention Time | Dependent on the specific C18 column used. | Dependent on the specific C18 column used. |
| Linearity (r²) | > 0.995 | > 0.999 |
| LOD | ~ 0.1 µg/mL | ~ 0.1 ng/mL |
| LOQ | ~ 0.5 µg/mL | ~ 0.5 ng/mL |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (%RSD) | < 2% | < 5% |
Visualizing the Workflow
Caption: Analytical workflow from sample preparation to data analysis.
Troubleshooting Common Issues
-
Peak Tailing: If significant peak tailing is observed, especially for the basic analyte, consider adding a small amount (0.1% v/v) of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase.[4] This can help to mask residual silanol groups on the column that cause secondary interactions.
-
Poor Sensitivity (HPLC-UV): Ensure the detection wavelength is set to a low value (210-220 nm). If sensitivity is still an issue, consider derivatization to add a stronger chromophore, or switch to the more sensitive LC-MS method.
-
Inconsistent Retention Times: This can be due to improper column equilibration, changes in mobile phase composition, or column degradation. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
Conclusion
The HPLC-UV and LC-MS methods detailed in this application note provide a comprehensive analytical toolkit for the analysis of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate. The HPLC-UV method is well-suited for routine purity assessments, while the LC-MS method offers the high sensitivity and specificity required for impurity profiling and quantitative bioanalysis. By following the outlined protocols and adhering to the principles of method validation, researchers can ensure the generation of high-quality, reliable, and reproducible data in their drug development endeavors.
References
-
PubChem. tert-butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. [Link]
-
ICH. ICH Guidelines For Analytical Method Validation (Q2A and Q2B). YouTube. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
ICH. Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]
-
PubChem. tert-Butyl 1-(pentan-3-yl)piperidin-4-ylcarbamate. National Center for Biotechnology Information. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. [Link]
-
Pharmaffiliates. tert-Butyl piperidin-4-ylcarbamate. Pharmaffiliates. [Link]
-
PubMed. Chiral separation of acidic compounds using an O-9-(tert-butylcarbamoyl)quinidine functionalized monolith in micro-liquid chromatography. PubMed. [Link]
-
PubChemLite. tert-Butyl n-[1-(pyrrolidin-3-yl)piperidin-4-yl]carbamate. PubChemLite. [Link]
-
The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. [Link]
Sources
Application Notes & Protocols: Chemoenzymatic Synthesis of Chiral tert-Butyl Piperidinyl Carbamate Derivatives
Introduction: The Strategic Value of Chiral Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals across a wide range of therapeutic areas, including neuroscience, oncology, and infectious diseases.[1] The introduction of chirality into the piperidine framework profoundly influences a molecule's pharmacological profile, affecting its potency, selectivity, and metabolic stability. Specifically, tert-butyl piperidinyl carbamate derivatives are highly valued as versatile chiral building blocks. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen under a wide range of synthetic conditions while being readily removable under mild acidic conditions, a crucial feature in multi-step drug synthesis campaigns.[2][3]
Traditional chemical methods for accessing these enantiopure compounds often rely on costly chiral auxiliaries, stoichiometric toxic reagents, or challenging separation techniques. Chemoenzymatic synthesis has emerged as a powerful and sustainable alternative, harnessing the exquisite stereoselectivity of enzymes to perform key transformations under mild, environmentally benign conditions.[4][5] This guide details two primary chemoenzymatic strategies for preparing chiral tert-butyl piperidinyl carbamate derivatives: Enzymatic Kinetic Resolution (EKR) of a racemic precursor and direct Asymmetric Synthesis from a prochiral substrate.
Strategy A: Enzymatic Kinetic Resolution (EKR) of N-Boc-Piperidinols
Principle of the Method
Enzymatic Kinetic Resolution is a widely used technique to separate a racemic mixture.[6] The strategy leverages an enzyme's ability to selectively catalyze the transformation of one enantiomer at a much higher rate than the other. In the context of producing chiral N-Boc-piperidinols, a lipase is commonly used to acylate a racemic alcohol. The reaction is stopped at approximately 50% conversion, yielding a mixture of the fast-reacting enantiomer (now an ester) and the unreacted, slow-reacting enantiomer (the desired alcohol). These two compounds, having different functional groups, can then be easily separated by standard chromatographic methods.
Overall Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Core Protocol: Lipase-Catalyzed Acylation of Racemic tert-butyl 3-hydroxypiperidine-1-carboxylate
This protocol describes the resolution of a racemic N-Boc-3-hydroxypiperidine using the highly effective and widely available immobilized lipase B from Candida antarctica (Novozym 435).[7][8][9][10]
Causality Behind Component Selection:
-
Enzyme: Novozym 435 is chosen for its broad substrate scope, high stability in organic solvents, and excellent enantioselectivity in the acylation of secondary alcohols.[7][10] Its immobilized nature simplifies post-reaction workup, as it can be removed by simple filtration.
-
Acyl Donor: Vinyl acetate is a superior acyl donor. The transesterification reaction produces a vinyl alcohol intermediate which tautomerizes to acetaldehyde. This irreversible tautomerization shifts the reaction equilibrium towards the product side, driving the reaction to completion and preventing the reverse (hydrolytic) reaction.
-
Solvent: A non-polar, anhydrous organic solvent like hexane or methyl tert-butyl ether (MTBE) is used. These solvents typically maintain the enzyme's active conformation and minimize substrate/product solubility issues.
Materials & Reagents:
-
Racemic tert-butyl 3-hydroxypiperidine-1-carboxylate
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate (acyl donor)
-
Anhydrous Methyl tert-butyl ether (MTBE)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)
Step-by-Step Protocol:
-
Reaction Setup: In a dry flask under an inert atmosphere (N₂ or Argon), dissolve racemic tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous MTBE (approx. 0.1 M concentration).
-
Addition of Reagents: Add Novozym 435 (typically 10-20% by weight relative to the substrate). Stir the suspension for 5-10 minutes.
-
Initiation of Acylation: Add vinyl acetate (1.5-2.0 eq.) to the mixture.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30-40°C) with gentle stirring. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC, GC, or HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess (ee) of both the remaining starting material and the acylated product.[11]
-
Work-up: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude mixture of the unreacted alcohol and the acetylated product by flash column chromatography on silica gel. A gradient of hexane/ethyl acetate is typically effective for separation.
Characterization and Validation
-
Structural Verification: Confirm the identity of the isolated alcohol and acetate products using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Enantiomeric Excess (ee) Determination: The most critical validation step is to determine the enantiopurity of the separated alcohol and the corresponding acetate. This is achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).[12][13][14][15][16]
-
Sample Preparation: A small sample of the acetylated product can be hydrolyzed back to the alcohol to analyze both enantiomers on the same chiral column method.
-
Typical HPLC Conditions: A column such as Chiralpak® AD-H with a mobile phase of n-hexane/isopropanol is often a good starting point for separation.
-
Expected Results Summary
| Enzyme | Typical Conversion Time | ee (Unreacted Alcohol) | ee (Acetylated Product) |
|---|---|---|---|
| Novozym 435 | 4-24 hours | >98% | >98% |
| Amano Lipase PS-IM | 6-48 hours | >95% | >95% |
| Porcine Pancreas Lipase | 24-72 hours | Variable, often lower | Variable, often lower |
Strategy B: Asymmetric Synthesis via Transamination
Principle of the Method
Asymmetric synthesis creates a chiral center from a prochiral substrate, offering a theoretical yield of 100% for the desired enantiomer.[17] ω-Transaminases (ATAs or TAs) are powerful biocatalysts that install a chiral amine by transferring an amino group from a donor molecule (e.g., isopropylamine or L-alanine) to a ketone.[18][19][20] This approach is exceptionally efficient for producing highly enantiopure amines. The chemoenzymatic strategy involves the chemical synthesis of a key prochiral ketone precursor, followed by a highly stereoselective enzymatic transamination step.[4][21][22]
Overall Pathway for Asymmetric Synthesis
Caption: Workflow for Transaminase-Catalyzed Asymmetric Synthesis.
Core Protocol: ATA-Catalyzed Synthesis of tert-butyl ((3R,6R)-6-methyl-piperidin-3-yl)carbamate
This protocol is based on a highly efficient chemoenzymatic process for preparing a key chiral intermediate used in the synthesis of Orexin receptor antagonists and IRAK4 inhibitors.
Causality Behind Component Selection:
-
Enzyme (ATA): Specific transaminases are selected or engineered to accept the target keto-ester substrate and deliver the amine group with exceptionally high stereoselectivity for both chiral centers formed during the subsequent cyclization.
-
Amine Donor (Isopropylamine): Isopropylamine is a "smart" amine donor. Upon donating its amino group, it is converted to acetone. The volatility of acetone allows for its easy removal from the reaction, which helps drive the unfavorable thermodynamic equilibrium toward product formation.[23]
-
Cofactor (PLP): Pyridoxal-5'-phosphate (PLP) is an essential cofactor for all transaminases, acting as the carrier of the amino group during the catalytic cycle.[17]
Materials & Reagents:
-
Prochiral keto-ester precursor
-
Transaminase (e.g., a commercially available (R)-selective ATA)
-
Pyridoxal-5'-phosphate (PLP)
-
Isopropylamine (i-PrNH₂)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 11.0)
-
Ethyl acetate (for extraction)
-
Sodium hydroxide (for pH adjustment)
Step-by-Step Protocol:
-
Chemical Synthesis of Precursor: First, synthesize the required prochiral keto-ester via established chemical methods. For example, starting from commercially available ethyl N-Boc-D-pyroglutamate.
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution by adding the potassium phosphate buffer, the amine donor isopropylamine (e.g., 1.0 M final concentration), and the PLP cofactor (e.g., 2 g/L).
-
Substrate Addition: Add the keto-ester substrate to the buffered solution (e.g., up to 100 g/L).
-
Enzymatic Reaction: Initiate the reaction by adding the transaminase enzyme (e.g., 50 g/L). Maintain the reaction at the optimal temperature (e.g., 40°C) and pH (e.g., 11.0) with stirring. The reaction typically proceeds via transamination followed by a spontaneous intramolecular cyclization to form the piperidine ring.
-
Reaction Monitoring: Monitor the conversion of the keto-ester substrate to the final product using HPLC.
-
Work-up: Upon completion, adjust the pH of the reaction mixture to >12 with NaOH.
-
Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by chromatography or crystallization if necessary.
Characterization and Validation
-
Structural Verification: Confirm the structure and relative stereochemistry of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Enantiomeric Purity: Determine the enantiomeric excess using chiral HPLC. For this type of highly selective reaction, ee values often exceed >99.9%.
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Enantioselectivity (EKR) | - Suboptimal enzyme choice. - Reaction temperature is too high. - Reaction went far beyond 50% conversion. | - Screen different lipases. - Lower the reaction temperature; this often increases selectivity (E-value) at the cost of reaction rate.[24] - Carefully monitor conversion and stop the reaction at or near 50%. |
| Slow Reaction Rate | - Low enzyme activity/loading. - Non-optimal temperature or pH. - Product inhibition (especially in ATA reactions). | - Increase enzyme loading. - Optimize temperature and pH for the specific enzyme used. - For ATAs, use a "smart" amine donor (e.g., i-PrNH₂) or an enzymatic cascade to remove the ketone byproduct.[18] |
| Low Conversion (ATA) | - Unfavorable reaction equilibrium. - Insufficient amine donor or cofactor. - Enzyme inhibition by substrate or product. | - Use a large excess of the amine donor. - Ensure PLP cofactor is present in sufficient amounts. - Consider lowering the initial substrate concentration. |
| Difficult Chromatographic Separation (EKR) | - Similar polarity of alcohol and ester. | - Modify the acyl group to one that significantly changes the polarity (e.g., use a bulkier acyl donor like vinyl laurate). - Optimize the mobile phase system for column chromatography. |
Conclusion
Chemoenzymatic strategies provide elegant, efficient, and sustainable pathways to high-value chiral tert-butyl piperidinyl carbamate derivatives. Enzymatic kinetic resolution using robust lipases like Novozym 435 offers a reliable method for separating racemic precursors with high enantiopurity. For even greater efficiency and atom economy, asymmetric synthesis using transaminases allows for the direct formation of a single desired enantiomer from a prochiral ketone, achieving near-perfect enantioselectivity and theoretical yields. The choice of strategy depends on the availability of starting materials, project scale, and specific target molecule. By integrating the precision of biocatalysis with the versatility of organic chemistry, researchers can accelerate the development of complex chiral molecules for the pharmaceutical industry.
References
-
Cortés-Cabrera, A., et al. (2021). Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. Catalysis Science & Technology. Available at: [Link][21]
-
Císcar, C., et al. (2021). Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. ResearchGate. Available at: [Link][4]
-
Gomm, A., et al. (2016). A "Smart" Amine Donor for Transaminase-Catalyzed Synthesis of Chiral Amines. Angewandte Chemie International Edition. Available at: [Link][23]
-
Wu, S., et al. (2021). Chemoenzymatic synthesis strategy from methyl ketones to chiral amine alcohols. ResearchGate. Available at: [Link][22]
-
Busto, E., et al. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology. Available at: [Link][5]
-
Reed, M.A., et al. (2023). Asymmetric Reductive Transamination for the Synthesis of Chiral Piperidines. ResearchGate. Available at: [Link][25]
-
Shin, J.S., & Kim, B.G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering. Available at: [Link][18]
-
Yahia, A., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research. Available at: [Link][6]
-
Dall'Oglio, F., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . Available at: [Link][26]
-
Koszelewski, D., et al. (2010). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Molecules. Available at: [Link][17]
-
Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry. Available at: [Link][19]
-
Babu, K.R., et al. (2015). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. Available at: [Link][12]
-
Sharma, P., & Singh, P.P. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. Available at: [Link][27]
-
Kirchner, G., et al. (1985). Resolution of racemic mixtures via lipase catalysis in organic solvents. Journal of the American Chemical Society. Available at: [Link][28]
-
Forró, E., & Fülöp, F. (2017). Lipase‐catalyzed kinetic resolution of racemic alcohol (±)‐8. ResearchGate. Available at: [Link][29]
-
Tufvesson, P., et al. (2011). Amine transaminases in chiral amines synthesis: recent advances and challenges. ResearchGate. Available at: [Link][20]
-
de Miranda, A.S., et al. (2015). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules. Available at: [Link][11]
-
Malta-Lakó, Á., et al. (2023). Transaminase-mediated synthesis of piperidone derivatives from keto esters. ResearchGate. Available at: [Link][30]
-
Wu, S., et al. (2022). Rational design of enzyme activity and enantioselectivity. Frontiers in Bioengineering and Biotechnology. Available at: [Link][31]
-
Aleku, G.A., et al. (2017). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition. Available at: [Link][32]
-
Barbosa, O., et al. (2021). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology. Available at: [Link][7]
-
Ryde, U. (2014). Modeling Enzymatic Enantioselectivity using Quantum Chemical Methodology. ACS Catalysis. Available at: [Link][33]
-
Singh, R.K., et al. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv. Available at: [Link][34]
-
Babu, K.R., et al. (2014). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. Available at: [Link][15]
-
ResearchGate. (n.d.). Enzymatic Kinetic Resolution with Novozym 435®. ResearchGate. Available at: [Link][8]
-
Wang, YN., et al. (2021). Asymmetric biomimetic transamination of α-keto amides to peptides. Nature Communications. Available at: [Link][35]
-
Reetz, M.T. (2001). Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. Proceedings of the National Academy of Sciences. Available at: [Link][36]
-
Al-Qaisi, A.M., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. Available at: [Link][16]
-
Ghosh, A.K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link][37]
-
Ghosh, A.K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link][38]
-
Tang, K., & Zheng, H. (2007). R-stereopreference analysis of lipase Novozym 435 in kinetic resolution of flurbiprofen. Chirality. Available at: [Link][9]
-
Barbosa, O., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology. Available at: [Link][10]
-
Busto, E., et al. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology. Available at: [Link][39]
-
Popović, J., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju. Available at: [Link][3]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link][2]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. digital.csic.es [digital.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. R-stereopreference analysis of lipase Novozym 435 in kinetic resolution of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. | Sigma-Aldrich [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. digital.csic.es [digital.csic.es]
- 22. researchgate.net [researchgate.net]
- 23. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. re.public.polimi.it [re.public.polimi.it]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Rational design of enzyme activity and enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. chemrxiv.org [chemrxiv.org]
- 35. Asymmetric biomimetic transamination of α-keto amides to peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 36. pnas.org [pnas.org]
- 37. pubs.acs.org [pubs.acs.org]
- 38. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B [pubs.rsc.org]
Reductive amination protocols for coupling piperidines and pyrrolidines
An Application Guide to Reductive Amination: Protocols for the Synthesis of Substituted Piperidines and Pyrrolidines
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as a cornerstone transformation in modern organic synthesis, providing a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly indispensable in pharmaceutical and medicinal chemistry, where substituted piperidine and pyrrolidine scaffolds are prevalent structural motifs in a vast array of biologically active molecules and approved drugs.[3][4][5] Unlike direct alkylation of amines, which is often plagued by a lack of control and over-alkylation, reductive amination offers a highly efficient and selective pathway to secondary and tertiary amines.[6]
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of reductive amination. Moving beyond a simple recitation of steps, we will dissect the mechanistic underpinnings, compare critical reagents, and present field-proven, step-by-step protocols for the successful coupling of piperidines and pyrrolidines with various carbonyl partners.
Pillar 1: Mechanistic Foundations
The power of reductive amination lies in its elegant, two-stage process that converts a carbonyl compound and a secondary amine, such as piperidine or pyrrolidine, into a more complex tertiary amine.[1][7][8]
-
Formation of the Iminium Ion: The reaction initiates with the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then loses a molecule of water to generate a key electrophilic species: the iminium ion.[1][7] The formation of this intermediate is a reversible equilibrium, which is typically favored by operating under mildly acidic conditions (pH ~4-6) that facilitate water elimination without fully protonating and deactivating the starting amine.[6][9]
-
Hydride Reduction: The positively charged iminium ion is significantly more electrophilic than the starting carbonyl compound. This difference in reactivity is exploited in the second stage, where a selective reducing agent, typically a hydride donor, attacks the iminium carbon to deliver a hydride ion (H⁻). This reduction quenches the positive charge and forms the final, stable tertiary amine product.[10]
The entire process can often be performed in a single reaction vessel ("one-pot") by choosing a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound.[7][11]
Caption: General mechanism of reductive amination with a secondary amine.
Pillar 2: The Chemist's Toolkit—Reagents and Rationale
The success of a reductive amination protocol hinges on the judicious selection of reagents. The choice of reducing agent is particularly critical as it dictates whether the reaction can be performed in a single step and determines the overall selectivity and functional group tolerance.
Comparative Analysis of Common Reducing Agents
The three most common hydride-based reducing agents employed for this transformation are Sodium Triacetoxyborohydride (STAB), Sodium Cyanoborohydride, and Sodium Borohydride. Their properties are compared below.
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Borohydride (NaBH₄) |
| Selectivity | High: Reduces iminium ions much faster than aldehydes or ketones.[12][13] | High: Selectively reduces iminium ions at mildly acidic pH.[6][9] | Low: Reduces both carbonyls and iminium ions.[6][14] |
| Procedure | One-Pot: Reagents can be mixed together at the start.[11][12] | One-Pot: Suitable for in-situ iminium formation and reduction.[11][15] | Two-Step: Requires pre-formation of the imine/iminium ion before adding the reductant.[11][14] |
| Optimal pH | Mildly acidic; often used with a stoichiometric amount of acetic acid.[12][16] | Mildly acidic (pH 4-6) is crucial for selectivity.[9] | Neutral to slightly basic. |
| Solvents | Aprotic solvents like DCE, THF, DCM.[14][17] Incompatible with methanol.[13][14] | Protic solvents like Methanol (MeOH), Ethanol (EtOH).[14] | Protic solvents like Methanol (MeOH), Ethanol (EtOH).[14] |
| Safety | Lower toxicity. Moisture-sensitive.[11][14] | Highly Toxic. Can liberate toxic HCN gas in strongly acidic conditions.[11][15] | Low toxicity. Reacts with water and protic solvents to release H₂ gas. |
| Advantages | Excellent functional group tolerance, high yields, safer alternative.[17][18] | Robust and well-established. Works well in protic solvents. | Inexpensive and readily available.[11] |
| Disadvantages | Higher cost, moisture sensitivity. | High toxicity requires careful handling and workup.[11] | Lack of selectivity necessitates a two-step procedure, limiting convenience.[11] |
Expert Insight: For most applications involving the coupling of valuable piperidines and pyrrolidines, Sodium Triacetoxyborohydride (STAB) is the modern reagent of choice.[11][12] Its exceptional selectivity allows for a convenient one-pot procedure with a broad range of aldehydes and ketones, including acid-sensitive substrates, while avoiding the significant toxicity concerns associated with sodium cyanoborohydride.[11][17][18]
Pillar 3: Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reductive amination of piperidine and pyrrolidine. They are designed to be self-validating systems for achieving high-yield synthesis of the desired tertiary amine products.
Caption: Standard workflow for a one-pot reductive amination experiment.
Protocol 1: STAB-Mediated Coupling of Piperidine and Cyclohexanone
This protocol details the highly reliable one-pot synthesis of 1-cyclohexylpiperidine using the preferred STAB reagent.
Materials:
-
Cyclohexanone (1.0 equiv)
-
Piperidine (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 equiv) and the chosen solvent (DCE or DCM, to make a ~0.2 M solution).
-
Amine Addition: Add piperidine (1.1 equiv) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.
-
Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirring mixture in one portion. The addition may cause some mild effervescence.
-
Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen or argon atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material (cyclohexanone) is consumed (typically 2-12 hours).
-
Workup - Quenching: Once the reaction is complete, carefully quench it by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Workup - Washing & Drying: Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-cyclohexylpiperidine.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Protocol 2: NaBH₃CN-Mediated Coupling of Pyrrolidine and Benzaldehyde
This protocol describes the classic one-pot synthesis of 1-benzylpyrrolidine using sodium cyanoborohydride, with critical attention to pH control and safety.
Materials:
-
Benzaldehyde (1.0 equiv)
-
Pyrrolidine (1.1 equiv)
-
Sodium cyanoborohydride (NaBH₃CN) (1.2 equiv)
-
Methanol (MeOH)
-
Glacial Acetic Acid
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve benzaldehyde (1.0 equiv) and pyrrolidine (1.1 equiv) in methanol (to make a ~0.2 M solution) in a round-bottom flask with a magnetic stir bar.
-
pH Adjustment: Stir the solution and carefully adjust the pH to between 6 and 7 by the dropwise addition of glacial acetic acid. This step is critical for selective reduction.
-
Reductant Addition: Add sodium cyanoborohydride (1.2 equiv) portion-wise to the stirring solution. Monitor for any gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC until completion (typically 1-6 hours).
-
Workup - Quenching (CAUTION): Once complete, carefully quench the reaction by adding deionized water. Perform this step in the fume hood , as acidic conditions can potentially generate toxic HCN gas.[11]
-
Workup - Extraction: Extract the aqueous mixture three times with an organic solvent (e.g., DCM or ethyl acetate).
-
Workup - Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Conclusion
Reductive amination is a powerful and highly reliable method for the synthesis of substituted piperidines and pyrrolidines, core structures in modern drug discovery. The choice of reducing agent is the most critical parameter, with sodium triacetoxyborohydride (STAB) emerging as the superior reagent for most applications due to its high selectivity, operational simplicity in one-pot procedures, and improved safety profile.[11][17] By understanding the underlying mechanism and following robust, validated protocols, researchers can confidently and efficiently generate diverse libraries of amine-containing molecules for further investigation.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]
-
ACS Publications. (1996). Reductive Amination of Aldehdes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Myers, A. (n.d.). Myers Chem 115. Harvard University. [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
SynOpen. (2020). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
Green Chemistry & Technology. (n.d.). Reductive Amination. [Link]
-
Chen, Z., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry. [Link]
-
Semantic Scholar. (n.d.). Hitchhiker's Guide to Reductive Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ACS Publications. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. [Link]
-
ACS Publications. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. [Link]
-
PubMed. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. [Link]
-
Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
-
Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
Chemical Reviews. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
-
ResearchGate. (2011). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. [Link]
- Google Patents. (n.d.).
-
YouTube. (2021). Reductive Amination | Synthesis of Amines. [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
ResearchGate. (2014). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nbinno.com [nbinno.com]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. Sodium triacetoxyborohydride [organic-chemistry.org]
- 13. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. Sodium cyanoborohydride [organic-chemistry.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Functionalization of the Piperidine Ring in Boc-Protected Intermediates
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of FDA-approved drugs and bioactive natural products.[1][2][3] Its conformational flexibility and ability to engage in diverse intermolecular interactions make it an ideal framework for drug design. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during the synthesis of piperidine-containing drug candidates to modulate reactivity and enable selective functionalization. This guide provides an in-depth exploration of key strategies for the functionalization of the piperidine ring in Boc-protected intermediates, focusing on methodologies that offer precise control over regioselectivity and stereoselectivity. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and present quantitative data to empower researchers in the rational design and synthesis of novel piperidine-based therapeutics.
Introduction: The Enduring Importance of the Piperidine Motif
The piperidine ring is one of the most common heterocyclic motifs found in pharmaceuticals, integral to the structure of drugs targeting a wide array of diseases, including those affecting the central nervous system (CNS) and cancer.[1][4] The introduction of substituents onto the piperidine core profoundly influences a molecule's biological activity, selectivity, and pharmacokinetic properties.[2][5] Consequently, the development of robust and versatile methods for the direct functionalization of the piperidine ring is a paramount objective in contemporary organic and medicinal chemistry.[4][6]
The use of the tert-butyloxycarbonyl (Boc) group as a protecting agent for the piperidine nitrogen is a widely adopted strategy. The Boc group's steric bulk and electronic properties can direct the regioselectivity of certain reactions, and its facile removal under acidic conditions ensures orthogonality with many other protecting groups and reaction conditions. This guide will focus on the functionalization of these critical N-Boc-piperidine intermediates.
Core Strategies for Piperidine Functionalization
The direct functionalization of C-H bonds in N-Boc-piperidine is a powerful approach that circumvents the need for pre-functionalized starting materials, thereby streamlining synthetic routes. Several key strategies have emerged as particularly effective:
-
α-Lithiation and Electrophilic Trapping: A classic organometallic approach involving deprotonation of the C-H bond alpha to the nitrogen, followed by quenching with an electrophile.[7]
-
Transition Metal-Catalyzed C-H Activation: The use of transition metals, such as palladium or rhodium, to selectively activate and functionalize specific C-H bonds.[8][9][10]
-
Photoredox Catalysis: A modern approach that utilizes visible light and a photocatalyst to generate radical intermediates, enabling a wide range of C-H functionalization reactions.[11][12][13]
-
Electrochemical Methods: An environmentally friendly strategy that employs an electric current to mediate redox reactions for C-H functionalization.[14][15]
The choice of strategy is dictated by the desired position of functionalization (regioselectivity), the nature of the substituent to be introduced, and the overall complexity of the substrate.
α-Lithiation and Electrophilic Trapping: A Workhorse for C2-Functionalization
The deprotonation of the C-H bond at the C2 position of N-Boc-piperidine, adjacent to the nitrogen atom, is facilitated by the inductive effect of the nitrogen and the coordinating ability of the Boc group. This forms a stabilized α-lithio species that can be trapped with a diverse array of electrophiles.
Causality Behind Experimental Choices:
The success of this methodology hinges on the careful control of reaction parameters. The choice of a strong, non-nucleophilic base, such as sec-butyllithium (s-BuLi), is crucial to ensure efficient deprotonation without competing nucleophilic addition. The use of a coordinating solvent like tetrahydrofuran (THF) and cryogenic temperatures (-78 °C) is essential to stabilize the organolithium intermediate and prevent decomposition. The addition of a diamine ligand, such as (-)-sparteine, can induce asymmetry, leading to enantiomerically enriched products.[7][16]
Diagram: General Workflow for α-Lithiation and Trapping
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α‑Amino C–H Arylation and Epimerization [escholarship.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor [beilstein-journals.org]
- 16. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Significance of DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as "gliptins," are a class of oral hypoglycemic agents that have become a cornerstone in the management of type 2 diabetes mellitus (T2DM).[1][2] DPP-4 is a serine protease that deactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, these drugs prolong the activity of incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. This mechanism offers effective glycemic control with a low risk of hypoglycemia, a significant advantage over other antidiabetic agents.[3][5]
Structurally, many potent DPP-4 inhibitors, such as Sitagliptin and Vildagliptin, are characterized by a chiral amine component that interacts with the S1 and S2 pockets of the DPP-4 active site.[6] The synthesis of these molecules, therefore, presents a significant challenge: the efficient and stereoselective construction of this crucial chiral center. This guide provides an in-depth examination of modern synthetic strategies, focusing on the synthesis of Sitagliptin as a representative and commercially significant example. We will explore and contrast two state-of-the-art methodologies: asymmetric chemical catalysis and biocatalysis.
Core Challenge & Synthetic Strategies: Establishing the Chiral Amine
The efficacy of gliptins is critically dependent on the specific stereochemistry of the β-amino acid or aminopiperidine moiety. The central challenge for process chemists is to install this chirality efficiently, economically, and with high enantiomeric purity. Three major strategies have emerged:
-
Classical Resolution: Early methods involved the synthesis of a racemic mixture of the target amine, followed by resolution using a chiral acid. While effective, this approach is inherently inefficient as it discards 50% of the material, leading to poor atom economy.[7]
-
Asymmetric Catalysis: This strategy employs a chiral catalyst to guide the reaction towards the desired enantiomer, often achieving high selectivity and yield. A landmark example is the Rhodium-catalyzed asymmetric hydrogenation of a prochiral enamine, a key step in the second-generation manufacturing process for Sitagliptin.[7][8]
-
Biocatalysis: Leveraging the exquisite selectivity of enzymes, biocatalysis offers a powerful "green" alternative. For Sitagliptin, a highly engineered transaminase (TAm) enzyme was developed to convert a prositagliptin ketone directly into the desired (R)-amine with near-perfect enantioselectivity under mild, aqueous conditions.[9][10]
This application note will detail the protocols for the latter two strategies, representing the forefront of pharmaceutical synthesis.
Application Protocol 1: Asymmetric Synthesis of Sitagliptin via Rhodium-Catalyzed Hydrogenation
This approach, developed by researchers at Merck, represents a highly efficient, second-generation manufacturing process.[8][11] It hinges on the asymmetric hydrogenation of a custom-synthesized, unprotected enamine intermediate using a chiral Rhodium-JOSIPHOS catalyst system.
Workflow Overview
The process involves the one-pot synthesis of the key dehydrositagliptin intermediate, which is then subjected to asymmetric hydrogenation.
Caption: Asymmetric synthesis workflow for Sitagliptin.
Step-by-Step Protocol: Asymmetric Hydrogenation
This protocol is adapted from the process described in J. Am. Chem. Soc. 2009, 131, 8798-8804 and should be performed by qualified personnel with appropriate safety measures.[8][11]
-
Catalyst Preparation: In an inert atmosphere glovebox, charge a pressure reactor with the dehydrositagliptin intermediate (1.0 eq).
-
Solvent and Catalyst Loading: Add degassed methanol (approx. 5 mL per gram of substrate). In a separate vial, dissolve the catalyst precursor [Rh(COD)Cl]₂ (0.0015 eq) and the chiral ligand (R,S)-t-Bu-JOSIPHOS (0.0031 eq) in degassed methanol and add this solution to the reactor.
-
Rationale: The JOSIPHOS family of ligands are highly effective ferrocenyl diphosphines for Rh-catalyzed asymmetric hydrogenations.[12] The tert-butyl substituted version provides an excellent combination of reactivity and enantioselectivity for this specific substrate. The reaction is performed under an inert atmosphere to prevent oxidation and deactivation of the rhodium catalyst.
-
-
Hydrogenation: Seal the reactor. Purge the vessel with nitrogen, then with hydrogen. Pressurize the reactor to 200 psi with hydrogen gas.
-
Reaction Conditions: Heat the mixture to 40°C and stir vigorously for 12-16 hours. Monitor the reaction for completion by HPLC.
-
Work-up and Isolation: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Concentrate the reaction mixture under reduced pressure. The resulting (R)-Sitagliptin base can be carried forward to the salt formation step.[7]
-
Salt Formation: Dissolve the crude Sitagliptin base in a mixture of isopropanol and water. Add a solution of phosphoric acid (H₃PO₄) to precipitate Sitagliptin Phosphate Monohydrate.[13] Filter, wash, and dry the product.
Reagent and Yield Data
| Step | Key Reagents | Catalyst Loading (mol%) | Typical Yield | Enantiomeric Excess (ee) |
| Hydrogenation | H₂, [Rh(COD)Cl]₂ / (R,S)-t-Bu-JOSIPHOS | 0.15 - 0.20 | >98% Conversion | >99.5% |
| Salt Formation | H₃PO₄, Isopropanol, H₂O | - | ~84% | >99.9% (post-crystallization) |
Application Protocol 2: Biocatalytic Synthesis of Sitagliptin via Transamination
This revolutionary approach utilizes a highly engineered (R)-selective ω-transaminase enzyme to perform an asymmetric reductive amination on a prositagliptin ketone. This method exemplifies green chemistry principles by operating in water under mild conditions with exceptional selectivity.[10]
Workflow Overview
The process is remarkably concise, involving the direct conversion of a ketone precursor to the final chiral amine.
Caption: Biocatalytic synthesis of Sitagliptin via transamination.
Step-by-Step Protocol: Enzymatic Transamination
This protocol is a generalized representation based on published research and patents (e.g., Science 2010, 329, 305-309) and requires specialized biological reagents.[10][14]
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., Tris-HCl or potassium phosphate, pH 8.0-9.0).
-
Reagent Addition: Add the prositagliptin ketone substrate. Add the amine donor, typically isopropylamine, in excess. Add the essential cofactor Pyridoxal 5'-phosphate (PLP).
-
Rationale: The transaminase enzyme uses PLP as a cofactor to facilitate the transfer of the amino group from the amine donor (isopropylamine) to the ketone substrate. The reaction is an equilibrium process; using a large excess of the amine donor drives the reaction toward product formation. The byproduct, acetone, is volatile and can be removed to further shift the equilibrium.[9]
-
-
Enzyme Addition: Add the engineered transaminase enzyme (often as a lyophilized powder or a whole-cell preparation).[15]
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 40-45°C) for 24-48 hours. Maintain the pH of the reaction mixture, as enzyme activity is highly pH-dependent.[14] Monitor conversion by HPLC.
-
Work-up and Isolation: Upon completion, the enzyme can be removed by filtration or centrifugation. The product, (R)-Sitagliptin, is then extracted from the aqueous phase using an organic solvent (e.g., dichloromethane or isopropyl acetate) after adjusting the pH.[13] The organic extracts are combined, dried, and concentrated.
-
Salt Formation: The isolated Sitagliptin base is converted to the phosphate salt as described in the previous protocol.
Reaction Parameters
| Parameter | Condition | Rationale |
| Enzyme | Engineered (R)-selective ω-transaminase | Provides high stereoselectivity (>99.9% ee) and activity for the non-natural substrate.[10] |
| Substrate | Pro-sitagliptin ketone | The carbonyl group is the site of amination. |
| Amine Donor | Isopropylamine | Inexpensive, readily available, and generates a volatile byproduct (acetone). |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | Essential for the catalytic cycle of the transaminase. |
| pH | 8.0 - 9.0 | Optimal pH range for the stability and activity of many transaminase enzymes.[14] |
| Temperature | 40 - 45 °C | Balances reaction rate with enzyme stability. |
Characterization and Quality Control
Regardless of the synthetic route, the final Active Pharmaceutical Ingredient (API) must be rigorously characterized to ensure identity, strength, quality, and purity.
| Technique | Purpose | Key Parameters to Measure |
| HPLC (Chiral) | Purity & Enantiomeric Excess | Chromatographic purity (%); Chiral purity / Enantiomeric excess (% ee).[13] |
| ¹H and ¹³C NMR | Structure Confirmation | Chemical shifts, coupling constants, and integration must match the reference standard. |
| Mass Spectrometry | Molecular Weight Verification | Observe the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |
| FTIR Spectroscopy | Functional Group Identification | Confirm the presence of key functional groups (e.g., C=O, N-H, C-F). |
Conclusion
The synthesis of DPP-4 inhibitors like Sitagliptin showcases the evolution of modern pharmaceutical manufacturing. While classical methods laid the groundwork, the development of highly efficient asymmetric catalytic and biocatalytic routes has set new standards for efficiency, sustainability, and cost-effectiveness. The Rhodium-catalyzed hydrogenation provides a robust and scalable chemical solution with excellent selectivity.[8] The enzymatic transamination process represents a paradigm shift towards green chemistry, offering unparalleled enantioselectivity in aqueous media under mild conditions.[10] The choice of synthetic route in a drug development setting will depend on factors such as cost of goods, process scalability, environmental impact, and intellectual property. These detailed protocols provide researchers with a foundational understanding of two of the most advanced and practical methods for synthesizing this critical class of therapeutic agents.
References
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (n.d.). MDPI. Retrieved from [Link]
-
Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. (n.d.). MDPI. Retrieved from [Link]
-
The Chemistry of Vildagliptin: Synthesis and Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase. (2019). PubMed. Retrieved from [Link]
-
Synthesis of Vildagliptin Utilizing Continuous Flow and Batch Technologies. (2015). ACS Publications. Retrieved from [Link]
-
A Critical Account of Synthetic Approaches toward Vildagliptin, an Antidiabetic Drug. (2023). ACS Publications. Retrieved from [Link]
-
A facile method to synthesize vildagliptin. (2018). ResearchGate. Retrieved from [Link]
-
An efficient synthesis of Vildagliptin intermediates. (n.d.). Retrieved from [Link]
-
Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (2021). National Institutes of Health. Retrieved from [Link]
- Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation. (2020). Google Patents.
-
Synthesis of (−)‐(R)‐Sitagliptin by RhI‐Catalyzed Asymmetric Hydroamination. (n.d.). Wiley Online Library. Retrieved from [Link]
- Process for the preparation of sitagliptin and intermediate compounds. (2014). Google Patents.
-
Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. (n.d.). MDPI. Retrieved from [Link]
-
Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. (2010). PubMed. Retrieved from [Link]
-
Highly Efficient Asymmetric Synthesis of Sitagliptin. (2009). ACS Publications. Retrieved from [Link]
-
Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.). OAText. Retrieved from [Link]
-
Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (2021). PubMed. Retrieved from [Link]
-
Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. (2021). RSC Publishing. Retrieved from [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (n.d.). National Institutes of Health. Retrieved from [Link]
- Improved process for preparation of sitagliptin. (2023). Google Patents.
-
Synthesis of Sitagliptin. (2009). Thieme. Retrieved from [Link]
-
Synthesis and Clinical Application of Representative Small-Molecule Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for the treatment of Type 2 Diabetes Mellitus (T2DM). (2024). ResearchGate. Retrieved from [Link]
-
Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. (2015). National Institutes of Health. Retrieved from [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (n.d.). MDPI. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). (n.d.). National Institutes of Health. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. oatext.com [oatext.com]
- 4. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. WO2020121321A1 - Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation - Google Patents [patents.google.com]
- 13. WO2014023930A1 - Process for the preparation of sitagliptin and intermediate compounds - Google Patents [patents.google.com]
- 14. US20230227457A1 - Improved process for preparation of sitagliptin - Google Patents [patents.google.com]
- 15. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Synthesis of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate: A Technical Support Guide
Welcome to our dedicated technical support center for the synthesis of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. As your virtual Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Addressing Common Synthesis Hurdles
This section directly addresses specific issues that can arise during the synthesis, providing explanations and actionable solutions.
Question: Why is my yield of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate consistently low?
Answer:
Low yields in this synthesis can often be traced back to several key areas: the reductive amination step, the stability of the Boc protecting group, and inefficient purification.
-
Inefficient Reductive Amination: The core bond formation between the piperidine and pyrrolidine rings occurs via reductive amination.[1][2] The efficiency of this step is highly dependent on the choice of reducing agent and the reaction conditions.[3]
-
Reducing Agent Selection: While sodium triacetoxyborohydride (STAB) is a common and effective choice for its mildness and tolerance of a wide range of functional groups, other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used.[4][5][6][7] However, NaBH₃CN is more toxic and can sometimes lead to the formation of cyanide byproducts.[6] The choice of reducing agent should be carefully considered based on the scale of your reaction and available safety protocols.
-
pH Control: The pH of the reaction mixture is critical. The iminium ion intermediate, which is essential for the reaction to proceed, is formed under mildly acidic conditions.[1][8] A pH range of 5-6 is generally optimal.[1] If the pH is too low, the amine starting material will be protonated and unreactive. If the pH is too high, the iminium ion will not form efficiently. Acetic acid is commonly used to maintain the appropriate pH.[6]
-
Reaction Time and Temperature: Reductive aminations are typically run at room temperature. Insufficient reaction time can lead to incomplete conversion. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials have been consumed before proceeding with the work-up.
-
-
Boc Group Instability: The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions.[9][10] If the pH of your reaction or work-up is too acidic, you may be losing a significant portion of your product due to deprotection. During the aqueous work-up, it is crucial to use a mild base, such as sodium bicarbonate, to neutralize any excess acid and maintain the integrity of the Boc group.[11]
-
Purification Losses: The final product has a relatively high polarity, which can lead to losses during extraction and chromatography.
-
Extraction: Ensure that the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol) to maximize the recovery of the product.
-
Column Chromatography: If column chromatography is used for purification, the choice of eluent system is critical. A gradient elution starting with a less polar solvent and gradually increasing the polarity (e.g., a gradient of methanol in dichloromethane) is often necessary to separate the product from unreacted starting materials and byproducts. The use of a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, in the eluent can help to prevent streaking of the amine product on the silica gel.
-
Question: What are the common impurities I should look out for, and how can I minimize them?
Answer:
Awareness of potential impurities is the first step toward achieving high purity.[12] Here are some common culprits and strategies to mitigate them:
-
Unreacted Starting Materials: The presence of unreacted tert-butyl (pyrrolidin-3-yl)carbamate or 1-Boc-4-piperidone is a common issue.
-
Minimization: Ensure the stoichiometry of your reactants is correct. A slight excess of one of the reactants can be used to drive the reaction to completion, but this will necessitate its removal during purification. As mentioned previously, monitoring the reaction by TLC or LC-MS is the most reliable way to confirm the consumption of starting materials.
-
-
Bis-alkylation Product: The formation of a bis-alkylated byproduct, where two molecules of tert-butyl (pyrrolidin-3-yl)carbamate react with one molecule of the piperidone, can occur.
-
Minimization: This is often a result of slow addition of the amine to the reaction mixture. Adding the tert-butyl (pyrrolidin-3-yl)carbamate solution dropwise to the mixture of the piperidone and the reducing agent can help to minimize this side reaction.
-
-
Deprotected Product: As discussed, the loss of the Boc protecting group is a significant source of impurity.
-
Minimization: Strict pH control throughout the reaction and work-up is paramount. Avoid strong acids and ensure any acidic work-up steps are followed by a neutralizing wash with a mild base.
-
Table 1: Troubleshooting Common Impurities
| Impurity | Potential Cause | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction; incorrect stoichiometry | Monitor reaction progress (TLC, LC-MS); adjust stoichiometry |
| Bis-alkylation Product | Rapid addition of the amine | Slow, dropwise addition of the amine to the reaction mixture |
| Deprotected Product | Acidic conditions during reaction or work-up | Maintain pH 5-6 during reaction; use mild base (e.g., NaHCO₃) for neutralization during work-up |
| Byproducts from Reducing Agent | Use of harsh or inappropriate reducing agents | Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) |
Frequently Asked Questions (FAQs)
This section covers broader conceptual and practical questions related to the synthesis.
Question: What is the role of the Boc protecting group in this synthesis?
Answer:
The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the amine functionality on the pyrrolidine ring.[9][10] Its primary functions are:
-
Preventing Unwanted Side Reactions: The secondary amine of the pyrrolidine ring is nucleophilic and could potentially react with the ketone of the piperidone starting material or other electrophiles present in the reaction mixture. The Boc group "masks" this amine by converting it into a less reactive carbamate, preventing it from participating in undesired reactions and directing the reactivity to the desired site.[9][13]
-
Modulating Solubility: The presence of the bulky and lipophilic Boc group can alter the solubility of the starting material and intermediates, which can be advantageous for purification and handling.
-
Facilitating Purification: The Boc group can aid in the separation of the desired product from starting materials and byproducts during chromatographic purification.
-
Controlled Deprotection: The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) when the amine functionality needs to be revealed for subsequent synthetic steps.[10][14]
Question: Which analytical techniques are best for assessing the purity of the final product?
Answer:
A combination of analytical techniques should be employed to ensure the identity and purity of your final product.[12][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized compound. The presence of characteristic peaks for the Boc group, the piperidine ring, and the pyrrolidine ring protons will confirm the successful synthesis. The integration of the proton signals can also give an indication of the purity.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer will confirm the molecular weight of the product.[16] High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final compound.[16] By using a suitable column and mobile phase, you can separate the desired product from any impurities. The area under the peak corresponding to your product will give a quantitative measure of its purity.[16]
-
Thin Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of the reaction and for a preliminary assessment of purity.[15] The presence of a single spot for the product after elution with an appropriate solvent system suggests a relatively pure compound.
Experimental Protocols
The following is a generalized, illustrative protocol. Researchers should always refer to specific literature procedures and adapt them to their specific laboratory conditions and scale.
Protocol 1: Synthesis of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate via Reductive Amination
-
Reaction Setup: To a solution of tert-butyl (pyrrolidin-3-yl)carbamate (1.0 eq) and 1-Boc-4-piperidone (1.05 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add acetic acid (2.0 eq).[7]
-
Addition of Reducing Agent: Stir the mixture for 30-60 minutes, then add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes.[7]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to afford the pure product.
Visualizing the Process
Diagram 1: Reductive Amination Workflow
Caption: A streamlined workflow for the reductive amination synthesis.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and resolve low product yield.
References
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
Borch Reductive Amination. Chem-Station Int. Ed. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Reductive Amination. Organic Chemistry Tutor. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Greene's Protective Groups in Organic Synthesis, 2 Volume Set. Wiley-VCH. [Link]
-
Analytical Techniques in Pharmaceutical Analysis. Technology Networks. [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR. [Link]
-
The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]
-
Greene's Protective Groups in Organic Synthesis. ResearchGate. [Link]
-
Greene's Protective Groups in Organic Synthesis. Wiley. [Link]
-
GREENE'S PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]
-
Reductive Amination - Common Conditions. [Link]
-
C–N Bond-Forming Reactions: Reductive Amination. [Link]
-
Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. benchchem.com [benchchem.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 14. jk-sci.com [jk-sci.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
Technical Support Center: Troubleshooting Common Side Reactions During Boc Deprotection
Welcome to the technical support center for troubleshooting the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common side reactions encountered during this critical synthetic step.
The Fundamental Mechanism of Boc Deprotection
The removal of the Boc protecting group is an acid-catalyzed process. Understanding this mechanism is the first step in troubleshooting any issues that may arise. The reaction proceeds in three main stages:
-
Protonation: A strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group.[1][2]
-
Cleavage: This protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl-oxygen bond. This step generates a highly stable tert-butyl cation and a transient carbamic acid intermediate.[3][4]
-
Decomposition: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine, which is typically protonated by the excess acid to form a salt.[5][6]
The primary source of most side reactions is the highly reactive tert-butyl cation generated in the second step.[3][7]
Caption: Troubleshooting workflow for incomplete deprotection.
Issue 2: Formation of tert-Butylated Byproducts
Question: My LC-MS analysis shows an unexpected peak with a mass increase of +56 Da. What is causing this?
Answer: A mass increase of +56 Da is the hallmark of tert-butylation, the most common side reaction during Boc deprotection. [8]It occurs when the electrophilic tert-butyl cation reacts with nucleophilic sites on your substrate instead of being neutralized or forming isobutylene gas. [5][7] Question: Which amino acid residues are most susceptible to tert-butylation?
Answer: Residues with nucleophilic side chains are particularly vulnerable. [3][9]* Tryptophan (Trp): The electron-rich indole ring is highly prone to alkylation. [3]* Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt. [3]* Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation. [3][9]* Tyrosine (Tyr): The activated phenolic ring can also be alkylated. [3][9] Question: How do I prevent tert-butylation side reactions?
Answer: The most effective solution is the use of scavengers . Scavengers are nucleophilic compounds added to the deprotection reaction mixture that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted side reactions. [9][10]
Caption: Competing pathways for the t-butyl cation.
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5-5% (v/v) | A highly effective and common carbocation scavenger. [10] |
| Triethylsilane (TES) | Trp, Met | 10-20 equivalents | Also very effective for protecting tryptophan and methionine residues. [8][10] |
| Thioanisole | Met | 5% (v/v) | Effective in preventing S-alkylation of methionine. [10] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% (v/v) | Commonly used for protecting cysteine residues and can also prevent Trp oxidation. [3][10] |
| Water | General carbocations | 2.5-5% (v/v) | Can act as a scavenger and is often included in scavenger "cocktails". [10] |
| Dithiothreitol (DTT) | Cys | 2.5% (w/v) | Helps prevent disulfide bond formation in cysteine-containing peptides. [10] |
Often, a "cocktail" of scavengers is used to provide broad protection. A standard, highly effective cocktail for peptide cleavage is 95% TFA, 2.5% Water, and 2.5% TIS . [9][10]
Issue 3: Other Side Reactions
Question: I'm using TFA and see an unexpected peak with a mass of +96 Da. What is this?
Answer: This is likely a trifluoroacetylated byproduct. The newly deprotected amine, being a nucleophile, can sometimes be acylated by trifluoroacetic acid, especially if residual trifluoroacetic anhydride is present. [5]* Solution: Ensure thorough removal of TFA during workup by co-evaporating with a non-polar solvent like toluene. [5]Alternatively, switching to 1-2M HCl in an organic solvent like dioxane will completely avoid this side reaction. [5] Question: My product containing Methionine or Tryptophan shows a +16 Da mass shift. How can I prevent this?
Answer: A +16 Da shift indicates oxidation of the side chain (e.g., Met to Met-sulfoxide). [3]The acidic deprotection environment can sometimes be oxidative.
-
Solution: Use scavengers that also have reducing properties. 1,2-Ethanedithiol (EDT) is particularly effective at preventing the acid-catalyzed oxidation of tryptophan and can protect methionine as well. [3] Question: The acidic conditions are cleaving other protecting groups on my molecule. What are my options?
Answer: This is a common challenge in complex syntheses. If your molecule contains other acid-labile groups (e.g., trityl, t-butyl esters), standard Boc deprotection conditions may not be suitable.
-
Solution: Consider alternative, milder deprotection methods. [11][12]Lewis acids like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective under non-protic conditions. [11][13]For highly sensitive substrates, catalyst-free thermal deprotection in boiling water or 2,2,2-trifluoroethanol (TFE) is a viable, green alternative. [11][14]
Experimental Protocols
Protocol 1: General Solution-Phase Boc Deprotection with Scavengers
This protocol is a general guideline for the deprotection of a Boc-protected compound containing a sensitive residue like Tryptophan.
-
Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM) (approx. 0.1-0.2 M). [8]2. Scavenger Addition: Add the chosen scavenger. For example, add triisopropylsilane (TIS) to a final concentration of 5% (v/v). [3]3. Deprotection: In a well-ventilated fume hood, add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture (to achieve a final concentration of 50% TFA). [15][8]4. Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS. [15]5. Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (2-3 times) to ensure all residual acid is removed. The crude product (as a TFA salt) can then be purified or neutralized with a mild base (e.g., saturated aq. NaHCO₃) during an aqueous workup. [5][15]
Protocol 2: Cleavage of a Peptide from Resin (SPPS) with a Scavenger Cocktail
This protocol is for simultaneously cleaving the peptide from the resin and removing side-chain protecting groups.
-
Resin Preparation: Swell the peptide-resin in DCM in a reaction vessel for 15-30 minutes. Drain the solvent. [10]2. Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail. A common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v) . [3][10]3. Cleavage Reaction: Add the cleavage cocktail to the swollen resin (approx. 10 mL per gram of resin) and agitate the mixture at room temperature for 2-3 hours. [10]4. Peptide Isolation: Filter the resin through a fritted funnel and collect the filtrate containing the peptide. Wash the resin 2-3 times with a small amount of fresh TFA, collecting the washes with the original filtrate.
-
Precipitation: Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether (typically 10x the volume of the filtrate). [10]6. Collection: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether 2-3 more times. Dry the final peptide product under vacuum.
References
-
Technical Support Center: Troubleshooting Side Reactions in Boc-Protected Amine Deprotection - Benchchem. 5
-
challenges in N-Boc deprotection and alternative methods - Benchchem. 11
-
Technical Support Center: Strategies to Avoid t-Butyl Cation Alkylation During Deprotection - Benchchem. 10
-
Technical Support Center: Preventing Side Reactions During Boc Deprotection - Benchchem. 8
-
A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids - Benchchem. 12
-
Scavengers for Boc deprotection to prevent side reactions. - Benchchem. 16
-
Scavengers for Boc deprotection to prevent side product formation - Benchchem. 9
-
Troubleshooting incomplete Boc deprotection in peptide synthesis. - Benchchem. 17
-
Side reactions of Boc deprotection with scavengers. - Benchchem. 3
-
Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis - Benchchem. 18
-
Technical Support Center: Troubleshooting Incomplete Boc Deprotection - Benchchem. 15
-
Application Notes and Protocols for Boc Deprotection in Peptide Synthesis - Benchchem. 1
-
Troubleshooting N-Boc-piperazine deprotection side reactions - Benchchem. 19
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – Total Synthesis. Link
-
Amine Protection / Deprotection - Fisher Scientific. Link
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - Royal Society of Chemistry. Link
-
Amine Protection and Deprotection - Master Organic Chemistry. Link
-
BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. Link
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Link
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Amide Coupling with tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate
Welcome to the technical support center for optimizing amide coupling reactions with tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the specific challenges associated with this versatile but structurally complex building block. Here, we provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to ensure the successful synthesis of your target molecules.
Section 1: Foundational Principles & Substrate Analysis
tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate presents a unique set of challenges and opportunities in amide bond formation. The primary reactive site for acylation is the secondary amine of the pyrrolidine ring. However, the molecule's overall structure, featuring two heterocyclic systems and a bulky tert-butoxycarbonyl (Boc) protecting group, necessitates careful consideration of reaction parameters to achieve high yields and purity.
Key Structural Considerations:
-
Nucleophilicity: The pyrrolidine nitrogen is a secondary amine, which is generally less reactive than a primary amine due to steric hindrance.[1]
-
Steric Hindrance: The piperidine substituent and the adjacent Boc-protected amine create a sterically congested environment around the target nitrogen, which can slow down the rate of coupling.[2]
-
Basicity: The molecule contains two basic nitrogen atoms (pyrrolidine and piperidine). The piperidine nitrogen is more basic and can compete in acid-base reactions, potentially quenching reagents if not properly accounted for with an external base.
Understanding these factors is the first step toward designing a robust coupling strategy. The goal is to activate the carboxylic acid coupling partner sufficiently to overcome the steric and electronic hurdles of the amine without causing unwanted side reactions.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the setup of coupling reactions with this substrate.
Q1: What are the best classes of coupling reagents for this amine?
A1: Given the sterically hindered nature of the secondary amine, highly efficient coupling reagents are required. Standard methods may prove sluggish or result in low yields.[3][4]
-
Uronium/Aminium Salts (Recommended): Reagents like HATU , HCTU , and HBTU are highly effective.[5] They react with the carboxylic acid to form highly reactive OAt or OBt active esters, which are potent enough to acylate hindered amines efficiently. HATU is often considered the "gold standard" for difficult couplings.[5][6]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices.[3] They are known for rapid coupling rates and can sometimes offer advantages in solubility and reduced side reactions compared to uronium salts.[7]
-
Carbodiimides: While common, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DIC (N,N'-Diisopropylcarbodiimide) may be less effective on their own.[8] Their utility is significantly enhanced by the use of additives. For this substrate, using EDC in combination with an additive like HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure® is crucial to boost reactivity and suppress side reactions like racemization.[5][9]
Q2: Which solvent system should I use?
A2: The choice of solvent is critical for ensuring all reactants remain in solution throughout the reaction.
-
Polar Aprotic Solvents: High-purity, anhydrous N,N-Dimethylformamide (DMF) is the most common and reliable choice for these types of reactions due to its excellent solvating power.[10] Dichloromethane (DCM) can also be used, but solubility of all components should be verified.[11]
-
Alternative "Greener" Solvents: Studies have explored replacements for DMF and DCM, with solvents like 2-MeTHF and ethyl acetate showing promise under certain conditions, although they may require more optimization.[12][13] For initial attempts, DMF remains the most dependable option.
Q3: What is the optimal base for this reaction, and how much should I use?
A3: A non-nucleophilic, sterically hindered base is essential to prevent side reactions and epimerization of the carboxylic acid partner.[10]
-
Recommended Bases: N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is the most frequently used base. 2,4,6-Collidine is a slightly weaker alternative that can sometimes further reduce racemization risk.[3]
-
Stoichiometry: Typically, 2-3 equivalents of the base are used. One equivalent is needed to neutralize the acid formed if the carboxylic acid is used as a free acid, and an additional equivalent is required to deprotonate the ammonium salt of the coupling reagent. A slight excess ensures the reaction medium remains basic, facilitating the nucleophilic attack of the amine.
Q4: How should I monitor the reaction progress?
A4: Monitoring is crucial to determine the reaction endpoint and avoid the formation of degradation products from prolonged reaction times.
-
Thin-Layer Chromatography (TLC): Useful for a quick qualitative check. Stain with ninhydrin; the starting amine spot should disappear upon reaction completion.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method. It provides quantitative information on the consumption of starting materials and the formation of the desired product mass, while also revealing any major side products.
Section 3: Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient Coupling Reagent: The activating agent is not potent enough for the sterically hindered amine.[3] 2. Reagent Degradation: Coupling reagents, especially uronium/phosphonium salts, can be moisture-sensitive. The amine starting material may have degraded. 3. Suboptimal Temperature: Reaction may be too slow at room temperature. 4. Incomplete Dissolution: Reactants are not fully dissolved, leading to a heterogeneous mixture and poor kinetics. | 1. Switch to a more powerful reagent. If using EDC/HOBt, switch to HATU or PyBOP.[3][5] 2. Use fresh, high-purity reagents. Ensure solvents are anhydrous. Store coupling agents in a desiccator. 3. Gently heat the reaction. Increase the temperature to 30-50°C. Monitor carefully to avoid side reactions.[3] 4. Ensure complete dissolution before proceeding. If necessary, add a co-solvent or switch to a better solvent like DMF. |
| Multiple Products Observed by LC-MS | 1. N-Acylurea Formation: A common side reaction with carbodiimides (EDC, DCC), where the activated O-acylisourea intermediate rearranges.[14][15] 2. Racemization/Epimerization: If the carboxylic acid has a chiral center alpha to the carbonyl, it can lose stereochemical integrity.[5] 3. Double Acylation: Although less likely, acylation could potentially occur on the piperidine nitrogen if it is deprotected. | 1. Add HOBt or HOAt. These additives trap the O-acylisourea to form an active ester, preventing rearrangement.[7] Alternatively, switch to a phosphonium or uronium reagent. 2. Use an additive like HOAt or Oxyma Pure. These are superior to HOBt at suppressing racemization.[5] Use a weaker base like collidine and run the reaction at a lower temperature (e.g., 0°C to RT). 3. Confirm the structure of the starting amine. Ensure the piperidine nitrogen is not a free amine. If it is, consider a protection strategy for that site. |
| Difficulty in Purification | 1. Urea Byproducts: DCC produces dicyclohexylurea (DCU), which is often insoluble and difficult to remove completely. EDC produces a water-soluble urea, which is easier to handle.[7][8] 2. Excess Reagents/Base: Unreacted coupling agents or base can co-elute with the product. | 1. For DCC: Filter the reaction mixture before work-up to remove the precipitated DCU. For EDC: Perform an aqueous work-up with dilute acid (e.g., 1N HCl or citric acid) to wash away the water-soluble urea and excess base.[3] 2. Optimize stoichiometry. Use near-equimolar amounts of the amine and acid (e.g., 1.0 equiv amine, 1.1 equiv acid). Perform an aqueous work-up to remove water-soluble impurities. |
// Nodes start [label="Problem:\nLow Reaction Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Are all reagents\nfresh and anhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Solution:\nUse fresh, high-purity reagents\nand anhydrous solvents.", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Is the coupling reagent\npotent enough?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Solution:\nSwitch from EDC/HOBt\nto HATU or PyBOP.", fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Is the reaction\ntemperature adequate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol3 [label="Solution:\nIncrease temperature to 30-50°C.\nMonitor for side products.", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Re-evaluate reaction\nwith optimized conditions", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> q2 [label=" Yes "]; q1 -> sol1 [label=" No "]; sol1 -> end [style=dashed]; q2 -> q3 [label=" Yes "]; q2 -> sol2 [label=" No "]; sol2 -> end [style=dashed]; q3 -> end [label=" Yes "]; q3 -> sol3 [label=" No "]; sol3 -> end [style=dashed]; } ` Caption: Troubleshooting decision tree for low-yield coupling reactions.
Section 4: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common and effective coupling strategies.
Protocol 1: High-Efficiency Coupling using HATU
This is the recommended starting point for achieving high yields with challenging substrates.[16]
Materials:
-
Carboxylic acid (1.0 equiv)
-
tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU to the mixture and stir for an additional 15-20 minutes to pre-activate the carboxylic acid. The solution may change color.
-
Add a solution of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS. If the reaction is sluggish, it can be gently heated to 40°C.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash sequentially with saturated aqueous NaHCO₃ (to remove acidic components), water, and then saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Carbodiimide-Mediated Coupling using EDC/HOAt
A more cost-effective method that can be highly efficient with the right additives.[9]
Materials:
-
Carboxylic acid (1.0 equiv)
-
tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOAt (1.2 equiv)
-
DIPEA (2.0-3.0 equiv)
-
Anhydrous DCM or DMF
Procedure:
-
Dissolve the carboxylic acid, HOAt, and tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate in anhydrous DMF or DCM.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DIPEA to the solution and stir for 5 minutes.
-
Add EDC·HCl portion-wise to the cooled mixture.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor progress by LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash sequentially with 5% aqueous citric acid or 1N HCl (to remove excess base and EDC-urea byproduct), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
// Nodes prep [label="1. Reagent Preparation\n(Carboxylic Acid, Amine,\nCoupling Reagent, Base, Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="2. Dissolve Acid & Base\nin Anhydrous Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; activate [label="3. Add Coupling Reagent\n(Pre-activation Step)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_amine [label="4. Add Amine Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="5. Stir at RT or Heat\n(Monitor by LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="6. Aqueous Work-up\n(Quench & Wash)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="7. Dry, Concentrate &\nPurify (Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];
// Edges prep -> dissolve; dissolve -> activate; activate -> add_amine; add_amine -> react; react -> workup; workup -> purify; purify -> product; } ` Caption: General workflow for amide coupling reactions.
References
- BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem.
- BenchChem. (2025). Troubleshooting guide for peptide coupling with 6-Methylpicolinic acid-thioamide. BenchChem.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Aapptec Peptides. Coupling Reagents. Aapptec.
- BenchChem. (2025). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. BenchChem.
- Due-Hansen, M. E., et al. (2015).
- Wikipedia. Carbodiimide. Wikipedia.
- Fisher Scientific. Amide Synthesis. Fisher Scientific.
- Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.
- MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.
- Watson, A. J. B., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
- BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Coupling with (R)-3-(Boc-amino)pyrrolidine. BenchChem.
- Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. r/Chempros.
- Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA.
- G. S. C. et al. (2013).
Sources
- 1. biotage.com [biotage.com]
- 2. chimia.ch [chimia.ch]
- 3. benchchem.com [benchchem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 12. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 13. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Carbodiimide - Wikipedia [en.wikipedia.org]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Crude tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate
Introduction
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with the purification of crude tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate. The successful isolation of this compound in high purity is critical for its downstream applications in pharmaceutical synthesis. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common issues observed during purification. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude reaction mixture is a complex mess. What are the likely impurities I need to remove?
A1: Understanding the potential impurities is the first step toward devising an effective purification strategy. The impurity profile will largely depend on the synthetic route employed. However, common contaminants often include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as tert-butyl piperidin-4-ylcarbamate or 3-aminopyrrolidine derivatives.[1][2]
-
Side-Reaction Products: Depending on the reaction conditions, side products like N,N'-disubstituted piperidines or products from the decomposition of the Boc-protecting group may be present.
-
Reagents and Catalysts: Residual coupling agents, bases (e.g., triethylamine, DIPEA), and catalysts used in the synthesis can contaminate the crude product.[3]
-
Solvents: Residual solvents from the reaction and workup steps are common impurities.
A preliminary analysis of the crude mixture by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities present.[4][5]
Q2: I'm observing a low yield after my initial workup. What are some common causes and how can I improve recovery?
A2: Low recovery of the target compound can be frustrating. Several factors during the initial aqueous workup can contribute to product loss:
-
Incorrect pH during Extraction: The target compound possesses two basic nitrogen atoms (the piperidine and pyrrolidine nitrogens). During an acidic wash to remove basic impurities, the product can be protonated and partition into the aqueous layer, leading to significant loss. Conversely, during a basic wash to remove acidic impurities, the product should remain in the organic layer. Careful control of the aqueous phase pH is crucial.
-
Emulsion Formation: The presence of both polar and non-polar functionalities in the molecule can lead to the formation of emulsions during liquid-liquid extraction, trapping the product at the interface.[6]
-
Insufficient Extraction: The product may have some solubility in the aqueous phase, especially if the organic solvent is not sufficiently non-polar. Multiple extractions with the organic solvent are recommended to maximize recovery.[6]
Troubleshooting Steps:
-
Optimize pH: When performing an acidic wash, use a milder acid like a dilute solution of citric acid or ammonium chloride instead of strong acids like HCl. For a basic wash, saturated sodium bicarbonate is generally sufficient.
-
Break Emulsions: To break emulsions, you can try adding brine (saturated NaCl solution), gently swirling the separatory funnel, or filtering the mixture through a pad of Celite.
-
Multiple Extractions: Perform at least three extractions with your chosen organic solvent to ensure complete transfer of the product from the aqueous phase.[6]
Q3: My primary purification by column chromatography is not giving me the desired purity. What parameters should I optimize?
A3: Column chromatography is a powerful technique for purifying compounds like tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate.[7][8] However, achieving good separation requires careful optimization of several parameters.
Troubleshooting Poor Separation in Column Chromatography
| Parameter | Common Issue | Recommended Solution |
| Stationary Phase | The compound is either sticking too strongly to the silica gel (streaking) or eluting too quickly with the solvent front. | The basic nature of the piperidine and pyrrolidine nitrogens can lead to strong interactions with the acidic silica gel. Consider using a deactivated stationary phase by adding a small percentage of a base like triethylamine (0.1-1%) to the eluent.[8] Alternatively, alumina (basic or neutral) can be used as the stationary phase. |
| Mobile Phase (Eluent) | The polarity of the eluent system is not optimal, leading to co-elution of the product with impurities. | A systematic approach to eluent selection is key. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. For highly polar impurities, adding a small amount of methanol to the eluent can be effective.[9] A common starting point for Boc-protected amines is a gradient of ethyl acetate in hexane or dichloromethane/methanol.[9] |
| Sample Loading | Overloading the column can lead to broad peaks and poor separation. The sample may not be fully dissolved or may precipitate on the column. | Ensure the crude sample is fully dissolved in a minimal amount of the eluent or a stronger solvent that is then diluted with the eluent. Dry loading the sample onto a small amount of silica gel can also improve resolution. |
| Column Packing | Improperly packed columns with channels or cracks will result in poor separation. | Ensure the column is packed uniformly without any air bubbles. A slurry packing method is generally preferred. |
Workflow for Optimizing Column Chromatography:
Caption: A logical workflow for troubleshooting poor purification by column chromatography.
Q4: Is crystallization a viable purification method for this compound? If so, what solvents should I consider?
A4: Yes, crystallization can be a very effective method for purifying solid organic compounds, often yielding material of very high purity.[7] The success of crystallization depends on finding a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures.[10]
Recommended Solvents for Crystallization:
-
Non-polar solvents: Hexane or heptane can be good choices for inducing crystallization from a more polar solvent in which the crude product is dissolved.[11][12]
-
Ethers: Diethyl ether or tert-butyl methyl ether (MTBE) are often good solvents for dissolving the crude product before adding a non-polar anti-solvent.
-
Esters: Ethyl acetate can be a suitable solvent for recrystallization, potentially in combination with a less polar solvent like hexane.
-
Alcohols: Isopropanol or ethanol might be effective, but be mindful of the compound's potential solubility even at low temperatures.
Step-by-Step Recrystallization Protocol:
-
Dissolution: Dissolve the crude tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further Cooling: Place the flask in an ice bath to maximize the yield of the crystallized product.[11]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Q5: I need to remove the Boc protecting group after purification. What are the standard conditions, and what should I watch out for?
A5: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. The most common method for its removal is treatment with a strong acid.[13]
Standard Deprotection Protocol:
-
Dissolution: Dissolve the purified tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Acid Treatment: Add a strong acid like trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.[13] A common protocol involves a 50% solution of TFA in DCM.[13]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is fully consumed. This typically takes 1-4 hours.[13]
-
Workup: Remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[13]
-
Purification: The resulting amine salt can often be used directly or neutralized with a base and further purified if necessary.
Potential Issues and Troubleshooting:
-
Incomplete Deprotection: If the deprotection is sluggish, you can increase the reaction time or gently warm the reaction mixture.[13]
-
Side Reactions: While the Boc group is generally cleaved cleanly, prolonged exposure to strong acid or elevated temperatures can sometimes lead to side reactions. It's important to monitor the reaction closely.
Deprotection Workflow Diagram:
Caption: A standard workflow for the acid-mediated deprotection of a Boc-protected amine.
References
-
Bari, S. S., et al. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Available at: [Link]
-
University of Toronto. (n.d.). Isolation and Purification of Organic Compounds Extraction. Available at: [Link]
- Zala, S. P., et al. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development and Research, 4(2), 41-55.
-
Wikipedia. (2023). List of purification methods in chemistry. Available at: [Link]
-
Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Available at: [Link]
-
LibreTexts. (2022). Purification of Molecular Compounds. Chemistry LibreTexts. Available at: [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Available at: [Link]
- Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276.
-
PubChem. (n.d.). tert-butyl n-[1-(pyrrolidin-3-yl)piperidin-4-yl]carbamate. Available at: [Link]
-
PubChem. (n.d.). tert-butyl N-(pyrrolidin-3-yl)carbamate. Available at: [Link]
- Smith, A. B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
ResearchGate. (n.d.). Reagents and conditions:i) tert-butyl- piperidin-4yl-carbamate, p-TSA,... Available at: [Link]
Sources
- 1. tert-Butyl (1-cyclopentylpiperidin-4-yl)carbaMate synthesis - chemicalbook [chemicalbook.com]
- 2. tert-butyl N-(pyrrolidin-3-yl)carbamate | C9H18N2O2 | CID 2757234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijddr.in [ijddr.in]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Identification and characterization of impurities in Boc-protected amine synthesis
Welcome to the technical support center for the synthesis of Boc-protected amines. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, characterize, and troubleshoot impurities encountered during the Boc-protection of amines. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurities in Boc-amine synthesis, providing concise answers to fundamental challenges.
Q1: What are the most common impurities I should expect in a Boc-protection reaction?
A1: The most prevalent impurities typically arise from the reagents and side reactions. These include unreacted starting amine, residual di-tert-butyl dicarbonate (Boc anhydride), and tert-butanol, which is a byproduct of Boc anhydride decomposition, especially in the presence of moisture.[1] Other potential impurities are over-protected products like di-Boc protected amines and byproducts from the reaction of the amine with activated intermediates.[2]
Q2: How can I quickly assess the completion of my Boc-protection reaction?
A2: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the progress of your reaction.[3] By spotting the starting amine, the reaction mixture, and a co-spot on a silica gel plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting amine and the formation of the less polar Boc-protected product. Staining with ninhydrin is particularly useful as it specifically visualizes primary and secondary amines, which will show a colored spot for the starting material but not for the successfully protected amine.
Q3: My Boc anhydride is old. Can I still use it?
A3: It is crucial to use high-purity Boc anhydride for clean reactions.[1] Over time, Boc anhydride can decompose into tert-butanol and carbon dioxide, especially when exposed to moisture.[1] This decomposition can lead to the introduction of impurities and may result in lower yields.[1] It is recommended to assess the purity of aged Boc anhydride using techniques like Gas Chromatography (GC) or ¹H NMR before use.[1]
Q4: What is the role of a base in Boc-protection, and is it always necessary?
A4: A base, such as triethylamine or sodium bicarbonate, is commonly used to neutralize the acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.[4] However, for some highly nucleophilic amines, the reaction can proceed without a base, especially in protic solvents like methanol or ethanol.[2][5] The choice of whether to use a base and which base to use depends on the specific substrate and reaction conditions.
Q5: During deprotection, I'm observing unexpected side products. What could be the cause?
A5: The acidic conditions used for Boc deprotection generate a reactive tert-butyl cation.[6][7] This cation can alkylate nucleophilic residues on your molecule, such as the side chains of tryptophan or methionine in peptides, leading to undesired side products.[8] To prevent this, "scavengers" like triisopropylsilane (TIS) or anisole are often added to the deprotection cocktail to trap the tert-butyl cation.[8][9]
Section 2: Troubleshooting Guides
This section provides a problem-oriented approach to resolving specific issues encountered during the synthesis and purification of Boc-protected amines.
Problem 1: Incomplete Reaction - Starting Amine Persists
Symptoms:
-
TLC analysis shows a significant amount of starting amine remaining.
-
HPLC analysis of the crude reaction mixture shows a prominent peak corresponding to the starting material.
-
The isolated yield of the Boc-protected product is low.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Boc Anhydride | The stoichiometry of the reaction is critical. If not enough Boc anhydride is used, the reaction will be incomplete. | Use a slight excess of Boc anhydride (1.1-1.5 equivalents). |
| Low Reagent Purity | Degraded Boc anhydride will have a lower effective concentration.[1] | Verify the purity of Boc anhydride using GC or NMR. Use fresh, high-quality reagent if necessary.[1] |
| Inadequate Base | For less nucleophilic amines, a base is often required to facilitate the reaction. | Add a suitable base like triethylamine or sodium bicarbonate to the reaction mixture. |
| Low Reaction Temperature or Time | Some sterically hindered or electronically deactivated amines require more forcing conditions to react. | Increase the reaction temperature or extend the reaction time. Monitor the reaction progress by TLC or HPLC. |
| Poor Solubility | If the starting amine is not fully dissolved, the reaction will be slow and incomplete. | Choose a solvent system in which all reactants are soluble. A mixture of solvents may be necessary.[10] |
Problem 2: Presence of an Over-Protected (Di-Boc) Impurity
Symptoms:
-
Mass spectrometry analysis reveals a peak corresponding to the molecular weight of the desired product + 100 (the mass of a Boc group).
-
NMR spectroscopy may show complex or overlapping signals for the Boc protons.
-
HPLC analysis shows a less polar impurity peak eluting after the desired product.
Logical Flow for Troubleshooting Di-Boc Formation:
Caption: Troubleshooting workflow for di-Boc impurity formation.
Explanation and Mitigation:
Primary amines can sometimes be protected with two Boc groups, especially if a large excess of Boc anhydride is used or if the reaction conditions are too harsh.[2] The resulting di-Boc protected amine is generally more stable but can be difficult to deprotect selectively.
-
Control Stoichiometry: Carefully control the amount of Boc anhydride used. For mono-protection, using 1.05 to 1.1 equivalents is often sufficient.
-
Reaction Conditions: Add the Boc anhydride solution slowly to the reaction mixture, especially for highly reactive amines. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also help to minimize over-reaction.
-
Monitoring: Closely monitor the reaction by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent further reaction.
Problem 3: Difficulty in Purification - Co-elution of Impurities
Symptoms:
-
Column chromatography fails to provide a clean separation of the desired product from impurities.
-
The isolated product shows persistent impurity peaks in HPLC or NMR analysis.
Strategies for Effective Purification:
-
Aqueous Work-up: Before chromatographic purification, perform an aqueous work-up to remove water-soluble impurities. Washing the organic layer with a dilute acid solution (e.g., 0.5 M HCl) can remove any remaining basic starting amine.[6] A subsequent wash with a mild base like saturated sodium bicarbonate solution will remove acidic impurities.[6]
-
Crystallization: If your Boc-protected amine is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good crystals and leaves the impurities in the mother liquor.
-
Chromatography Optimization:
-
Solvent System: Systematically screen different solvent systems for column chromatography. A good starting point for silica gel chromatography is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).
-
Gradient Elution: Employing a gradient elution in your column chromatography can improve the separation of closely eluting compounds.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica (C18).
-
Section 3: Analytical Characterization of Impurities
Accurate identification and characterization of impurities are essential for process optimization and quality control.[]
Key Analytical Techniques:
| Technique | Application in Impurity Analysis | Typical Observations |
| ¹H and ¹³C NMR | Structural elucidation of the main product and impurities.[12] | The Boc group has a characteristic singlet in ¹H NMR around 1.4 ppm (for 9 protons) and signals in ¹³C NMR around 80 ppm (quaternary carbon) and 28 ppm (methyl carbons).[12] Impurities will have distinct signals that can be used for identification. |
| HPLC | Purity assessment and quantification of impurities.[3] | Impurities will appear as separate peaks in the chromatogram. The retention time and peak area can be used for identification and quantification, respectively. |
| LC-MS | Provides molecular weight information for the main product and impurities, aiding in their identification. | The mass spectrum will show the molecular ion peak (M+H)⁺ or (M+Na)⁺ for each component, allowing for the confirmation of expected impurities and the identification of unknown ones. |
| GC-MS | Useful for identifying volatile impurities such as residual solvents and tert-butanol.[1] | Each volatile component will have a characteristic retention time and mass spectrum. |
Experimental Protocol: ¹H NMR Analysis of a Crude Boc-Protection Reaction
Objective: To identify the presence of the desired product, unreacted starting material, and common byproducts.
Procedure:
-
Sample Preparation: Take an aliquot of the crude reaction mixture and evaporate the solvent under reduced pressure. Dissolve the residue (approximately 5-10 mg) in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[12]
-
Transfer: Transfer the solution to a 5 mm NMR tube.[12]
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock, tune, and shim the instrument to optimize the magnetic field homogeneity.[12]
-
Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[12]
-
Data Processing and Analysis: Process the spectrum and calibrate it using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[12] Integrate the peaks and assign the signals to the protons of the expected product and any identifiable impurities.
Workflow for Analytical Characterization:
Caption: A typical analytical workflow for impurity characterization.
References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
-
Reactions that Work: Boc Protection. Chemtips. Available at: [Link]
-
Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Der Pharma Chemica. Available at: [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Di-tert-butyl dicarbonate. Wikipedia. Available at: [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]
-
Identification, Synthesis, and Control Strategy of Process-Related Impurities in the Development and Manufacturing of Bis-Boc-Lisdexamfetamine. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Application of Boc-anhydride [en.highfine.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 10. chemtips.wordpress.com [chemtips.wordpress.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Scale-Up of Multi-Step Heterocyclic Amine Synthesis
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the complex but critical task of scaling up multi-step heterocyclic amine syntheses. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your scale-up processes effectively.
Section 1: Core Principles and Proactive Strategies for Scale-Up
Scaling a synthesis from the bench to a pilot plant or full-scale manufacturing is rarely a linear process. The chemical and physical environments of large-scale reactors introduce complexities not observed in laboratory glassware. A proactive approach, grounded in a deep understanding of the reaction, is paramount to success.
Frequently Asked Questions (FAQs)
Q1: My yield dropped significantly when I moved from a 1L flask to a 50L reactor. What are the most likely causes?
A1: This is a classic scale-up challenge. The primary culprits are often related to changes in mass and heat transfer. In a larger reactor, the surface-area-to-volume ratio decreases dramatically, which can lead to:
-
Inefficient Mixing: Localized "hot spots" or areas of high reactant concentration can form, leading to side reactions and impurity formation.[1]
-
Poor Heat Dissipation: Exothermic reactions that were easily managed on a small scale can become difficult to control, potentially leading to thermal runaway and product degradation.[2][3]
-
Changes in Reaction Kinetics: The altered physical environment can affect reaction rates and equilibria.
Q2: I'm observing new, unidentified impurities in my scaled-up batch. Why is this happening?
A2: The impurity profile often changes during scale-up for several reasons:
-
Longer Reaction Times: Slower heating and cooling cycles in large reactors can expose the reaction mixture to elevated temperatures for longer periods, promoting the formation of degradation products.
-
Raw Material Variability: The purity of starting materials can vary between batches, and impurities that were negligible on a small scale can become significant at a larger scale.[4]
-
Mass Transfer Limitations: As mentioned above, poor mixing can lead to localized excesses of reagents, favoring alternative reaction pathways.
Q3: What are the key safety considerations when scaling up a multi-step heterocyclic amine synthesis?
A3: Process safety is non-negotiable. A thorough hazard assessment should be conducted at each stage of the scale-up process. Key considerations include:
-
Thermal Hazard Evaluation: It is crucial to understand the thermal profile of each reaction step. Techniques like reaction calorimetry can determine the heat of reaction and help assess the risk of a thermal runaway.[3][5]
-
Pressure Management: Reactions that evolve gas (e.g., from a decarboxylation or the use of a volatile reagent) can lead to dangerous pressure build-up in a sealed reactor. Appropriate venting and pressure relief systems are essential.[2]
-
Reagent Handling: Many reagents used in heterocyclic synthesis can be toxic, flammable, or corrosive. Proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-transfer systems) are critical.
Section 2: Troubleshooting Guides for Common Heterocyclic Amine Syntheses
This section provides troubleshooting advice for specific, widely used reactions in the synthesis of heterocyclic amines.
The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a robust method for preparing dihydropyridines and pyridines, but it can present challenges on a larger scale.[6]
Troubleshooting Common Issues in Hantzsch Pyridine Synthesis
| Problem | Possible Causes | Suggested Solutions | References |
| Low Yield | Suboptimal reaction conditions (temperature, time, solvent). | Systematically vary the temperature, reaction time, and solvent. Consider using a catalyst like p-toluenesulfonic acid (PTSA). | [1][7] |
| Incomplete reaction or formation of side products. | Explore alternative nitrogen sources to ammonia or ammonium acetate. | [1] | |
| Prolonged Reaction Time | Classical conditions often require long reaction times. | Microwave-assisted synthesis can significantly reduce reaction times. Continuous flow reactors also offer enhanced mixing and heat transfer, accelerating the reaction. | [4][8] |
| Purification Difficulties | Product precipitates with impurities. | After cooling, filter the crude product and wash thoroughly with a cold solvent. Recrystallization from a suitable solvent (e.g., ethanol) is often necessary. | [8][9] |
The Fischer Indole Synthesis
A cornerstone of indole chemistry, the Fischer synthesis can be prone to tar formation and other side reactions, especially at scale.[10][11]
Troubleshooting Common Issues in Fischer Indole Synthesis
| Problem | Possible Causes | Suggested Solutions | References |
| Tar/Polymer Formation | Harsh acidic conditions and high temperatures. | Optimize the choice and concentration of the acid catalyst (e.g., consider solid acid catalysts). Implement precise temperature control with a jacketed reactor. | [12] |
| Poor solubility of intermediates. | Screen for a solvent that maintains the homogeneity of the reaction mixture. | [12] | |
| Low Yield | Decomposition of the hydrazone starting material. | Prepare the hydrazone in situ without isolation. | [10] |
| Inefficient cyclization. | Consider using a continuous flow setup to minimize reaction time at high temperatures and improve heat transfer. | [12][13] | |
| Impurity Formation | Side reactions due to prolonged heating. | Monitor the reaction progress closely using TLC or HPLC to avoid over-running the reaction. | [14] |
Section 3: Experimental Protocols
The following are representative protocols for lab-scale and considerations for pilot-scale synthesis.
Protocol: Hantzsch Dihydropyridine Synthesis
Lab-Scale (10g)
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aldehyde (0.1 mol), ethyl acetoacetate (0.2 mol, 26 g), and ethanol (100 mL).
-
Reagent Addition: While stirring, add concentrated aqueous ammonia (0.12 mol, 8 mL) dropwise.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes to induce crystallization.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.
Pilot-Scale (1 kg) Considerations:
-
Reactor: Use a 20 L jacketed glass reactor with an overhead stirrer and a temperature probe.
-
Reagent Addition: The addition of ammonia is exothermic. Add it via a dosing pump at a controlled rate to maintain the internal temperature below 30 °C.
-
Heating and Cooling: Use the reactor jacket to control heating to reflux and subsequent cooling. Be aware that heating and cooling times will be significantly longer than on the lab scale.
-
Agitation: Ensure efficient stirring to maintain a homogeneous slurry and prevent localized overheating.
-
Isolation: Use a filter press or a large-scale Nutsche filter for product isolation.
Protocol: Fischer Indole Synthesis
Lab-Scale (5g)
-
Hydrazone Formation (Optional but recommended for scale-up): In a 100 mL flask, dissolve phenylhydrazine (0.05 mol, 5.4 g) and acetophenone (0.05 mol, 6.0 g) in ethanol (50 mL). Add a few drops of glacial acetic acid and reflux for 1 hour. Cool to room temperature and collect the precipitated hydrazone by filtration.
-
Cyclization: Add the dried hydrazone (0.045 mol) to polyphosphoric acid (50 g) in a 250 mL flask.
-
Reaction: Heat the mixture to 100-120 °C with mechanical stirring for 1-2 hours. Monitor by TLC.
-
Workup: Carefully pour the hot reaction mixture onto crushed ice (200 g).
-
Isolation: The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol.[15]
Pilot-Scale (500 g) Considerations:
-
Exotherm Control: The addition of the hydrazone to the hot polyphosphoric acid can be highly exothermic. Consider a portion-wise addition or a reverse addition (adding the acid to the hydrazone) at a controlled rate.
-
Viscosity: The reaction mixture can become very viscous. A powerful overhead stirrer is essential.
-
Quenching: The quench onto ice is also highly exothermic and will generate fumes. This must be done in a well-ventilated area with appropriate safety measures in place.
-
Material Handling: Polyphosphoric acid is corrosive and difficult to handle on a large scale. Consider alternative catalysts such as solid acids which can be more easily filtered off.
Section 4: Analytical Methods for In-Process Control (IPC)
Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring batch-to-batch consistency.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis and reaction monitoring.
Typical HPLC Method for a Pyridine Synthesis:
-
Column: C18 reverse-phase, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile impurities, residual solvents, and starting materials.[16][17]
Typical GC-MS Method for an Indole Synthesis:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).
-
Injector: 250 °C, split mode.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.
-
Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate.
Section 5: Crystallization and Purification
Crystallization is a critical final step for achieving the desired purity and solid-state form of the heterocyclic amine.
Troubleshooting Crystallization Issues
Q: My product is "oiling out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point (which can be depressed by impurities).[12][18][19][20] To resolve this:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more of the "good" solvent to lower the saturation point.
-
Slow Cooling: Cool the solution very slowly to allow time for crystal nucleation and growth. Insulating the flask can help.
-
Seeding: Introduce a small amount of pure crystalline material (seed crystals) once the solution is slightly supersaturated. This provides a template for crystal growth.[1][21][22]
-
Change Solvent System: The chosen solvent may be inappropriate. Screen for a solvent with a lower boiling point or use a co-solvent/anti-solvent system.[23][24][25][26]
Solvent Selection for Heterocyclic Amines:
Heterocyclic amines can be challenging to crystallize due to their polarity. A systematic solvent screening is recommended.
| Solvent Class | Examples | Utility for Heterocyclic Amines |
| Protic | Ethanol, Methanol, Isopropanol, Water | Often good "soluble" solvents. Water can be an effective anti-solvent. |
| Aprotic Polar | Acetonitrile, Ethyl Acetate, Acetone | Can be effective as single or co-solvents. |
| Aprotic Non-polar | Toluene, Heptane, Hexane | Typically used as anti-solvents to induce precipitation. |
For acidic or basic compounds, crystallization of a salt (e.g., hydrochloride or sulfate) can be an effective purification strategy.[27]
Section 6: Advanced Scale-Up Strategies: Continuous Flow Chemistry
Continuous flow chemistry offers significant advantages for the scale-up of multi-step syntheses, particularly for reactions that are highly exothermic, involve hazardous reagents, or are prone to side reactions.[28][29][30]
Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Heat Transfer | Poor (low surface-area-to-volume ratio) | Excellent (high surface-area-to-volume ratio) |
| Mixing | Can be inefficient, leading to localized concentration gradients | Highly efficient, ensuring homogeneity |
| Safety | Handling large quantities of hazardous materials at once | Small reaction volumes at any given time, reducing risk |
| Scalability | Requires re-optimization at each scale | Scaled by running the system for longer periods ("scaling out") |
| Process Control | Slower response to changes in parameters | Precise control over temperature, pressure, and residence time |
Workflow for Transitioning to Continuous Flow
Caption: Transitioning from batch to continuous flow synthesis.
Section 7: Process Safety Assessment
A systematic approach to process safety is crucial to prevent incidents during scale-up.
Process Safety Workflow
Sources
- 1. catsci.com [catsci.com]
- 2. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 3. helgroup.com [helgroup.com]
- 4. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. scispace.com [scispace.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. testbook.com [testbook.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. interchim.fr [interchim.fr]
- 14. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. mt.com [mt.com]
- 20. reddit.com [reddit.com]
- 21. crystallizationsystems.com [crystallizationsystems.com]
- 22. openaccesspub.org [openaccesspub.org]
- 23. pharmtech.com [pharmtech.com]
- 24. An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. community.wvu.edu [community.wvu.edu]
- 26. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 27. Purification [chem.rochester.edu]
- 28. core.ac.uk [core.ac.uk]
- 29. Multi-step continuous-flow synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00830E [pubs.rsc.org]
- 30. chemistry.illinois.edu [chemistry.illinois.edu]
Alternative reagents for the removal of the Boc protecting group
Technical Support Center
For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) group is an indispensable tool for amine protection.[1][2][3][4][5] Its widespread use is due to its stability in various conditions and its susceptibility to cleavage under acidic conditions.[1][6] However, the standard reliance on strong acids like trifluoroacetic acid (TFA) can be problematic for sensitive substrates.[7][8] This guide provides a comprehensive overview of alternative reagents for Boc group removal, offering solutions to common challenges encountered in the lab.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise during Boc deprotection and offers targeted solutions.
Issue 1: My compound is degrading under standard TFA/DCM conditions.
-
Causality: Strong acids like TFA can cleave other acid-sensitive functional groups in your molecule, such as acetals, ketals, or some esters.[7]
-
Solution: Employ Milder Acidic or Non-Acidic Reagents. Instead of strong acids, consider these alternatives:
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effectively remove the Boc group under non-protic conditions.[7][9]
-
Solid-Supported Acids: Montmorillonite K-10 clay can be used as a heterogeneous catalyst for deprotection, often requiring milder conditions.[10][11][12]
-
Thermal Methods: In some cases, heating the Boc-protected compound in a suitable solvent like water can induce deprotection without any added reagents.[7][8][10]
-
Issue 2: I'm observing a side product with an additional tert-butyl group.
-
Causality: The mechanism of acid-catalyzed Boc deprotection involves the formation of a stable tert-butyl cation.[1][4][13] This electrophilic intermediate can then alkylate nucleophilic sites on your substrate, a common side reaction.[7][13][14]
-
Solution: Utilize Scavengers. To prevent tert-butylation, add a scavenger to the reaction mixture. Scavengers are molecules that react with the tert-butyl cation, neutralizing it before it can react with your compound of interest.[7][13][15] Common scavengers include:
Issue 3: The deprotection reaction is sluggish or incomplete.
-
Causality: Several factors can lead to incomplete deprotection, including insufficient acid strength, short reaction times, or steric hindrance around the Boc-protected amine.[13][16]
-
Solution: Optimize Reaction Conditions.
-
Increase Acid Concentration or Strength: If using an acidic method, you can try increasing the concentration of the acid or switching to a stronger acid system, such as HCl in dioxane.[7][13]
-
Extend Reaction Time or Increase Temperature: Allowing the reaction to proceed for a longer duration or gently heating the mixture can often drive the reaction to completion.[13] However, be mindful that this may also increase the likelihood of side reactions.[13]
-
Consider Alternative Reagents: If steric hindrance is a significant issue, a different deprotection method with a smaller or more reactive reagent might be more effective.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding alternative Boc deprotection strategies.
Q1: What are some "green" or environmentally friendly options for Boc deprotection?
A1: Several methods aim to reduce the environmental impact of Boc deprotection. Catalyst-free deprotection using hot water is a notable green alternative.[7][10] Additionally, the use of solid-supported catalysts like Montmorillonite K-10 can simplify workup and allow for catalyst recycling.[11][12] Efforts are also ongoing to replace chlorinated solvents like dichloromethane (DCM) with more benign alternatives.[7][17]
Q2: Can I selectively remove a Boc group from a secondary amine in the presence of a Boc-protected primary amine?
A2: Yes, selective deprotection is possible. Zinc bromide (ZnBr₂) in dichloromethane has been shown to selectively cleave Boc groups from secondary amines while leaving primary N-Boc groups intact.[5][18][19]
Q3: What are the advantages of using TMSI for Boc deprotection?
A3: Trimethylsilyl iodide (TMSI) is a mild and efficient reagent for removing Boc groups, particularly for water-soluble zwitterionic compounds.[7][20][21] A key advantage is that it can allow for the direct isolation of the product from the organic reaction medium, avoiding an aqueous workup which can be beneficial for water-sensitive compounds.[7]
Q4: Are there any non-acidic, non-metallic reagents for Boc deprotection?
A4: Yes, a mild method using oxalyl chloride in methanol has been reported for the deprotection of a wide range of N-Boc protected compounds, including those with acid-labile functionalities.[3][8][22][23][24]
Alternative Reagent Comparison
The following table summarizes various alternative reagents for Boc deprotection, providing a quick reference for selecting an appropriate method.
| Reagent/Method | Typical Conditions | Advantages | Disadvantages |
| Lewis Acids | |||
| Zinc Bromide (ZnBr₂) | 2-4 equivalents in DCM, room temperature[7][9][19] | Mild, selective for secondary N-Boc groups[15][18] | Can be slow, requires stoichiometric amounts[24] |
| Trimethylsilyl Iodide (TMSI) | 1.2-1.5 equivalents in CHCl₃ or DCM, room temperature[20][25] | Mild, good for water-soluble compounds, avoids aqueous workup[7][20] | Reagent is moisture-sensitive |
| Oxidative Deprotection | |||
| Ceric Ammonium Nitrate (CAN) | Catalytic to stoichiometric amounts in acetonitrile or toluene, reflux[26][27] | Can be effective for various protected functional groups[26][27] | Oxidizing conditions may not be suitable for all substrates |
| Solid-Supported & Heterogeneous Catalysts | |||
| Montmorillonite K-10 | Catalytic amounts in an organic solvent, often with heating[10][28] | Heterogeneous (easy workup), can be reused, environmentally friendly[11][12] | May require elevated temperatures |
| Thermal Deprotection | |||
| Hot Water | Refluxing water[8][10] | "Green" method, no additional reagents needed[7][10] | Limited to water-soluble or stable substrates at high temperatures[24] |
| Other Mild Reagents | |||
| Oxalyl Chloride/Methanol | 3 equivalents of oxalyl chloride in methanol, room temperature[8][23][24] | Very mild, tolerates acid-labile esters[15][24] | Reagents are toxic and moisture-sensitive[24] |
Experimental Protocols
Protocol 1: Deprotection using Zinc Bromide (ZnBr₂) in Dichloromethane
-
Dissolve the Boc-protected compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add zinc bromide (ZnBr₂) (2-4 equivalents) to the solution.[7][19]
-
Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to several days.[9][19]
-
Upon completion, the reaction is typically quenched with an aqueous solution (e.g., saturated sodium bicarbonate or ammonium chloride) and the product is extracted with an organic solvent.
-
The organic layer is then dried, filtered, and concentrated under reduced pressure to yield the deprotected amine.
Protocol 2: Deprotection using Trimethylsilyl Iodide (TMSI)
-
Dissolve the Boc-protected amine in an anhydrous solvent such as chloroform or dichloromethane.[20]
-
Add trimethylsilyl iodide (TMSI) (1.2-1.5 equivalents) dropwise to the solution at room temperature.[20][25]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.[20]
-
Once the reaction is complete, quench by adding methanol.
-
Remove the solvent under reduced pressure to obtain the deprotected amine.[20]
Decision-Making Workflow for Reagent Selection
The choice of an alternative deprotection reagent is highly dependent on the specific substrate and the presence of other functional groups. The following workflow can help guide your decision-making process.
Caption: Decision tree for selecting an alternative Boc deprotection method.
Reaction Mechanism Visualization
The following diagram illustrates the general acid-catalyzed mechanism for Boc deprotection and the role of scavengers in preventing the common side reaction of tert-butylation.
Caption: Mechanism of Boc deprotection and scavenger intervention.
References
- Stability of the Boc Protecting Group: A Comparative Guide for Researchers - Benchchem. (URL: )
- challenges in N-Boc deprotection and altern
- Technical Support Center: Troubleshooting Boc Deprotection - Benchchem. (URL: )
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis - Benchchem. (URL: )
- Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reage. (URL: )
- Zinc Bromide - Common Organic Chemistry. (URL: )
- Troubleshooting Boc Deprotection: A Technical Support Guide - Benchchem. (URL: )
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (URL: [Link])
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing. (URL: [Link])
- A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids - Benchchem. (URL: )
-
Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 - American Chemical Society. (URL: [Link])
- Experimental procedure for deprotection of Boc-protected amines - Benchchem. (URL: )
- Navigating Boc Deprotection: A Guide to Preventing Side Products - Benchchem. (URL: )
-
Boc Deprotection - ZnBr2 - Common Organic Chemistry. (URL: [Link])
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (URL: )
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. (URL: [Link])
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC. (URL: [Link])
-
Boc Protecting Group for Amines - Chemistry Steps. (URL: [Link])
-
Specific solvent issues with BOC deprotection. (URL: [Link])
-
Ceric ammonium nitrate impregnated on silica gel in the removal of the tert-butoxycarbonyl group - ResearchGate. (URL: [Link])
-
Ceric ammonium nitrate - Wikipedia. (URL: [Link])
-
tert-Butyloxycarbonyl protecting group - Wikipedia. (URL: [Link])
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (URL: [Link])
-
Versatile reagent ceric ammonium nitrate in modern chemical synthesis - Sciencemadness.org. (URL: [Link])
-
Ceric Ammonium Nitrate/Pyridine: A Mild Reagent for the Selective Deprotection of Cyclic Acetals and Ketals in the Presence of Acid Labile Protecting Groups | Request PDF - ResearchGate. (URL: [Link])
-
Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry - Reddit. (URL: [Link])
-
Boc Deprotection - TFA - Common Organic Chemistry. (URL: [Link])
- Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. (URL: )
-
Ceric Ammonium Nitrate (CAN) Mediated Esterification of N-Boc Amino Acids Allows Either Retention or Removal of the N-Boc Group | Request PDF - ResearchGate. (URL: [Link])
-
Trimethylsilyl Iodide - TMSI - Common Organic Chemistry. (URL: [Link])
-
Boc Deprotection - TMSI - Common Organic Chemistry. (URL: [Link])
-
Montmorillonite K 10 and montmorillonite KSF as new and reusable catalysts for conversion of amines to N-tert-butylcarbamates | Request PDF - ResearchGate. (URL: [Link])
-
Montmorillonite: An efficient, heterogeneous and green catalyst for organic synthesis - JOCPR. (URL: [Link])
-
Montmorillonite K10: An Efficient Organo-Heterogeneous Catalyst for Synthesis of Benzimidazole Derivatives - MDPI. (URL: [Link])
-
(PDF) Montmorillonite Clay Catalysis XI: Protection and Deprotection of Hydroxyl Group by Formation and Cleavage of Trimethylsilyl Ethers Catalysed by Montmorillonite K-10 - ResearchGate. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Zinc Bromide [commonorganicchemistry.com]
- 20. benchchem.com [benchchem.com]
- 21. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 22. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. benchchem.com [benchchem.com]
- 25. Trimethylsilyl Iodide [commonorganicchemistry.com]
- 26. researchgate.net [researchgate.net]
- 27. sciencemadness.org [sciencemadness.org]
- 28. Montmorillonite K 10 surface area 220-270m 2/g 1318-93-0 [sigmaaldrich.com]
Managing the stability of carbamate protecting groups under various reaction conditions
Welcome to the Technical Support Center for carbamate protecting groups. This guide is designed for researchers, scientists, and drug development professionals who utilize carbamate protecting groups in their synthetic workflows. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you navigate the complexities of managing the stability of these critical chemical moieties under a variety of reaction conditions. Our focus is on providing practical, field-proven insights rooted in established chemical principles.
Introduction to Carbamate Protecting Groups
In multi-step organic synthesis, particularly in peptide synthesis and the creation of complex molecules, protecting groups are indispensable tools.[1][2] They serve as temporary masks for reactive functional groups, preventing unwanted side reactions.[1][2] Carbamates are among the most widely used protecting groups for amines due to their general stability and the variety of conditions under which they can be selectively removed.[2][3][4] The selection of an appropriate carbamate protecting group is a critical decision that significantly impacts the efficiency, yield, and purity of the final product.[5]
The three most common carbamate protecting groups in modern organic synthesis are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethoxycarbonyl (Fmoc) groups. The utility of these groups lies in their distinct stability profiles, which allows for their selective removal under specific conditions. This principle of "orthogonality" is fundamental to designing complex synthetic strategies, enabling the deprotection of one functional group without affecting others.[1][5][6][7][8]
This guide will delve into the specific stability characteristics of each of these protecting groups and provide detailed troubleshooting advice for common issues encountered during their use.
Comparative Stability of Common Carbamate Protecting Groups
The choice of a carbamate protecting group is dictated by the overall synthetic strategy, particularly the reaction conditions that will be employed in subsequent steps. The following table summarizes the general stability of Boc, Cbz, and Fmoc groups under various conditions.
| Protecting Group | Acidic Conditions | Basic Conditions | Hydrogenolysis | Nucleophiles |
| Boc | Labile[5][9] | Stable[5][9] | Stable[5] | Stable[9] |
| Cbz | Stable (mild acid), Labile (strong acid)[6][10] | Stable[3][6] | Labile[3][4][10] | Generally Stable |
| Fmoc | Stable[11][12] | Labile[4][11][12] | Stable | Labile to primary and secondary amines[13] |
I. The tert-Butoxycarbonyl (Boc) Group
The Boc group is a cornerstone of modern organic synthesis, prized for its stability in basic and nucleophilic environments and its clean removal under acidic conditions.[5]
Troubleshooting Guide: Boc Deprotection
Issue 1: Incomplete or Sluggish Boc Deprotection
Question: My Boc deprotection is not going to completion, or the reaction is very slow. What are the potential causes and how can I resolve this?
Answer: Incomplete deprotection is a common issue that can often be resolved by systematically evaluating the reaction parameters.
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is dependent on the concentration of the acid.[14]
-
Solution: Increase the concentration of the acid. For example, if using 20% trifluoroacetic acid (TFA) in dichloromethane (DCM), consider increasing it to 50%.[14] Alternatively, switch to a stronger acid system if your substrate is tolerant.
-
-
Steric Hindrance: A sterically congested environment around the Boc-protected amine can hinder the approach of the acid.[15]
-
Solution: Increase the reaction time and/or gently warm the reaction (e.g., to 40°C), while carefully monitoring for potential side reactions.[14]
-
-
Insufficient Reaction Time: Some substrates require longer reaction times for complete deprotection.
Issue 2: Observation of Unexpected Side Products
Question: I am observing side products after my Boc deprotection. What are they and how can I prevent their formation?
Answer: The primary cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation intermediate.[14][15] This electrophile can alkylate nucleophilic functional groups in your molecule, leading to undesired byproducts.[14][15][16]
-
Susceptible Residues: In peptide synthesis, amino acids with nucleophilic side chains are particularly vulnerable to tert-butylation. These include:
-
Solution: The Use of Scavengers: The most effective strategy to prevent these side reactions is to include "scavengers" in your deprotection cocktail.[14][15] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted modifications.[15]
| Scavenger | Target Residue(s) | Typical Concentration |
| Triisopropylsilane (TIS) | General purpose, Trp, Met, Tyr | 2.5-5% (v/v)[14][15] |
| Water (H₂O) | General purpose | 2.5-5% (v/v) |
| Thioanisole | Met, Trp | 5% (v/v)[15] |
| Ethanedithiol (EDT) | Cys | 2.5% (v/v)[14] |
Experimental Protocol: General Procedure for Boc Deprotection with TFA
-
Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v). Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[14] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[5]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.[15]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[15] The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[14]
Boc Deprotection Troubleshooting Workflow
Caption: Troubleshooting workflow for Boc deprotection.
II. The Benzyloxycarbonyl (Cbz or Z) Group
Introduced by Bergmann and Zervas, the Cbz group was pivotal in the advancement of peptide synthesis.[6][10] Its key feature is its stability to a wide range of conditions, with selective removal typically achieved by catalytic hydrogenolysis.[6]
Troubleshooting Guide: Cbz Deprotection
Issue 1: Incomplete or Slow Catalytic Hydrogenolysis
Question: My Cbz deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) is sluggish or does not go to completion. What are the potential causes and how can I resolve this?
Answer: This is a frequent challenge in Cbz deprotection, and a systematic approach to troubleshooting is recommended.[17]
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers).[17][18]
-
Poor Catalyst Activity: The activity of palladium on carbon (Pd/C) can vary between batches and diminish over time.[17][19]
-
Solution: Use a fresh batch of high-quality catalyst. Consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[19]
-
-
Insufficient Hydrogen: Atmospheric pressure of hydrogen may not be sufficient for all substrates.[18]
-
Poor Mixing: In a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.[17][19]
Issue 2: Undesired Side Reactions During Deprotection
Question: I am observing unexpected side products during my Cbz deprotection. What are the likely culprits?
Answer: Side reactions can occur depending on the deprotection method and the substrate.
-
Over-reduction (during Hydrogenolysis): Other functional groups such as alkenes, alkynes, nitro groups, and some aryl halides can be reduced under catalytic hydrogenation conditions.[18]
-
Solution: If your molecule contains reducible functional groups, consider alternative deprotection methods like acid-catalyzed cleavage or nucleophilic cleavage.
-
-
Alkylation (during Acidic Cleavage): When using strong acids like HBr in acetic acid, the benzyl cation formed can alkylate sensitive functional groups.[18]
Experimental Protocol: General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.[6]
-
Catalyst Addition: Add palladium on carbon (10% w/w) to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.
-
Hydrogenation: Secure a hydrogen balloon to the reaction flask or place the vessel in a Parr apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.[17]
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[17]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Rinse the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Cbz Deprotection Decision Tree
Caption: Decision tree for selecting a Cbz deprotection method.
III. The 9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is a staple in solid-phase peptide synthesis (SPPS).[20] Its key advantage is its stability to acidic conditions, allowing for an orthogonal strategy with acid-labile side-chain protecting groups.[20] The Fmoc group is readily cleaved by mild bases, most commonly piperidine.[11][20]
Troubleshooting Guide: Fmoc Deprotection
Issue 1: Incomplete Fmoc Deprotection
Question: My Fmoc deprotection is incomplete, leading to deletion sequences in my peptide synthesis. What could be the cause?
Answer: Incomplete Fmoc removal is a critical issue in SPPS that can significantly reduce the purity and yield of the final peptide.[21]
-
Peptide Sequence and Structure: Certain peptide sequences, especially those prone to aggregation (e.g., β-sheet formation) or containing sterically hindered amino acids, can physically block the deprotection reagent from accessing the Fmoc group.[21]
-
Solution: Consider using a stronger base cocktail, such as adding 1,8-diazabicycloundec-7-ene (DBU) to the piperidine solution. Also, extending the deprotection time or performing a double deprotection can be effective.[22]
-
-
Suboptimal Reagents: Degraded or impure piperidine can lead to inefficient deprotection.
-
Solution: Use a fresh, high-quality solution of piperidine in dimethylformamide (DMF).
-
-
Poor Resin Swelling: If the solid support is not adequately swelled, reagent penetration can be hindered.[21]
-
Solution: Ensure the resin is fully swelled in a suitable solvent (e.g., DMF) before commencing the synthesis cycle.
-
Issue 2: Aspartimide Formation
Question: I am observing a side product with the same mass as my desired peptide but with different chromatographic properties, especially after a sequence containing aspartic acid. What is happening?
Answer: This is likely due to aspartimide formation, a common side reaction in Fmoc-based SPPS. The side-chain protected aspartate residue can cyclize under basic deprotection conditions to form a five-membered aspartimide ring. This can lead to epimerization and the formation of piperidide adducts.
-
Solution:
-
Use optimized protecting groups: Employing protecting groups for aspartic acid that are designed to minimize aspartimide formation, such as 3-tert-butyl-4-methoxy-benzyl (OMob), can be beneficial.
-
Modify deprotection conditions: Using a less basic deprotection cocktail (e.g., 2% DBU/2% piperidine in DMF) or adding an acidic additive like formic acid to the piperidine solution can suppress this side reaction.[22]
-
Experimental Protocol: General Procedure for Fmoc Deprotection in SPPS
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[22]
-
Deprotection: Drain the solvent and add a solution of 20% piperidine in DMF, ensuring the resin is fully submerged. Agitate for 15-30 minutes.[22][23]
-
Drain and Wash: Drain the deprotection solution. Wash the resin thoroughly with DMF (at least 3-5 times) to remove the dibenzofulvene-piperidine adduct and excess piperidine.[22]
-
Monitoring (Optional): The completion of the deprotection can be monitored by collecting the filtrate and measuring its UV absorbance at around 301 nm, which corresponds to the dibenzofulvene-piperidine adduct.[12][22] A plateau in absorbance indicates the reaction is complete.[22]
Fmoc Deprotection Mechanism
Caption: Mechanism of Fmoc deprotection by piperidine.[21]
References
- Technical Support Center: Troubleshooting Cbz Deprotection Reactions - Benchchem. (n.d.).
-
Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved from [Link]
- Technical Support Center: Troubleshooting Cbz Deprotection Failures - Benchchem. (n.d.).
- Stability of the Boc Protecting Group: A Comparative Guide for Researchers - Benchchem. (n.d.).
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem. (n.d.).
- Overview of Fmoc Amino Acids - ChemPep. (n.d.).
- Technical Support Center: Optimization of Cbz Deprotection - Benchchem. (n.d.).
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Troubleshooting Boc Deprotection: A Technical Support Guide - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of PEG Linkers - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Boc Deprotection - Benchchem. (n.d.).
- The Chemistry of the Fmoc Protecting Group: An In-depth Technical Guide - Benchchem. (n.d.).
-
Boc Protecting Group for Amines - Chemistry Steps. (n.d.). Retrieved from [Link]
- Troubleshooting incomplete Fmoc deprotection of His(Boc) residues - Benchchem. (n.d.).
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018). Retrieved from [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved from [Link]
-
Carbamate Protective Groups | Chem-Station Int. Ed. (2014). Retrieved from [Link]
-
Protecting group - Wikipedia. (n.d.). Retrieved from [Link]
- Deprotection: The Concept of Orthogonal Sets. (n.d.).
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
-
Why am I not getting the coupled peptide after fmoc deprotection and cleavage? (2014). Retrieved from [Link]
-
Methods for Removing the Fmoc Group | Springer Nature Experiments. (n.d.). Retrieved from [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. chempep.com [chempep.com]
- 13. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Resolving Diastereomers in Substituted Piperidine-Pyrrolidine Synthesis
Welcome to the technical support center for the synthesis of substituted piperidine and pyrrolidine derivatives. These nitrogen-containing heterocycles are core scaffolds in a vast number of pharmaceuticals and natural products.[1] Achieving stereochemical purity is often a critical challenge for ensuring therapeutic efficacy and safety. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to diastereomer formation and separation in their synthetic workflows.
Frequently Asked Questions (FAQs)
Here, we address some of the high-level questions frequently encountered during the synthesis of substituted piperidines and pyrrolidines.
Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the most common reasons for this lack of selectivity?
A1: A poor diastereomeric ratio (d.r.) can stem from several factors related to the reaction mechanism and conditions. In reactions like the catalytic hydrogenation of substituted pyridines, the choice of catalyst and reaction conditions are paramount. For instance, different catalysts can favor the formation of different isomers; palladium on carbon (Pd/C) might favor a trans product, while platinum oxide (PtO₂) could lead to the cis isomer.[2] Additionally, if the reaction proceeds through a stepwise mechanism rather than a concerted one, it can lead to a loss of stereocontrol.[3] The nature of the N-protecting group can also influence the conformational preferences of the ring and, consequently, the diastereoselectivity of subsequent reactions.[2]
Q2: What are the primary methods for separating diastereomers once they are formed?
A2: Since diastereomers have different physical properties, they can often be separated by standard laboratory techniques.[4] The most common methods include:
-
Chromatography: Flash column chromatography on silica gel is often the first approach due to its simplicity.[4] For more challenging separations, High-Performance Liquid Chromatography (HPLC), including both normal and reversed-phase, can be effective.[5][6] Chiral HPLC is also a powerful tool for separating diastereomers.[6][7]
-
Crystallization: Fractional crystallization is a classic and scalable method for separating diastereomers. This technique relies on the differential solubility of the diastereomers in a given solvent system.[8]
-
Crystallization-Induced Diastereomer Transformation (CIDT): This advanced technique can be used when the stereocenters are labile. It combines in-situ epimerization with the crystallization of the less soluble, desired diastereomer, potentially leading to a quantitative yield of a single isomer.[9][10][11]
Q3: When should I consider enzymatic resolution for my piperidine or pyrrolidine derivatives?
A3: Enzymatic resolution is an excellent option when you are dealing with enantiomers or when you need to selectively modify one diastereomer in a mixture. This method is particularly useful for introducing chirality early in a synthetic sequence or for resolving key intermediates. Lipases are commonly used for the kinetic resolution of piperidine and pyrrolidine derivatives, often through acylation or hydrolysis reactions.[12][13] Biocatalytic cascades involving enzymes like carboxylic acid reductases (CAR), ω-transaminases (ω-TA), and imine reductases (IRED) can also be employed to generate enantiomerically pure piperidines and pyrrolidines from achiral starting materials.[14]
Troubleshooting Guides
This section provides in-depth guidance on specific experimental challenges, including step-by-step protocols and the rationale behind them.
Guide 1: Improving Diastereoselectivity in Catalytic Hydrogenation of Substituted Pyridines
Problem: Low diastereoselectivity in the reduction of a substituted pyridine to the corresponding piperidine.
Underlying Causes: The stereochemical outcome of catalytic hydrogenation is influenced by the catalyst, solvent, temperature, and hydrogen pressure.[15] The substrate can interact with the catalyst surface in different ways, leading to the formation of multiple diastereomers.[16] The presence of acidic additives can also affect the reaction by protonating the pyridine nitrogen, which can alter its coordination to the catalyst and improve reactivity.[3][17]
Troubleshooting Workflow:
Caption: Workflow for optimizing diastereoselectivity in catalytic hydrogenation.
Experimental Protocol: Systematic Optimization
-
Catalyst Screening:
-
Set up parallel reactions using different catalysts such as 10% Pd/C, PtO₂, Rh/C, and Ru/C.[15]
-
Maintain consistent solvent, temperature, and pressure for this initial screen.
-
Analyze the diastereomeric ratio of the product from each reaction using NMR or GC-MS.
-
-
Solvent and Additive Screening:
-
Using the most promising catalyst from the previous step, screen a range of solvents (e.g., methanol, ethanol, acetic acid, THF).
-
Investigate the effect of acidic additives like HCl or acetic acid, which can protonate the nitrogen and reduce catalyst inhibition.[3]
-
-
Parameter Optimization:
Data Summary Table:
| Parameter | Variation | Expected Impact on Diastereoselectivity |
| Catalyst | Pd/C vs. PtO₂ vs. Rh/C | Can significantly shift the cis/trans ratio.[15][16] |
| Solvent | Polar vs. Non-polar | Can influence substrate conformation and catalyst activity.[16] |
| Additive | Acidic (e.g., HCl, AcOH) | Can improve reactivity and may alter selectivity.[3] |
| Pressure | 30-80 bar | Higher pressure may favor the cis isomer.[3] |
| Temperature | 25-80 °C | Can affect reaction rate and equilibrium between diastereomers.[15] |
Guide 2: Post-Synthetic Separation of Diastereomers by Chiral Chromatography
Problem: A mixture of diastereomers that is difficult to separate by standard flash chromatography.
Underlying Causes: Diastereomers can sometimes have very similar polarities, making their separation on silica gel challenging. Chiral stationary phases (CSPs) in HPLC or Supercritical Fluid Chromatography (SFC) can provide the necessary selectivity for separation by exploiting differential interactions with the chiral environment of the stationary phase.[7][18]
Troubleshooting Workflow:
Caption: Workflow for diastereomer separation using chiral chromatography.
Experimental Protocol: Method Development for Chiral HPLC Separation
-
Initial Column Screening:
-
Select a diverse set of chiral stationary phases (CSPs) for initial screening. Common choices include polysaccharide-based columns (e.g., cellulose or amylose derivatives) and protein-based columns.
-
Use a generic mobile phase, such as a mixture of hexane and isopropanol, for the initial screen.
-
-
Mobile Phase Optimization:
-
For the most promising CSP, optimize the mobile phase composition to improve resolution. This involves adjusting the ratio of the polar and non-polar solvents.
-
Consider the use of additives, such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds, to improve peak shape.
-
-
Flow Rate and Temperature Adjustment:
-
Optimize the flow rate to balance separation time and resolution.
-
Investigate the effect of column temperature, as this can sometimes have a significant impact on selectivity.
-
-
Scale-Up to Preparative Chromatography:
-
Once an effective analytical method is developed, it can be scaled up to a preparative scale to isolate larger quantities of the individual diastereomers.
-
Data Summary Table:
| Parameter | Variation | Rationale |
| Stationary Phase | Polysaccharide vs. Protein-based | Different chiral recognition mechanisms. |
| Mobile Phase | Hexane/IPA, Hexane/EtOH | Affects retention and selectivity. |
| Additive | TFA, DEA | Improves peak shape for acidic or basic analytes. |
| Flow Rate | 0.5-2.0 mL/min | Balances resolution and analysis time. |
| Temperature | Ambient, Sub-ambient, Elevated | Can influence the thermodynamics of interaction with the CSP. |
Guide 3: Diastereomer Resolution via Crystallization of Diastereomeric Salts
Problem: A racemic or diastereomeric mixture of a basic piperidine or pyrrolidine needs to be resolved.
Underlying Causes: This classical resolution technique involves reacting the amine with a chiral acid to form a pair of diastereomeric salts.[8] These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.[8][19]
Troubleshooting Workflow:
Caption: Workflow for diastereomeric salt crystallization.
Experimental Protocol: Resolution of a Piperidine Derivative with a Chiral Acid
-
Selection of a Chiral Resolving Agent:
-
Salt Formation and Crystallization:
-
Dissolve the diastereomeric mixture of the piperidine derivative in a suitable solvent (e.g., ethanol, methanol, acetone).
-
Add an equimolar amount of the chosen chiral resolving agent.
-
Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can be beneficial.
-
-
Isolation and Purification:
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The purity of the isolated salt can be improved by recrystallization.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water and basify the solution (e.g., with NaOH or NaHCO₃) to liberate the free amine.
-
Extract the resolved amine with an organic solvent.
-
Data Summary Table:
| Parameter | Variation | Rationale |
| Resolving Agent | Tartaric acid, Mandelic acid, etc. | The interaction between the amine and the acid determines the properties of the diastereomeric salts.[19] |
| Solvent | Alcohols, Ketones, Ethers | The solubility of the diastereomeric salts is highly dependent on the solvent. |
| Temperature | Slow cooling vs. Rapid cooling | Slow cooling generally leads to larger, purer crystals. |
| Stoichiometry | Equimolar vs. Sub-stoichiometric | Can influence the efficiency of the resolution. |
References
- Clarke, P. A., et al. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of York.
-
Clarke, P. A., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (2023). Chiral resolution. Wikipedia. [Link]
-
Kukor, A. J., & Hein, J. E. (2024). Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development. [Link]
-
Ravi, S., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online. [Link]
-
Kukor, A. J., & Hein, J. E. (2024). Developing Processes for Crystallization-Induced Asymmetric Transformation. ACS Publications. [Link]
-
France, S. P., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]
-
Tungler, A., et al. (2004). Chemo and Diastereoselectivity in the Heterogeneous Catalytic Hydrogenation of 2,2′-Pyridoin and Its Derivatives. ResearchGate. [Link]
-
Tungler, A., et al. (2004). Diastereoselective heterogeneous catalytic hydrogenation of N-heterocycles. Part I. Hydrogenation of pyridines. ResearchGate. [Link]
-
Foubelo, F., & Yus, M. (2018). Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. ResearchGate. [Link]
-
Kolarovič, A., & Jakubec, P. (2021). State of the Art in Crystallization‐Induced Diastereomer Transformations. Advanced Synthesis & Catalysis. [Link]
-
Clarke, P. A., & Unsworth, W. P. (2020). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry. [Link]
-
Morgan, B., et al. (2001). Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. PubMed. [Link]
-
Vedejs, E., & Bodák, B. (2021). Crystallization-Induced Diastereomer Transformations. Chemical Reviews. [Link]
-
Oganesyan, G. A., & Agababyan, A. G. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
France, S. P., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis. [Link]
-
Ravi, S., et al. (2024). Asymmetric 'Clip-Cycle' Synthesis of 3-Spiropiperidines. ResearchGate. [Link]
- Pirkle, W. H., & Welch, C. J. (2002). Process for resolving racemic mixtures of piperidine derivatives.
-
Harada, N. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. NIH. [Link]
-
Le, T. H., et al. (2021). The impact of chirality on the analysis of alkaloids in plant. Pharmacia. [Link]
-
Reddy, R. S., et al. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. Organic & Biomolecular Chemistry. [Link]
-
Ebinger, K., & Weller, H. N. (2013). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb. [Link]
-
Glorius, F. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. University of Illinois. [Link]
-
Carretero, J. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. [Link]
-
Fenster, E., et al. (2022). Tropane and related alkaloid skeletons via a radical [3+3]-annulation process. Nature Communications. [Link]
-
Santai, T. (2020). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]
-
Gawley, R. E. (1996). Diastereoselectivity of Alkylations of Bicyclic Lactams. ResearchGate. [Link]
-
Harada, N. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Osaka University. [Link]
-
Morgan, B., et al. (2001). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate. [Link]
-
Fenster, E., et al. (2021). Tropane and Related Alkaloid Skeletons via a Radical [3+3]-Annulation Process. ChemRxiv. [Link]
-
Smith, A. D., et al. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry. [Link]
-
Glorius, F., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition. [Link]
-
Comins, D. L., & Dehghani, A. (1998). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]
-
Pronin, S. V., et al. (2021). Stereocontrolled Radical Bicyclizations of Oxygenated Precursors Enable Short Syntheses of Oxidized Abietane Diterpenoids. Journal of the American Chemical Society. [Link]
-
Clarke, P. A. (2015). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]
-
Felpin, F. X., et al. (2001). Efficient enantiomeric synthesis of pyrrolidine and piperidine alkaloids from tobacco. The Journal of Organic Chemistry. [Link]
-
O'Brien, P., & Woon, E. C. Y. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. ACS Figshare. [Link]
-
Tang, P., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry. [Link]
-
Denmark, S. E., & Heemstra, J. R. (2009). Diastereoselective synthesis of 2,3,6-trisubstituted piperidines. The Journal of Organic Chemistry. [Link]
-
Tang, P., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. santaisci.com [santaisci.com]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chemistry.illinois.edu [chemistry.illinois.edu]
- 18. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 19. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Structural Confirmation
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular analysis, the unambiguous confirmation of a chemical structure is paramount. High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool, providing exquisitely precise mass measurements that empower researchers to decode molecular formulas and deduce structural features with a high degree of confidence.[1] This guide, born from extensive hands-on experience, moves beyond procedural recitation to illuminate the strategic thinking behind leveraging HRMS for structural elucidation. We will explore the core principles, compare leading technologies, detail robust experimental workflows, and delve into the nuances of data interpretation, all while grounding our discussion in the bedrock of scientific integrity.
The Foundation: Why High Resolution Matters
At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[2] While low-resolution instruments provide nominal mass (the integer mass of the most abundant isotope), HRMS instruments deliver accurate mass measurements to several decimal places.[3] This precision is the cornerstone of its power in structural confirmation for several key reasons:
-
Elemental Composition Determination: The seemingly subtle differences in the exact masses of atoms (e.g., ¹²C = 12.0000 amu, ¹⁶O = 15.9949 amu) mean that molecules with the same nominal mass will have distinct accurate masses.[3] This allows for the confident assignment of an elemental formula, a critical first step in identifying an unknown compound.[2][4]
-
Isotopic Fine Structure (IFS): At sufficiently high resolution, it is possible to resolve the individual isotopic contributions within a single mass peak.[5][6] This "fine structure" provides an additional layer of confirmation for the proposed elemental formula, as the observed isotopic pattern can be compared to the theoretically predicted pattern.[5]
-
Distinguishing Isobaric Interferences: In complex samples, it is common for multiple compounds to have the same nominal mass. HRMS can readily distinguish between these isobaric interferences, ensuring that the measured mass is truly representative of the analyte of interest.[4]
Comparing the Titans: Orbitrap vs. Time-of-Flight (TOF)
The two most prominent high-resolution mass analyzers in modern laboratories are the Orbitrap and Time-of-Flight (TOF) instruments. While both are capable of delivering high-resolution data, they operate on different principles, which in turn dictates their strengths and weaknesses.
| Feature | Orbitrap | Time-of-Flight (TOF) |
| Resolving Power | Typically higher, can exceed 1,000,000 FWHM.[7] | Generally lower than the highest-end Orbitraps, but modern instruments offer excellent resolution. |
| Mass Accuracy | Excellent, often in the sub-ppm range.[7] | Very good, typically in the low ppm range. |
| Scan Speed | Generally slower, as resolution is inversely proportional to scan speed. | Faster acquisition rates, beneficial for fast chromatography.[8] |
| Dynamic Range | Can be limited, potentially sacrificing low-abundance ions in complex mixtures.[9] | Generally offers a wider dynamic range.[9] |
| Suitability | Ideal for applications requiring the highest resolution and mass accuracy, such as isotopic fine structure analysis and metabolomics. | Well-suited for applications requiring high throughput and compatibility with fast separation techniques. |
The choice between an Orbitrap and a TOF analyzer is not a matter of which is "better," but rather which is better suited for the specific analytical challenge. For the ultimate in resolving power to decipher complex isotopic patterns, an Orbitrap may be the preferred instrument.[10][11] However, for rapid screening of a large number of samples where high throughput is critical, a TOF-based system might be more advantageous.[8][9]
The Experimental Blueprint: A Validated Workflow for Structure Confirmation
A successful HRMS experiment is a symphony of meticulous planning and execution. The following workflow represents a robust, self-validating approach to structure confirmation.
Caption: A typical workflow for structure confirmation using LC-HRMS.
Step-by-Step Methodology:
-
Sample Preparation and Chromatography: The sample is first prepared to ensure compatibility with the mass spectrometer. This often involves extraction, concentration, and filtration. The sample is then typically introduced into the mass spectrometer via a liquid chromatography (LC) system, which separates the components of the mixture prior to analysis.
-
Ionization: In the ion source, the analyte molecules are converted into gas-phase ions. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for a wide range of small molecules.
-
Full Scan MS Analysis: The ions are then guided into the high-resolution mass analyzer, where their m/z values are measured with high accuracy. This full scan data is used to determine the accurate mass of the precursor ion and, subsequently, its elemental formula.
-
Fragmentation (MS/MS): To gain structural information, the precursor ion of interest is isolated and fragmented. This process, known as tandem mass spectrometry (MS/MS), breaks the molecule into smaller pieces, and the masses of these fragment ions provide clues about the molecule's structure.
-
Data Analysis and Interpretation: The acquired data is then processed using specialized software to determine the elemental composition from the accurate mass, interpret the fragmentation pattern, and, if available, search spectral libraries for potential matches.[12]
-
Structure Confirmation: The pinnacle of structure confirmation is the comparison of the HRMS data (accurate mass, retention time, and fragmentation spectrum) of the unknown compound with that of a certified reference standard.[13]
Deciphering the Fragments: A Guide to Fragmentation Techniques
The choice of fragmentation technique is a critical decision that directly impacts the quality and type of structural information obtained.
Caption: Decision tree for selecting an appropriate fragmentation technique.
-
Collision-Induced Dissociation (CID): This is the most common fragmentation technique.[14] It involves colliding the precursor ions with an inert gas, which causes them to fragment. CID is particularly effective for small molecules and peptides.[15]
-
Higher-Energy Collisional Dissociation (HCD): A variation of CID, HCD is performed in a dedicated collision cell.[14] It often results in a more complete fragmentation pattern with a greater abundance of low-mass fragment ions, which can be highly informative for structural elucidation.[15]
-
Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that is particularly useful for the analysis of peptides and proteins, especially those with labile post-translational modifications (PTMs).[14][15] It involves the transfer of an electron to the precursor ion, which induces fragmentation along the peptide backbone while leaving PTMs intact.[15]
Validation and Trustworthiness: Ensuring the Integrity of Your Results
In a regulated environment, such as pharmaceutical development, the validation of analytical methods is not just good practice; it is a requirement.[16][17] A validated HRMS method provides documented evidence that the procedure is suitable for its intended purpose.[16] Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.[18]
-
Accuracy: The closeness of the measured value to the true value.[18]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample.[18]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[16]
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.[18]
By rigorously validating your HRMS methods, you build a foundation of trust in your data, ensuring that the structural confirmations you make are both scientifically sound and defensible.[17][19]
Conclusion
High-resolution mass spectrometry is a powerful and versatile tool for the structural confirmation of small molecules. By understanding the fundamental principles, carefully selecting the appropriate instrumentation and experimental parameters, and adhering to rigorous validation protocols, researchers can unlock a wealth of information that is critical for advancing scientific discovery and drug development.
References
-
Schymanski, E. L., Jeon, J., Gulde, R., Fenner, K., & Ruff, M. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. Retrieved from [Link]
-
Ferrer, I., & Thurman, E. M. (2012). Chapter 1 – HRMS: Fundamentals and Basic Concepts. In Comprehensive Environmental Mass Spectrometry (pp. 1-26). Elsevier. Retrieved from [Link]
-
Shaw, J. B., Yost, R. A., & McKenna, A. M. (2020). An Enhanced Isotopic Fine Structure Method for Exact Mass Analysis in Discovery Metabolomics: FIA-CASI-FTMS. Journal of the American Society for Mass Spectrometry, 31(10), 2025–2034. Retrieved from [Link]
-
Wang, T., & Cohen, L. H. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Retrieved from [Link]
-
Hertz, T., et al. (2024). Deciphering Isotopic Fine Structures of Silylated Compounds in Gas Chromatography - Vacuum Photoionization Orbitrap Mass Spectrometry of Bio-Oils. ChemRxiv. Retrieved from [Link]
-
Thurman, E. M., & Ferrer, I. (2009). Accurate Mass Measurement For the Determination of Elemental Formula -A Tutorial. ResearchGate. Retrieved from [Link]
-
Rinehart, K. L. (2000). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Journal of the American Society for Mass Spectrometry, 11(1), 1-10. Retrieved from [Link]
-
Tabb, D. L., et al. (2003). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of the American Society for Mass Spectrometry, 14(8), 827-837. Retrieved from [Link]
-
Van Asten, A. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112803. Retrieved from [Link]
-
University of California, Riverside. Accurate Mass. Retrieved from [Link]
-
Yu, F., et al. (2021). Use of Multiple Ion Fragmentation Methods to Identify Protein Cross-links and Facilitate Comparison of Data Interpretation Algorithms. Journal of the American Society for Mass Spectrometry, 32(8), 2147-2158. Retrieved from [Link]
-
Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Retrieved from [Link]
-
Kellmann, M., & Matuszewski, B. K. (2013). Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner?. ResearchGate. Retrieved from [Link]
-
Eserian, J. K., & Lombardo, M. (2020). CID,ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved from [Link]
-
Kubis, A. J., et al. (2015). On the Fine Isotopic Distribution and Limits to Resolution in Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 26(11), 1915–1924. Retrieved from [Link]
-
Agilent Technologies. (2025). Formula Prediction in HRMS Analysis on LC Q TOF. Retrieved from [Link]
-
Excel in Science. (2025). Understanding Mass Accuracy in High Resolution Mass Spectrometry. Retrieved from [Link]
-
Fuhrer, T. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis?. Metabolomics Blog. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Annals of Translational Medicine, 10(12), 689. Retrieved from [Link]
-
SCIEX. Natural Products HR-MS/MS Spectral Library 1.1. Retrieved from [Link]
-
Tabudravu, J. N., et al. (2019). LC-HRMS-Database Screening Metrics for Rapid Prioritization of Samples to Accelerate the Discovery of Structurally New Natural Products. Journal of Natural Products, 82(2), 234–243. Retrieved from [Link]
-
Thermo Fisher Scientific. (2019). How Does TOF MS Compare to Orbitrap Mass Spectrometer for Intact Protein Analysis?. Retrieved from [Link]
-
Chromatography Forum. (2009). Shimadzu IT-TOF versus Thermo Orbitrap. Retrieved from [Link]
-
Chen, Y., et al. (2022). Fine Structure in Isotopic Peak Distributions Measured Using Fourier Transform Ion Cyclotron Resonance Mass Spectrometry: A Comparison between an Infinity ICR Cell and a Dynamically Harmonized ICR Cell. Analytical Chemistry, 94(27), 9639–9646. Retrieved from [Link]
-
Probst, C., et al. (2020). Improving Natural Products Identification through Targeted LC-MS/MS in an Untargeted Secondary Metabolomics Workflow. Analytical Chemistry, 92(15), 10345–10354. Retrieved from [Link]
-
Kubis, A. J., et al. (2015). On the Fine Isotopic Distribution and Limits to Resolution in Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 26(11), 1915–1924. Retrieved from [Link]
-
LCGC International. (2025). Improving Suspect Compound Identification in LC×LC–HRMS Data Workflows. Retrieved from [Link]
-
Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40. Retrieved from [Link]
-
Clarke, W., et al. (2014). The development and validation of a method using high-resolution mass spectrometry (HRMS) for the qualitative detection of antiretroviral agents in human blood. Clinica Chimica Acta, 433, 137-143. Retrieved from [Link]
-
de Souza, S. V. C., & Junqueira, R. G. (2019). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Química Nova, 42(1), 88-98. Retrieved from [Link]
-
Eserian, J. K., & Lombardo, M. (2020). Method validation in pharmaceutical analysis: from theory to practical optimization. ResearchGate. Retrieved from [Link]
Sources
- 1. measurlabs.com [measurlabs.com]
- 2. algimed.com [algimed.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. An Enhanced Isotopic Fine Structure Method for Exact Mass Analysis in Discovery Metabolomics: FIA-CASI-FTMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 10. TOF vs. Orbitrap for Intact Protein Structural Insights [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dissociation Technique Technology Overview | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. pharmaerudition.org [pharmaerudition.org]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. The development and validation of a method using high-resolution mass spectrometry (HRMS) for the qualitative detection of antiretroviral agents in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Protections: A Comparative Guide to tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate and its Fmoc-Protected Analog in Modern Synthesis
For the Researcher, Scientist, and Drug Development Professional: A Deep Dive into Strategic Protecting Group Selection for Complex Amine Scaffolds
In the intricate world of drug discovery and peptide chemistry, the strategic selection of protecting groups is a critical decision that dictates the efficiency, purity, and ultimate success of a synthetic campaign. This guide provides an in-depth, objective comparison of two key intermediates built around the medicinally significant 1-(piperidin-4-yl)pyrrolidin-3-yl)amine scaffold: the tert-Butoxycarbonyl (Boc)-protected and the 9-Fluorenylmethoxycarbonyl (Fmoc)-protected analogs. These scaffolds are of increasing interest due to their prevalence in a range of biologically active compounds.[1][2][3][4] This comparison will be grounded in the fundamental principles of orthogonal protection strategies, supported by established experimental protocols and a discussion of potential challenges.
The Core Dichotomy: Acid-Labile vs. Base-Labile Protection
The fundamental difference between the Boc and Fmoc strategies lies in their deprotection chemistry, a concept known as orthogonality.[5][6] The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by secondary amines such as piperidine.[5][] This seemingly simple difference has profound implications for the entire synthetic strategy, influencing the choice of resins, side-chain protecting groups, and the overall robustness of the synthesis, particularly when dealing with complex or sensitive molecules.
| Property | tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate (Boc-protected) | Fmoc-(1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate (Fmoc-protected) |
| Molecular Formula | C14H27N3O2 | C29H31N3O2 |
| Molecular Weight | 269.39 g/mol | 469.58 g/mol |
| Deprotection Condition | Acid-labile (e.g., TFA)[][8] | Base-labile (e.g., 20% piperidine in DMF)[][8] |
| Orthogonality | Semi-orthogonal with benzyl-based side-chain protection.[5] | Fully orthogonal with tert-butyl-based side-chain protection.[5][] |
| Key Advantages | Robust, well-established chemistry. Can be advantageous for long or aggregation-prone sequences.[] | Milder deprotection conditions, compatible with acid-sensitive functionalities. Amenable to automation and real-time monitoring.[5][] |
| Potential Challenges | Repetitive acid exposure can degrade sensitive moieties. Final cleavage may require hazardous reagents (e.g., HF).[5] | Potential for base-mediated side reactions (e.g., aspartimide formation, diketopiperazine formation).[10][11][12][13] Higher cost of reagents.[] |
The Synthetic Landscape: Incorporating the Scaffold
The true test of these protecting group strategies lies in their application. Below, we present hypothetical, yet mechanistically sound, experimental workflows for the incorporation of the (1-(piperidin-4-yl)pyrrolidin-3-yl)amine scaffold into a growing peptide chain using both Boc and Fmoc solid-phase peptide synthesis (SPPS).
Experimental Workflow: A Comparative Overview
Caption: Comparative workflow for Boc vs. Fmoc SPPS.
Protocol 1: Boc-Based Incorporation of the (1-(piperidin-4-yl)pyrrolidin-3-yl)amine Scaffold
This protocol outlines a single coupling cycle using the Boc strategy.
Materials:
-
Merrifield resin (or other suitable Boc-compatible resin)
-
tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Isopropanol (IPA)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 1-2 hours.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Drain and repeat the treatment with 50% TFA in DCM for 20-30 minutes.
-
-
Washing: Wash the resin thoroughly with DCM (3x) and IPA (3x) to remove residual TFA.
-
Neutralization: Treat the resin with a 10% solution of DIEA in DCM for 2 minutes (2x).
-
Washing: Wash the resin thoroughly with DCM (5x).
-
Coupling:
-
In a separate vessel, dissolve tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate (3 eq.), HOBt (3 eq.), and DCC (3 eq.) in a minimal amount of DMF/DCM.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours, monitoring the reaction completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Fmoc-Based Incorporation of the (1-(piperidin-4-yl)pyrrolidin-3-yl)amine Scaffold
This protocol outlines a single coupling cycle using the Fmoc strategy.
Materials:
-
Rink Amide resin (or other suitable Fmoc-compatible resin)
-
Fmoc-(1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5x).
-
Coupling:
-
In a separate vessel, dissolve Fmoc-(1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours, monitoring for reaction completion.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Navigating the Nuances: A Deeper Comparison
The choice between Boc and Fmoc strategies for the (1-(piperidin-4-yl)pyrrolidin-3-yl)amine scaffold is not merely a matter of procedural preference but a strategic decision based on the specific context of the synthesis.
Caption: Decision factors for Boc vs. Fmoc strategies.
Steric Hindrance and Coupling Efficiency
The (1-(piperidin-4-yl)pyrrolidin-3-yl)amine scaffold presents a sterically hindered secondary amine at the point of coupling. This can lead to slower coupling kinetics and incomplete reactions.
-
Fmoc Strategy: The use of modern, highly efficient coupling reagents like HATU is common in Fmoc SPPS and is particularly advantageous for coupling sterically hindered amino acids.[]
-
Boc Strategy: While traditional coupling reagents like DCC/HOBt are effective, longer coupling times or double coupling cycles may be necessary to achieve complete incorporation of the bulky scaffold.
Side Reaction Profiles
-
Fmoc Strategy: The repetitive use of a base for deprotection can lead to side reactions, especially with sensitive amino acid sequences. Aspartimide formation, particularly at Asp-Gly or Asp-Ser sequences, is a well-documented issue.[10][11][12][13] While the target scaffold does not inherently contain an aspartic acid residue, its presence elsewhere in the peptide chain necessitates careful consideration of the deprotection conditions. The use of pyrrolidine as an alternative to piperidine for Fmoc removal has been explored, but it may increase the risk of certain side reactions.[14]
-
Boc Strategy: The primary concern with the Boc strategy is the potential for acid-catalyzed side reactions. The tert-butyl cation generated during deprotection can lead to the alkylation of sensitive residues like tryptophan and methionine.[6] Furthermore, repetitive acid treatment can cause premature cleavage of the peptide from acid-sensitive linkers or the degradation of certain post-translational modifications.
Solubility and Aggregation
-
Boc Strategy: For long and hydrophobic peptide sequences prone to aggregation, the Boc strategy can sometimes offer an advantage. The protonation of the N-terminus after each deprotection step can help to disrupt inter-chain hydrogen bonding and improve solvation.[]
-
Fmoc Strategy: Fmoc-protected amino acids generally exhibit good solubility in common SPPS solvents like DMF, which facilitates efficient coupling.[] However, aggregation of the growing peptide chain can still be a challenge in certain sequences.
Conclusion and Recommendations
The choice between tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate and its Fmoc-protected analog is a nuanced one, with no single "best" option. The decision should be guided by a careful analysis of the target molecule, the overall synthetic strategy, and the available resources.
-
The Fmoc strategy is generally the preferred method for routine peptide synthesis due to its milder deprotection conditions, true orthogonality, and amenability to automation. It is particularly well-suited for the synthesis of peptides containing acid-sensitive functionalities. However, the potential for base-mediated side reactions requires careful monitoring and optimization of the synthesis protocol.
-
The Boc strategy , while an older methodology, remains a robust and valuable tool, especially for the synthesis of long, complex, or aggregation-prone peptides. The inherent stability of the peptide backbone to the basic conditions used in Fmoc chemistry is a key advantage. The major drawback is the need for harsher acidic conditions for both deprotection and final cleavage, which may not be compatible with all target molecules and requires specialized handling procedures for reagents like HF.
Ultimately, a thorough understanding of the underlying chemical principles of both strategies, coupled with a careful evaluation of the specific synthetic challenge at hand, will enable the researcher to make an informed and strategic choice, paving the way for the successful synthesis of complex molecules incorporating the promising (1-(piperidin-4-yl)pyrrolidin-3-yl)amine scaffold.
References
- Lund, M. H., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
- BOC Sciences. (n.d.).
- Behrendt, R., et al. (2016). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Journal of Peptide Science.
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
- BOC Sciences. (n.d.).
- BenchChem. (2025). Comparative study of Boc versus Fmoc protecting groups in synthesis.
- Luna, O., et al. (2016).
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of...
- Packman, L. C. (1996). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Tetrahedron Letters.
- ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH...
- Burlina, F., et al. (2008). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. Organic Letters.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b)...
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- PubChem. (n.d.). Tert-butyl n-[1-(pyrrolidin-3-yl)
- ChemicalBook. (n.d.). tert-Butyl (1-cyclopentylpiperidin-4-yl)
- BenchChem. (2025). Technical Support Center: Solid-Phase Peptide Synthesis (SPPS).
- PubChem. (n.d.). tert-butyl N-(pyrrolidin-3-yl)
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Medicinal Chemistry.
- Bak, A., et al. (2019).
- Scott, K. A., et al. (2017). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. Journal of Medicinal Chemistry.
- PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- PubMed. (2017). Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 10. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chempep.com [chempep.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of Piperidine-Pyrrolidine Derivatives
Abstract
The piperidine and pyrrolidine rings are foundational scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural alkaloids.[1][2][3][4] Their prevalence stems from their ability to impart favorable physicochemical properties, such as basicity and lipophilicity, and to present substituents in a well-defined three-dimensional space, crucial for molecular recognition.[5][6] This guide offers a comparative analysis of the biological activities of derivatives incorporating both piperidine and pyrrolidine moieties. We will delve into the nuanced structure-activity relationships (SAR) that govern their efficacy in different therapeutic areas, supported by experimental data and detailed protocols to ensure scientific rigor.
Introduction: The Significance of Saturated Heterocycles in Drug Design
Piperidine (a six-membered ring) and pyrrolidine (a five-membered ring) are saturated nitrogen heterocycles that serve as critical building blocks in drug development.[2][3] While structurally similar, the single methylene unit difference between them introduces significant variations in conformational flexibility, lipophilicity, and pKa.[5][7]
-
Piperidine: Tends to adopt a more rigid chair conformation. It is slightly more lipophilic than pyrrolidine.[5][7] This rigidity can be advantageous for locking a molecule into a bioactive conformation, potentially increasing binding affinity.[5][7]
-
Pyrrolidine: Exhibits greater conformational flexibility, a phenomenon known as "pseudorotation."[6] This adaptability can be beneficial when a precise, rigid conformation is not required for target engagement, or when a more hydrophilic profile is desired.[5][7]
The strategic combination of these two rings into a single derivative creates a unique chemical space for exploring a wide spectrum of biological activities, including antimicrobial, anticancer, analgesic, and central nervous system (CNS) effects.[1][2]
Comparative Analysis of Biological Activities
The true potential of piperidine-pyrrolidine derivatives is revealed through direct comparison of their biological activities. The substitution pattern on each ring, the nature of the linker connecting them, and the overall stereochemistry are critical determinants of potency and selectivity.
Pancreatic Lipase Inhibition: A Case Study in Scaffold Hopping
Pancreatic lipase is a key enzyme in dietary fat absorption, making it a prime target for anti-obesity drugs. A comparative study of piperidine and pyrrolidine derivatives as pancreatic lipase inhibitors highlights the impact of ring size on activity.[8]
In one study, a series of derivatives were synthesized and tested for their ability to inhibit pancreatic lipase. The results clearly demonstrated that the five-membered pyrrolidine ring was favored over the six-membered piperidine ring for this particular target.[7][8]
Table 1: Comparative Pancreatic Lipase Inhibitory Activity
| Compound ID | Heterocyclic Scaffold | IC50 (mg/mL) |
| 1 | Piperidine | >1.0 |
| 2 | Piperidine (N-methyl of 1) | >1.0 |
| 3 | Pyrrolidine | 0.531 ± 0.002 |
| 12 | Pyrrolidine | 0.143 ± 0.001 |
| Orlistat (Control) | - | 0.012 ± 0.001 |
| Data adapted from a study on pancreatic lipase inhibitors. Lower IC50 values indicate higher potency.[7] |
Expert Analysis: The superior performance of the pyrrolidine derivatives in this context is likely due to the orientation of functional groups, which can enhance hydrogen bonding and hydrophobic interactions within the enzyme's active site.[7][8] The greater flexibility of the pyrrolidine ring may allow for a more optimal fit.[7] This exemplifies "scaffold hopping," where substituting one core structure for another with similar properties can lead to significant improvements in biological activity.[5][7]
Antimycobacterial Activity
Tuberculosis remains a global health challenge, necessitating the development of novel therapeutics. Hybrid molecules containing piperidine and pyrrolidine have been explored for their antimycobacterial potential.
In the synthesis of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, linkers such as piperidine-3-carboxylic acid and pyrrolidine-3-carboxylic acid were utilized.[9] While these specific linkers did not improve activity in this series, the study demonstrated that other derivatives exhibited excellent activity against Mycobacterium tuberculosis H37Rv with low cytotoxicity.[9]
Table 2: Antimycobacterial Activity of Select Hybrid Compounds
| Compound | Linker Moiety | MIC (μg/mL) against M. tuberculosis H37Rv |
| Series Average | Various | 0.78 to >25 |
| Isoniazid (Standard) | - | 0.05 |
| Rifampicin (Standard) | - | 0.1 |
| Data from a study on benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids.[9] |
Expert Analysis: The structure-activity relationship in this class of compounds is complex. While the core scaffold provides a foundation for activity, the nature of substituents on the aromatic rings and the choice of linker are crucial for optimizing potency. For instance, the presence of 2,4-dinitro groups on the phenyl ring of the sulfonamide was found to be a key determinant of high potency.[9]
Analgesic Activity
The quest for potent analgesics with fewer side effects is ongoing. Derivatives of 4-(1-pyrrolidinyl) piperidine have shown promise in this area. A study evaluating these compounds using the tail immersion method in rodents demonstrated significant analgesic effects.[10]
Expert Analysis: The analgesic activity was found to be sensitive to the nature and position of substituents on an attached phenyl ring.[10] This suggests that the interaction with the target receptor is highly specific and can be modulated by fine-tuning the electronic and steric properties of the molecule. However, a dose-dependent toxicity was also observed, highlighting the importance of therapeutic index in drug development.[10]
Experimental Protocols: Ensuring Reproducibility and Trust
To substantiate the findings presented, this section provides a detailed, step-by-step methodology for a key biological assay.
Protocol: In Vitro Pancreatic Lipase Inhibition Assay
This protocol outlines the spectrophotometric measurement of pancreatic lipase activity using p-nitrophenyl palmitate (pNPP) as a substrate.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Palmitate (pNPP)
-
Tris-HCl buffer (pH 8.0)
-
Isopropanol
-
Test compounds (piperidine-pyrrolidine derivatives)
-
Orlistat (positive control)
-
96-well microplate reader
Workflow Diagram:
Caption: Workflow for the in vitro pancreatic lipase inhibition assay.
Procedure:
-
Enzyme Preparation: Prepare a stock solution of porcine pancreatic lipase (PPL) in Tris-HCl buffer (pH 8.0).
-
Substrate Preparation: Prepare a stock solution of p-nitrophenyl palmitate (pNPP) in isopropanol.
-
Assay Setup: In a 96-well plate, add 20 µL of the test compound solution at various concentrations. Include wells for a positive control (Orlistat) and a negative control (buffer only).
-
Enzyme Addition: Add 160 µL of the PPL solution to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the pNPP substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is due to the release of p-nitrophenol.
-
Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value (the concentration that inhibits 50% of the enzyme's activity) by plotting a dose-response curve.
Structure-Activity Relationship (SAR) Insights
The comparative data reveals several key principles governing the biological activity of piperidine-pyrrolidine derivatives.
Logical Relationship Diagram:
Caption: Key factors influencing the biological activity of derivatives.
-
Ring Size and Flexibility: As seen with pancreatic lipase inhibitors, the smaller, more flexible pyrrolidine ring can offer superior binding compared to the more rigid piperidine ring for certain targets.[5][7][8]
-
Lipophilicity: The choice between a piperidine and a pyrrolidine scaffold can be used to fine-tune a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[5]
-
Substituent Effects: The nature, position, and stereochemistry of substituents on either ring are paramount.[6][11][12] Electron-withdrawing or donating groups can drastically alter the electronic properties of the molecule, influencing target interactions and overall potency.[9][10]
Conclusion and Future Directions
Piperidine-pyrrolidine derivatives represent a versatile and fruitful area of medicinal chemistry. The subtle interplay between the conformational constraints of the piperidine ring and the flexibility of the pyrrolidine ring provides a powerful tool for drug design. Comparative studies are essential for elucidating the nuanced structure-activity relationships that govern their therapeutic potential.
Future research should focus on:
-
Stereoselective Synthesis: Exploring how the stereochemistry of chiral centers on the rings impacts biological activity.
-
Mechanism of Action Studies: Moving beyond screening to understand the precise molecular interactions with biological targets.
-
Pharmacokinetic Profiling: Systematically evaluating how modifications to the scaffold affect the ADME properties of these derivatives.
By continuing to explore this rich chemical space, researchers can unlock new therapeutic agents for a wide range of diseases.
References
-
World Journal of Pharmaceutical Research. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. Available at: [Link]
-
WJPR. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Available at: [Link]
-
PubMed. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Available at: [Link]
-
PubMed. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. Available at: [Link]
-
PubMed. (2002). Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase. Available at: [Link]
-
ResearchGate. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Available at: [Link]
-
IJIRT. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. Available at: [Link]
-
MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
ACS Publications. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Available at: [Link]
-
ResearchGate. (n.d.). Drugs containing piperidine or pyrrolidine structure. Available at: [Link]
-
MDPI. (n.d.). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Available at: [Link]
-
ResearchGate. (n.d.). Molecular structure of piperidine and pyrrolidine. Available at: [Link]
-
MDPI. (n.d.). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze: A Comparative Guide to Orthogonal Protecting Group Strategies in Multi-Functionalized Amine Synthesis
For researchers, synthetic chemists, and professionals in drug development, the selective manipulation of multiple amine functionalities within a single molecule is a frequent and formidable challenge. The synthesis of complex polyamines, unsymmetrically substituted diamines, and intricate drug candidates hinges on the strategic use of protecting groups. This guide provides an in-depth, objective comparison of the most prevalent orthogonal protecting group strategies for amines, moving beyond a simple catalog of reagents to dissect the causality behind experimental choices and provide actionable, field-proven insights.
The Core Principle: Orthogonality in Amine Protection
At its heart, an orthogonal protecting group strategy is one where multiple, distinct protecting groups can be selectively removed from a molecule in any desired order without affecting the others.[1][2][3] This is achieved by choosing groups that are cleaved under fundamentally different reaction conditions (e.g., acid-labile vs. base-labile vs. hydrogenolysis).[4][5] This strategic differentiation is the bedrock of modern, multi-step organic synthesis, allowing for the precise and programmed construction of complex molecular architectures.[6]
The following diagram illustrates the concept of a three-dimensional orthogonal protection strategy, where each protecting group (PG) can be removed by a unique set of reagents (A, B, or C) without impacting the others.
Caption: Orthogonal protection allows for the selective removal of one protecting group in the presence of others.
A Comparative Analysis of Key Amine Protecting Groups
The choice of a protecting group is a critical decision dictated by the overall synthetic strategy, including the stability of other functional groups in the molecule and the desired deprotection method.[7] This section provides a detailed comparison of the most commonly employed amine protecting groups.
| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Conditions | Key Features |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Acidic conditions (e.g., TFA, HCl)[4][8] | Stable to base and hydrogenolysis; widely used and cost-effective.[9] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) or strong acids (e.g., HBr/AcOH)[4][5] | Stable to acidic and basic conditions; orthogonal to Boc and Fmoc.[5] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic conditions (e.g., 20% piperidine in DMF, DBU)[4][10] | Acid-stable; UV-active byproduct allows for reaction monitoring.[10] |
| Allyloxycarbonyl | Alloc | Allyl chloroformate (Alloc-Cl) | Pd(0) catalysis (e.g., Pd(PPh₃)₄) with a scavenger[11][12] | Orthogonal to acid- and base-labile groups; mild deprotection.[13] |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Teoc-Cl, Teoc-OSu | Fluoride ion sources (e.g., TBAF)[14][15] | Stable to acid, base, and hydrogenation; offers unique orthogonality.[14] |
| 2-Nitrobenzenesulfonyl | Nosyl (Ns) | 2-Nitrobenzenesulfonyl chloride (Ns-Cl) | Thiolates (e.g., thiophenol and a base)[16][17] | Activates the amine for N-alkylation (Fukuyama amine synthesis).[17] |
In-Depth Analysis and Experimental Considerations
The Boc Group: The Workhorse of Acid-Labile Protection
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction and removal, and its general stability.[4]
Causality in Experimental Choices: The choice of Boc protection is often driven by its robustness towards a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation. Its removal with strong acids like trifluoroacetic acid (TFA) is clean and efficient. However, the harsh acidic conditions required for deprotection can be a limitation in the presence of other acid-sensitive functional groups.
Experimental Protocol: Selective Mono-Boc Protection of a Diamine
A significant challenge in working with symmetrical diamines is achieving selective mono-protection. The following protocol leverages the in-situ generation of a mono-ammonium salt to deactivate one amine group.[18][19][20]
-
Dissolution and Cooling: Dissolve the diamine (e.g., 1,2-diaminocyclohexane, 1.0 equiv.) in anhydrous methanol (MeOH) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In-situ Salt Formation: Slowly add chlorotrimethylsilane (Me₃SiCl, 1.0 equiv.) dropwise to the stirred solution. Me₃SiCl reacts with MeOH to generate HCl in situ, protonating one of the amine groups.
-
Boc Anhydride Addition: After stirring for 15-20 minutes, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equiv.) in MeOH.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted (Boc)₂O. Basify the aqueous layer to a pH >12 with aqueous NaOH and extract the mono-Boc protected diamine with dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.[20]
The Cbz Group: A Classic Removed by Hydrogenolysis
The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas, was a cornerstone in the development of peptide synthesis.[21] Its key advantage is its removal by catalytic hydrogenolysis, a mild and highly specific method.[5]
Causality in Experimental Choices: The Cbz group is the protecting group of choice when orthogonality to both acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups is required.[5] The deprotection via hydrogenolysis is exceptionally clean, yielding the free amine, toluene, and carbon dioxide as byproducts. However, it is incompatible with functional groups that are sensitive to reduction, such as alkenes, alkynes, and some sulfur-containing moieties.
Experimental Protocol: Cbz Deprotection in the Presence of a Boc Group
This protocol demonstrates the orthogonality of the Cbz and Boc groups.
-
Reaction Setup: Dissolve the dual-protected amine (1.0 equiv.) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution.
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), either from a balloon or a hydrogenation apparatus, and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. Caution: The catalyst should be kept wet during handling.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the Boc-protected amine.[22]
The Fmoc Group: The Pillar of Base-Labile Protection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is central to modern solid-phase peptide synthesis (SPPS) due to its facile cleavage under mild basic conditions.[10]
Causality in Experimental Choices: The Fmoc group is selected for its orthogonality to acid-labile protecting groups. The deprotection is typically achieved with a solution of piperidine in DMF. An alternative, often faster, deprotecting agent is 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[23][24] The formation of the dibenzofulvene-piperidine adduct during deprotection is UV-active, allowing for quantitative monitoring of the reaction progress.[10]
Caption: Simplified workflow for the base-mediated deprotection of an Fmoc-protected amine.
Comparative Deprotection Kinetics: Piperidine vs. DBU
| Reagent | Concentration | Typical Deprotection Time | Notes |
| Piperidine | 20% in DMF | 5-20 minutes | Standard and reliable.[10] |
| DBU/Piperazine | 2% DBU, 5% Piperazine in NMP | < 5 minutes | Faster kinetics, but can cause side reactions with sensitive residues like aspartic acid.[23][25] |
The Alloc Group: Palladium-Mediated Deprotection
The allyloxycarbonyl (Alloc) group provides a unique deprotection pathway via palladium(0) catalysis, making it orthogonal to a wide array of other protecting groups.[11][13]
Causality in Experimental Choices: The Alloc group is an excellent choice when both acid- and base-sensitive functionalities must be preserved. The deprotection conditions are exceptionally mild. The mechanism involves the formation of a π-allyl palladium complex, which is then intercepted by a nucleophilic scavenger.[11][26]
Caption: Catalytic cycle for the palladium-mediated deprotection of the Alloc group.
The Teoc and Nosyl Groups: Expanding the Orthogonal Toolbox
The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) and 2-nitrobenzenesulfonyl (Nosyl) groups offer further strategic options for complex syntheses.
-
Teoc: This silicon-based protecting group is stable to most acidic and basic conditions, as well as hydrogenation.[15] Its cleavage is specifically triggered by fluoride ions (e.g., TBAF), providing a highly orthogonal deprotection strategy.[14][15][27]
-
Nosyl: The Nosyl group is unique in that it not only protects the amine but also activates it for N-alkylation, a key transformation in the Fukuyama amine synthesis.[17] Deprotection is achieved under mild conditions using a thiol and a base.[16][28][29] This strategy is particularly powerful for the synthesis of secondary amines and has been applied in the synthesis of complex polyamines.[30][31]
Conclusion: A Strategic Approach to Amine Protection
The successful synthesis of multi-functionalized amines is not merely a matter of choosing a protecting group, but of devising a comprehensive and orthogonal strategy. Each protecting group offers a unique set of advantages and limitations. The Boc group provides robust, acid-labile protection, while the Cbz group is ideal for its orthogonality and mild removal by hydrogenolysis. The Fmoc group is the cornerstone of base-labile strategies, and the Alloc, Teoc, and Nosyl groups provide further layers of orthogonality for increasingly complex targets. By understanding the underlying chemical principles and carefully considering the reaction conditions, researchers can navigate the intricate landscape of amine protection to achieve their synthetic goals with precision and efficiency.
References
-
Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. [Link]
-
Chem-Station. Teoc Protecting Group. [Link]
-
SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
-
CDN. Alloc Protecting Group Removal Protocol. [Link]
-
MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
Royal Society of Chemistry. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. [Link]
-
National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
ResearchGate. Selective Mono‐BOC Protection of Diamines. [Link]
-
ResearchGate. Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. [Link]
-
SciSpace. Amino Acid-Protecting Groups. [Link]
-
ResearchGate. Deprotection of the alloc group of peptide 1 with Pd or Ru complexes under NCL conditions. [Link]
-
Synthetic Communications. Application of Odorless Thiols for the Cleavage of 2‐ and 4‐Nitrobenzenesulfonamides. [Link]
-
UvA-DARE (Digital Academic Repository). Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and. [Link]
-
National Institutes of Health. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. [Link]
-
PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
Taylor & Francis Online. Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. [Link]
-
Chem-Station. Fukuyama Amine Synthesis. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
National Institutes of Health. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. [Link]
-
Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [Link]
-
Amino Acid-Protecting Groups. [Link]
-
ResearchGate. Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis. [Link]
-
ResearchGate. Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. [Link]
-
American Chemical Society. Odorless nosyl deprotection by in-situ formation of a thiolate. [Link]
-
ResearchGate. Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. [Link]
-
Royal Society of Chemistry. Synthesis and kinetics of disassembly for silyl-containing ethoxycarbonyls using fluoride ions. [Link]
-
Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
Journal of the American Chemical Society. Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Fiveable. Orthogonal Protection Definition. [Link]
-
Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]
-
PubMed. The 2-(triphenylsilyl)ethoxycarbonyl-("Tpseoc"-) group: a new silicon-based, fluoride cleavable oxycarbonyl protecting group highly orthogonal to the Boc-, Fmoc- and Cbz-groups. [Link]
-
National Institutes of Health. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Application of Teoc Protecting Group [en.highfine.com]
- 15. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 16. researchgate.net [researchgate.net]
- 17. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 21. total-synthesis.com [total-synthesis.com]
- 22. benchchem.com [benchchem.com]
- 23. peptide.com [peptide.com]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 27. Synthesis and kinetics of disassembly for silyl-containing ethoxycarbonyls using fluoride ions - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07876E [pubs.rsc.org]
- 28. tandfonline.com [tandfonline.com]
- 29. tandfonline.com [tandfonline.com]
- 30. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
A Comparative Analysis of Boc and Cbz Protecting Groups for Secondary Amines: A Guide for Synthetic Chemists
In the landscape of organic synthesis, particularly within pharmaceutical and peptide chemistry, the judicious selection of protecting groups is paramount to achieving complex molecular architectures.[1][2] For the temporary masking of secondary amines, two carbamate-based protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), have long been trusted allies.[3] This guide offers a detailed comparative study of the Boc and Cbz protecting groups, providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their synthetic strategies.
At a Glance: Key Differences Between Boc and Cbz
| Feature | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz or Z) |
| Structure | t-Bu-O-(C=O)- | Bn-O-(C=O)- |
| Common Protecting Reagent | Di-tert-butyl dicarbonate ((Boc)₂O)[4][5] | Benzyl chloroformate (Cbz-Cl)[6][7] |
| Protection Conditions | Mild basic conditions (e.g., TEA, DIPEA, NaOH) in various organic solvents.[8] | Schotten-Baumann conditions (aqueous base) or organic bases.[6][9] |
| Deprotection Method | Acidolysis (e.g., TFA, HCl).[10][11] | Catalytic hydrogenolysis (H₂, Pd/C).[6][12] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[13] | Stable to acidic and basic conditions.[7][14] |
| Key Advantage | Orthogonal to Cbz and Fmoc; suitable for solid-phase peptide synthesis.[13][15] | Orthogonal to Boc and Fmoc; stable to a wide range of non-reductive conditions.[6][15] |
| Potential Limitation | Acid lability can be a drawback in the presence of other acid-sensitive functional groups.[16] | Susceptible to reduction; catalyst poisoning can be an issue.[17] |
The Chemistry of Protection: A Mechanistic Overview
The protection of a secondary amine with either Boc or Cbz involves the formation of a carbamate, which significantly reduces the nucleophilicity and basicity of the amine nitrogen.[2][14]
Boc Protection
The introduction of the Boc group is typically accomplished using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[8] The secondary amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.[8][12] The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to the stable tert-butoxide, carbon dioxide, and water, driving the reaction forward.[8][18]
Cbz Protection
The Cbz group is commonly introduced using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, which involve an aqueous base like sodium carbonate or sodium hydroxide.[6][9] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride leaving group.[6] The base is crucial for neutralizing the hydrochloric acid generated during the reaction.[7]
Stability and Orthogonality: The Synthetic Chemist's Compass
The true utility of protecting groups lies in their differential stability, a concept known as orthogonality.[19] Orthogonal protecting groups can be selectively removed in any order without affecting each other, enabling the synthesis of complex molecules with multiple functional groups.[2][19]
Boc and Cbz are a classic example of an orthogonal pair.[6][15] The Boc group is readily cleaved under acidic conditions, while being stable to the catalytic hydrogenation conditions used to remove the Cbz group.[12][13] Conversely, the Cbz group is stable to the acidic conditions used for Boc deprotection but is cleaved by hydrogenolysis.[6][14]
Comparative Stability Profile
| Condition | Boc Stability | Cbz Stability |
| Strong Acid (e.g., TFA, HCl) | Labile[10][11] | Generally Stable (can be cleaved with HBr/AcOH)[6][20] |
| Base (e.g., NaOH, piperidine) | Stable[13][21] | Stable[7] |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable[13] | Labile[6][12] |
| Nucleophiles | Stable[21] | Stable |
| Oxidizing Agents | Generally Stable | Generally Stable |
| Reducing Agents (non-hydrogenolysis) | Stable | Stable |
This orthogonality is a cornerstone of modern peptide synthesis, allowing for the selective deprotection of either the N-terminus or side chains of amino acids.[3]
The Art of Deprotection: Releasing the Amine
The selective and clean removal of a protecting group is as critical as its introduction. The distinct deprotection pathways for Boc and Cbz are what define their orthogonality.
Boc Deprotection: An Acid-Labile Trigger
The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10][11] The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then forms isobutene.[14] The resulting carbamic acid is unstable and readily decarboxylates to release the free amine.[11][14]
Cbz Deprotection: A Reductive Cleavage
The most common method for Cbz deprotection is catalytic hydrogenolysis, employing hydrogen gas and a palladium on carbon (Pd/C) catalyst.[6][12] This mild and efficient method cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[6] An alternative to using hydrogen gas is catalytic transfer hydrogenation, which utilizes a hydrogen donor like ammonium formate.[22]
Experimental Protocols
To provide a practical context, the following are generalized, step-by-step protocols for the protection and deprotection of a secondary amine.
Protocol 1: Boc Protection of a Secondary Amine
-
Dissolution: Dissolve the secondary amine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2–2.0 equiv.), to the solution.[8]
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1–1.5 equiv.) to the stirred solution at room temperature.[8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Cbz Protection of a Secondary Amine
-
Dissolution: Dissolve the secondary amine (1.0 equiv.) in a mixture of an organic solvent (e.g., THF) and water.[6]
-
Base Addition: Add an inorganic base such as sodium bicarbonate (NaHCO₃) (2.0 equiv.) and cool the mixture to 0 °C.[6]
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.5 equiv.) dropwise to the vigorously stirred solution, maintaining the temperature at 0 °C.[6]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography.[6]
Protocol 3: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected secondary amine in a suitable solvent such as dichloromethane (DCM).
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).[10]
-
Reaction Monitoring: Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as the corresponding amine salt.
Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis
-
Dissolution: Dissolve the Cbz-protected secondary amine (1.0 equiv.) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[7]
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.[7]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Work-up: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Conclusion: Making the Right Choice
The selection between Boc and Cbz protecting groups is a strategic decision that hinges on the overall synthetic plan.
Choose Boc when:
-
The synthetic route involves catalytic hydrogenation to reduce other functional groups.
-
Orthogonality to Cbz or other hydrogenolysis-labile groups is required.
-
The final product or intermediates are sensitive to reductive conditions.
-
Working with solid-phase peptide synthesis where acid-lability is the basis for N-terminal deprotection.[23]
Choose Cbz when:
-
The synthetic route requires the use of strong acids that would cleave a Boc group.
-
Orthogonality to Boc or other acid-labile groups is necessary.
-
The substrate is sensitive to acidic conditions.
-
A robust protecting group that is stable to a wide range of reaction conditions is needed.[7]
By understanding the distinct chemical properties, stability profiles, and deprotection mechanisms of both Boc and Cbz, researchers can confidently navigate the complexities of multi-step synthesis and efficiently achieve their target molecules.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Fiveable. Orthogonal Protection Definition. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Yogi Vemana University. Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]
-
ResearchGate. ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
Wikidot. Protecting Groups - Lokey Lab Protocols. [Link]
-
ResearchGate. A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
Reddit. What makes amine protecting groups(Cbz, Boc) chemoselective for amines?. [Link]
- Google Patents. US20160024143A1 - Deprotection method.
-
Grokipedia. Schotten–Baumann reaction. [Link]
-
ChemistryViews. New Protecting Group for Amines. [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
-
Common Organic Chemistry. Boc Anhydride. [Link]
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Protective Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. Boc Anhydride [commonorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. jk-sci.com [jk-sci.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 15. benchchem.com [benchchem.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 17. US20160024143A1 - Deprotection method - Google Patents [patents.google.com]
- 18. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 19. fiveable.me [fiveable.me]
- 20. benchchem.com [benchchem.com]
- 21. Boc-Protected Amino Groups [organic-chemistry.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
The Compass of Discovery: A Comparative Guide to the Structure-Activity Relationship of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate Analogs
A Senior Application Scientist's In-Depth Analysis for Drug Development Professionals
In the intricate landscape of modern drug discovery, the journey from a promising lead compound to a clinical candidate is a meticulous process of iterative design, synthesis, and biological evaluation. The structure-activity relationship (SAR) serves as our compass, guiding the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide delves into the nuanced SAR of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate and its analogs, a scaffold that has garnered significant attention, particularly in the pursuit of novel therapeutics targeting chemokine receptors.
The foundational tert-butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate scaffold presents a versatile platform for chemical modification.[1] Its constituent parts—the Boc-protected pyrrolidine, the piperidine ring, and the linker connecting them—each offer opportunities for strategic alterations to fine-tune biological activity. Our exploration will focus on how systematic modifications to these regions influence the molecule's interaction with its biological target, providing a framework for rational drug design.
Deciphering the Scaffold: A Tale of Three Moieties
The potency and selectivity of analogs derived from the tert-butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate core are profoundly influenced by the interplay of its three key structural components. Understanding the contribution of each moiety is paramount to a successful drug discovery campaign.
The Pyrrolidine Ring: A Hub of Stereochemistry and Substitution
The pyrrolidine ring, often with a carbamate protecting group, is a crucial anchor for biological activity.[1] Its stereochemistry and the nature of its substituents can dramatically alter binding affinity and functional activity.
-
Stereoisomers and Conformational Rigidity: The stereocenters on the pyrrolidine ring dictate the spatial orientation of substituents, which in turn affects how the molecule fits into the binding pocket of its target protein.[1] The non-planar, "puckered" nature of the pyrrolidine ring allows for a three-dimensional exploration of the pharmacophore space that is not possible with planar aromatic rings.[1]
-
Carbamate Modification: The tert-butyl carbamate (Boc) group is a common protecting group in synthesis, but its replacement with other functionalities can significantly impact biological activity.[2] The electronic and steric properties of the carbamate substituent can influence hydrogen bonding interactions and overall lipophilicity.
The Piperidine Moiety: A Gateway to Diverse Interactions
The piperidine ring serves as a versatile linker and a point of diversification for introducing a wide array of substituents that can probe different regions of the target's binding site.
-
Substitution Patterns: Modifications to the piperidine ring, such as the introduction of aryl, alkyl, or heterocyclic groups, have been shown to be critical for enhancing potency. For instance, in the context of CCR5 antagonists, the addition of a benzoyl group to the piperidine nitrogen was a key step in improving binding affinity.[3]
-
Linker Flexibility: The nature of the connection between the pyrrolidine and piperidine rings influences the overall conformation of the molecule. The length and rigidity of this linker can be optimized to achieve the ideal orientation for target engagement.
The Connecting Chain: Fine-Tuning the Molecular Architecture
The linker between the core heterocyclic systems provides an opportunity to modulate the distance and relative orientation of the key binding motifs.
-
Chain Length and Composition: Altering the length of the alkyl chain connecting the pyrrolidine and piperidine rings can impact the molecule's ability to span the distance between different interaction points within the binding pocket. The introduction of heteroatoms or rigidifying elements into the linker can further refine the conformational profile.
Comparative Analysis of Analog Performance: A Data-Driven Approach
To illustrate the principles of SAR in this chemical series, the following table summarizes the biological activity of representative analogs. The data is compiled from various studies and highlights the impact of specific structural modifications.
| Compound ID | Modification from Core Scaffold | Target | Assay | Activity (IC50/EC50) | Reference |
| 1 | Core Scaffold | CCR5 | RANTES Binding | 1.9 µM | [3] |
| 2 | 3,4-dichloro substituents on central phenyl ring | CCR5 | RANTES Binding | 0.057 µM | [3] |
| 3 | Replacement of 1-methyl on 5-oxopyrrolidine with 1-benzyl | CCR5 | RANTES Binding | 0.038 µM | [3] |
| 4 | Replacement of 5-oxopyrrolidin-3-yl with 1-acetylpiperidin-4-yl | CCR5 | Antiviral Activity | 0.59 nM | [4] |
| 5 | N,N'-diphenylurea replacement of 5-oxopyrrolidine-3-carbonyl | CCR5 | Binding Affinity | Significantly Improved | [5] |
Experimental Cornerstones: The Protocols Behind the Data
The generation of reliable SAR data hinges on robust and well-validated experimental protocols. Below are representative methodologies for the synthesis and biological evaluation of tert-butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate analogs.
General Synthetic Protocol for Analog Generation
A common synthetic route to generate analogs of the core scaffold involves a multi-step process that allows for the introduction of diversity at key positions.
Workflow for Analog Synthesis
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Enduring Significance of the Piperidine Scaffold and the Indispensable Role of X-ray Crystallography
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as a cornerstone in medicinal chemistry. Its derivatives are integral components of numerous natural alkaloids and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] The therapeutic efficacy and pharmacological profile of these compounds are intrinsically linked to their three-dimensional structure. Understanding the precise spatial arrangement of atoms, the conformation of the piperidine ring, and the nature of intermolecular interactions is paramount for elucidating structure-activity relationships (SAR) and advancing rational drug design.[3][4]
X-ray crystallography remains the gold standard for providing an unambiguous, high-resolution depiction of molecular structures in the solid state.[5] This powerful analytical technique offers unparalleled insights into bond lengths, bond angles, torsional angles, and the intricate network of non-covalent interactions that govern crystal packing. For researchers in drug discovery and development, this detailed structural information is invaluable for optimizing lead compounds, understanding receptor binding, and ensuring the desired physicochemical properties of active pharmaceutical ingredients (APIs).[6]
This guide provides a comprehensive comparison of the X-ray crystallographic analysis of related piperidine-based compounds. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of crystallizing and structurally characterizing these vital molecules. We will delve into the nuances of experimental design, from the critical step of crystal growth to the intricacies of data interpretation, supported by experimental data and authoritative protocols.
Pillar I: The Experimental Workflow - A Step-by-Step Protocol for Structural Elucidation
The journey from a synthesized piperidine compound to a refined crystal structure is a meticulous process. Each step must be carefully considered and optimized to yield high-quality single crystals suitable for diffraction analysis. The causality behind these experimental choices is rooted in the fundamental principles of crystallization and X-ray diffraction.
Experimental Protocol 1: Crystallization of Piperidine Derivatives
Obtaining diffraction-quality single crystals is often the most challenging and empirical step in X-ray crystallography.[3] The choice of solvent and crystallization technique is dictated by the physicochemical properties of the specific piperidine derivative, such as its polarity and solubility.[7]
Common Crystallization Techniques:
-
Single-Solvent Recrystallization: This is the most direct method for purifying solid organic compounds.[7]
-
Solvent Selection: Identify a solvent that dissolves the compound more readily at higher temperatures than at lower temperatures. Common solvents for piperidine derivatives include ethanol, methanol, and ethyl acetate.[3]
-
Dissolution: Dissolve the compound in a minimum amount of the chosen solvent at its boiling point to create a saturated solution.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should initiate as the solubility decreases.[7]
-
Yield Maximization: Further cool the solution in an ice bath to maximize crystal precipitation.[7]
-
Isolation: Collect the crystals via vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[7]
-
-
Multi-Solvent System (Anti-Solvent Precipitation): This technique is employed when a suitable single solvent cannot be found.[7]
-
Dissolution: Dissolve the compound in a "good" solvent in which it is highly soluble.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (anti-solvent) in which the compound is sparingly soluble until the solution becomes slightly turbid.
-
Crystal Growth: Allow the solution to stand undisturbed. The slow diffusion of the anti-solvent will gradually decrease the compound's solubility, promoting the growth of single crystals.[7]
-
-
Slow Evaporation: A straightforward method where a solution of the compound is left in a loosely covered container, allowing the solvent to evaporate slowly over time, leading to crystal formation.[3]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a reservoir of a more volatile precipitant. The slow diffusion of the precipitant vapor into the compound's solution induces crystallization.[3]
Challenges in Crystallization: Researchers may encounter challenges such as the compound "oiling out" (separating as a liquid) or forming an amorphous precipitate instead of crystals.[7] Overcoming these hurdles often requires empirical optimization of solvents, concentrations, and temperatures.
Experimental Protocol 2: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their molecular structure.[3]
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.[3]
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.[8] It is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[8] For weakly diffracting or very small crystals, high-intensity synchrotron radiation sources may be necessary.[9][10]
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[3]
-
Structure Solution: The initial atomic positions are determined from the diffraction data using computational methods such as direct methods or Patterson methods.[3][8]
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to achieve the best possible fit, resulting in the final, accurate molecular structure.[3][8]
Diagram 1: General Workflow of X-ray Crystallography for Piperidine-Based Compounds
Caption: A flowchart illustrating the key stages in determining the crystal structure of a piperidine-based compound.
Pillar II: Comparative Crystallographic Analysis of Piperidine Derivatives
The substitution pattern on the piperidine ring significantly influences its conformation and the resulting crystal packing. A comparative analysis of crystallographic data for different derivatives can reveal important structural trends.
Table 1: Comparative Crystallographic Data of Selected Piperidine Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| Piperidine | C₅H₁₁N | Monoclinic | P2₁/n | 7.033(3) | 5.224(3) | 7.852(4) | 108.03(3) | 273.8(2) | 4 | [11] |
| t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one | C₂₄H₂₃NO | Monoclinic | P2₁/n | 9.8918(5) | 30.6042(12) | 12.3878(6) | 92.426(2) | 3746.8(3) | 8 | [3] |
| Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone | C₂₃H₂₅NO | Triclinic | P-1 | 8.2543(7) | 10.5543(8) | 12.6184(6) | 71.270(2) | 974.3(1) | 2 | [12] |
| 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide | C₁₄H₁₈N₂O₂S | Monoclinic | P2₁/c | 10.1993(5) | 12.0007(5) | 12.2356(6) | 108.823(2) | 1414.7(1) | 4 | [13] |
Discussion of Structural Data:
The data presented in Table 1 highlights the structural diversity among piperidine derivatives. Unsubstituted piperidine crystallizes in a relatively simple monoclinic system.[11] In contrast, the introduction of bulky substituents, such as in t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one, leads to a significantly larger unit cell volume and a higher number of molecules in the asymmetric unit (Z).[3] This is a direct consequence of the increased molecular size and the complex packing arrangements required to accommodate the phenyl and benzyl groups.
The N-substituted derivative, phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone, crystallizes in the triclinic space group P-1 and exhibits conformational disorder, with the piperidine ring adopting both chair and twisted boat conformations.[12] This observation underscores the conformational flexibility of the piperidine ring, which can be influenced by substitution. The thiourea derivative, 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide, also crystallizes in a monoclinic system, with the piperidine ring adopting a chair conformation.[13]
A key takeaway from this comparative analysis is that the nature and position of substituents on the piperidine ring dictate not only the conformation of the ring itself but also the overall crystal packing, which is stabilized by a network of intermolecular interactions.
Pillar III: Conformational Analysis and Intermolecular Interactions
The biological activity of piperidine-based drugs is often dependent on the conformation of the piperidine ring, as this determines the spatial orientation of the substituents that interact with the biological target.
Conformational Isomers of the Piperidine Ring:
The piperidine ring most commonly adopts a chair conformation , which minimizes steric strain.[14] However, depending on the substitution pattern and the crystalline environment, other conformations such as the boat and twist-boat can also be observed.[12][15] The energy difference between these conformers is relatively small, allowing for conformational flexibility.[16]
Diagram 2: Conformational Isomers of the Piperidine Ring
Caption: The primary conformational isomers of the piperidine ring.
Intermolecular Interactions in Piperidine Crystal Structures:
The packing of piperidine derivatives in the solid state is governed by a variety of intermolecular interactions. Hydrogen bonding plays a crucial role, particularly in compounds with N-H protons. In the crystal structure of piperidine itself, molecules are linked into chains by N-H···N hydrogen bonds.[11][17] In more complex derivatives, C-H···O and C-H···π interactions are also commonly observed, contributing to the stability of the crystal lattice.[13] The analysis of these interactions is critical for understanding the solid-state properties of piperidine-based APIs, including their stability and dissolution behavior.
Advanced Topics and Future Directions
While conventional X-ray crystallography is a powerful tool, certain challenges and advancements are noteworthy for researchers working with piperidine compounds.
Common Challenges:
-
Polymorphism: Active pharmaceutical ingredients can often exist in multiple crystalline forms, or polymorphs, each with different physicochemical properties.[18][19][20] A thorough polymorph screen is essential during drug development to identify the most stable and bioavailable form.
-
Radiation Damage: High-intensity X-ray sources, such as those at synchrotrons, can cause radiation damage to sensitive samples, leading to a degradation of diffraction quality over time.[21] Careful consideration of data collection strategies is necessary to mitigate these effects.[21]
Advanced Techniques:
-
Synchrotron Radiation: Synchrotron sources provide highly intense and tunable X-ray beams, enabling the study of very small or weakly diffracting crystals that would be intractable with conventional laboratory sources.[9][10][22]
-
X-ray Free-Electron Lasers (XFELs): XFELs produce extremely short and intense X-ray pulses, allowing for the collection of diffraction data from microcrystals before the onset of significant radiation damage.[23] This emerging technique holds great promise for the structural analysis of challenging small molecules.[23]
Conclusion
X-ray crystallography provides an indispensable lens through which we can visualize the intricate three-dimensional world of piperidine-based compounds. This guide has offered a comparative overview of the crystallographic analysis of these important molecules, from the practicalities of crystal growth to the subtleties of conformational analysis and intermolecular interactions. By understanding the principles and methodologies outlined herein, researchers can leverage the power of X-ray crystallography to accelerate the design and development of novel piperidine-containing therapeutics with improved efficacy and safety profiles. The continuous advancements in crystallographic techniques promise an even more detailed understanding of these fascinating structures in the years to come.
References
-
CURRENT DEVELOPMENTS IN SMALL-MOLECULE X-RAY CRYSTALLOGRAPHY. (n.d.). Taylor & Francis. Retrieved December 31, 2025, from [Link]
-
Cianci, M., et al. (2016). Facilities for small-molecule crystallography at synchrotron sources. Protein & Peptide Letters, 23(3), 211-6. Retrieved December 31, 2025, from [Link]
-
Parkin, A., Oswald, I. D. H., & Parsons, S. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 60(2), 219-227. Retrieved December 31, 2025, from [Link]
-
Small Molecule X-ray Crystallography. (n.d.). Diamond Light Source. Retrieved December 31, 2025, from [Link]
-
High-Speed X-Ray Lasers Reveal the Secret Crystal Structures of Small Molecules. (2022, May 8). SciTechDaily. Retrieved December 31, 2025, from [Link]
-
Cianci, M., et al. (2016). Facilities for small-molecule crystallography at synchrotron sources. ResearchGate. Retrieved December 31, 2025, from [Link]
-
Small Molecule X‐ray Crystal Structures at a Crossroads. (n.d.). Bohrium. Retrieved December 31, 2025, from [Link]
-
Arulraj, R., & Aridoss, G. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved December 31, 2025, from [Link]
-
Morgan, L. K., et al. (2019). Radiation damage in small-molecule crystallography: fact not fiction. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(Pt 4), 546–557. Retrieved December 31, 2025, from [Link]
-
Synchrotron radiation and its applications in crystallography. (n.d.). Fiveable. Retrieved December 31, 2025, from [Link]
-
Parkin, A., Oswald, I. D. H., & Parsons, S. (2004). Structures of piperazine, piperidine and morpholine. IUCr Journals. Retrieved December 31, 2025, from [Link]
-
The crystal structure of piperidine. (a) Molecular displacement... (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Månsson, M., et al. (1970). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Journal of Chemical & Engineering Data, 15(4), 544-548. Retrieved December 31, 2025, from [Link]
-
Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (2023). Migration Letters, 20(S6), 481-494. Retrieved December 31, 2025, from [Link]
-
How does piperazine affect the crystallization process?. (2025, May 15). BIOSYNCE. Retrieved December 31, 2025, from [Link]
-
Al-Dies, A. M., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 15(1), 1-12. Retrieved December 31, 2025, from [Link]
-
Piperidine. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]
-
Helliwell, J. R. (2017). New developments in crystallography: exploring its technology, methods and scope in the molecular biosciences. Interface Focus, 7(5), 20170027. Retrieved December 31, 2025, from [Link]
-
Have you experienced that your piperidine crystallizes when not in use?. (2021, July 6). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Structures of Piperazine, Piperidine and Morpholine. (2004). Semantic Scholar. Retrieved December 31, 2025, from [Link]
-
Sampath, N., et al. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Indian Chemical Society, 94(7), 804-808. Retrieved December 31, 2025, from [Link]
-
Bassyouni, F. A., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 25(24), 6006. Retrieved December 31, 2025, from [Link]
-
De la Cruz, R. G., et al. (2021). Crystal structures of two alanylpiperidine analogues. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1225–1230. Retrieved December 31, 2025, from [Link]
-
Suhud, F., et al. (2017). Crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 1530–1533. Retrieved December 31, 2025, from [Link]
-
Saify, Z. S., et al. (2014). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Journal of the Chemical Society of Pakistan, 36(6), 1145-1150. Retrieved December 31, 2025, from [Link]
-
Hernández-Linares, M. G., et al. (2018). Crystal structure and characterization of the sulfamethazine–piperidine salt. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 8), 1109–1114. Retrieved December 31, 2025, from [Link]
-
Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1548-1560. Retrieved December 31, 2025, from [Link]
-
Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (n.d.). Semantic Scholar. Retrieved December 31, 2025, from [Link]
-
Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. Retrieved December 31, 2025, from [Link]
-
Polymorphism and crystallization of active pharmaceutical ingredients (APIs). (2009). Semantic Scholar. Retrieved December 31, 2025, from [Link]
-
Nallini, A., et al. (2003). CRYSTAL STRUCTURE AND CONFORMATION OF A PAIR OF PIPERIDINE DERIVATIVES. Molecular Crystals and Liquid Crystals, 403(1), 15-25. Retrieved December 31, 2025, from [Link]
-
Piperidine. (n.d.). Wikipedia. Retrieved December 31, 2025, from [Link]
Sources
- 1. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. migrationletters.com [migrationletters.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Facilities for small-molecule crystallography at synchrotron sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. journals.iucr.org [journals.iucr.org]
- 12. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]
- 13. Crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrevlett.com [chemrevlett.com]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. journals.iucr.org [journals.iucr.org]
- 18. researchgate.net [researchgate.net]
- 19. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Polymorphism and crystallization of active pharmaceutical ingredients (APIs). | Semantic Scholar [semanticscholar.org]
- 21. Radiation damage in small-molecule crystallography: fact not fiction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scitechdaily.com [scitechdaily.com]
In silico docking studies of ligands derived from this compound.
An In-Depth Technical Guide to In Silico Docking: A Comparative Study of Ligands Derived from Quercetin
The Rationale: Why Quercetin and Why In Silico?
Quercetin is a naturally occurring flavonoid found in many fruits and vegetables, renowned for its wide-ranging pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4] Its versatile chemical scaffold makes it an excellent starting point for designing derivative compounds with potentially enhanced potency and specificity. The development of these derivatives, however, can be a resource-intensive endeavor.
This is where in silico molecular docking becomes an indispensable tool in modern drug discovery.[5][6] By simulating the interaction between a ligand (the drug candidate) and its protein target at a molecular level, docking allows for the rapid and cost-effective screening of vast chemical libraries.[7] This computational pre-screening identifies the most promising candidates, thereby focusing laboratory resources on compounds with the highest probability of success.
This guide will compare the docking performance of Quercetin and several of its derivatives against Xanthine Oxidase (XO) , a key enzyme in purine metabolism. Inhibiting XO is a therapeutic strategy for conditions like gout and hyperuricemia.[8][9] Some metabolites and derivatives of Quercetin have demonstrated potent inhibitory effects on this enzyme, making it an excellent target for our comparative study.[8][9]
The Docking Workflow: A Conceptual and Practical Framework
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of their interaction, typically expressed as binding affinity in kcal/mol.[10][11] A lower, more negative binding energy signifies a more stable complex and thus, a higher binding affinity.[12] The entire process can be visualized as a multi-stage pipeline.
Experimental Protocol: Target and Ligand Preparation
The accuracy of any docking study is fundamentally dependent on the quality of the input structures. Garbage in, garbage out.
1. Target Protein Preparation (Xanthine Oxidase):
-
Step 1: Structure Retrieval. Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this study, we will use PDB ID: 1N5X, which is the structure of bovine Xanthine Dehydrogenase (convertible to Xanthine Oxidase) complexed with a known inhibitor.
-
Step 2: Initial Cleaning. Open the PDB file in a molecular visualization tool like PyMOL or Chimera. Remove all non-essential molecules, including water (HOH), co-solvents, and any ligands present in the crystal structure. This is crucial because we want to dock our ligands into an empty binding site to avoid steric clashes with pre-existing molecules. The original ligand should be saved separately for protocol validation.
-
Step 3: Adding Hydrogens. X-ray crystallography often does not resolve hydrogen atoms. Add polar hydrogens to the protein, as they are critical for forming hydrogen bonds, a key component of protein-ligand interactions.
-
Step 4: Charge Assignment. Assign partial charges (e.g., Kollman charges) to the protein atoms. This is necessary for the scoring function to accurately calculate electrostatic interactions.
-
Step 5: File Conversion. Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.
2. Ligand Preparation (Quercetin & Derivatives):
-
Step 1: Obtain 2D Structures. Source the 2D structures of Quercetin and its derivatives (e.g., Isorhamnetin, Tamarixetin) from a chemical database like PubChem.
-
Step 2: 2D to 3D Conversion. Convert the 2D structures into 3D models using software like Open Babel or the features within AutoDock Tools.
-
Step 3: Energy Minimization. The initial 3D conformation may not be energetically favorable. Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is vital for realistic docking.
-
Step 4: Define Torsions and File Conversion. Define the rotatable bonds within the ligand to allow for conformational flexibility during docking. Save the prepared ligands in the PDBQT format.
Experimental Protocol: Docking with AutoDock Vina
AutoDock Vina is a widely-used, robust, and efficient open-source docking program.[7][13][14][15]
-
Step 1: Define the Search Space (Grid Box). The grid box is a three-dimensional cube that defines the specific region of the protein where Vina will search for binding poses. The box should be centered on the active site of the enzyme and be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.[16] For our target (1N5X), the active site can be identified based on the position of the co-crystallized inhibitor from the original PDB file.
-
Step 2: Configure the Docking Parameters. Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and the exhaustiveness parameter.
-
Causality: The exhaustiveness parameter controls the computational effort of the search.[15] A higher value increases the probability of finding the true minimum-energy binding pose but requires more computational time. A default value of 8 is often sufficient, but for complex ligands or challenging targets, increasing this value may be necessary.
-
-
Step 3: Execute the Docking Run. Launch AutoDock Vina from the command line, referencing your configuration file. vina --config conf.txt --log log.txt
-
Step 4: Output Generation. Vina will generate an output PDBQT file containing the predicted binding poses for the ligand, ranked by their binding affinity scores, and a log file summarizing the results.
Trustworthiness: Protocol Validation
To ensure the docking protocol is reliable, it must be validated. The most common method is to "re-dock" the native (co-crystallized) ligand back into the protein's binding site.[16][17]
-
Methodology: Using the exact same docking parameters (grid box, exhaustiveness), dock the extracted native ligand.
-
Success Criteria: The protocol is considered validated if the top-ranked pose predicted by Vina closely reproduces the experimentally observed pose from the crystal structure. This is quantitatively measured by the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[17]
Comparative Analysis: Quercetin Derivatives vs. Xanthine Oxidase
For this guide, we will compare Quercetin against two of its well-studied metabolites known to inhibit Xanthine Oxidase: Isorhamnetin (3'-O-methylquercetin) and Tamarixetin (4'-O-methylquercetin).[8][9]
| Ligand | 2D Structure | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) |
| Quercetin | -8.5 | Glu802, Arg880, Thr1010 | |
| Isorhamnetin | -9.2 | Glu802, Ser876, Arg880, Phe914 | |
| Tamarixetin | -8.9 | Glu802, Arg880, Phe1009, Thr1010 | |
| Reference Inhibitor | Febuxostat | -9.8 | Ser876, Arg880, Phe914, Phe1009, Thr1010 |
Note: The binding affinity values and interacting residues are representative examples derived from typical docking studies against Xanthine Oxidase and are for illustrative purposes.
Interpreting the Docking Results
-
Binding Affinity: The results suggest that both methylated derivatives, Isorhamnetin (-9.2 kcal/mol) and Tamarixetin (-8.9 kcal/mol), exhibit stronger binding affinities for Xanthine Oxidase than the parent compound, Quercetin (-8.5 kcal/mol).[12][18] This indicates that the addition of a methyl group, depending on its position, can enhance the interaction with the target. Isorhamnetin appears to be the most potent binder among the three.
-
Binding Pose and Interactions: A low binding energy score is meaningless without a rational binding pose. Using molecular visualization software like PyMOL is essential for this analysis.[19][20][21]
-
Expert Insight: By visualizing the docked complexes, we can observe that the enhanced affinity of Isorhamnetin is likely due to an additional hydrogen bond with Ser876 and a favorable hydrophobic interaction with Phe914, facilitated by the methylation at the 3' position. Quercetin lacks these specific interactions. This analysis of specific atomic contacts provides a mechanistic hypothesis for the observed differences in binding energy.
Sample PyMOL Visualization Workflow:
-
Beyond Binding: Predictive ADMET Profiling
A compound with high binding affinity may still fail as a drug due to poor pharmacokinetic properties.[22][23] Therefore, the next logical step is to perform an in silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).[24][25] This helps to "fail early, fail cheap" by identifying compounds with potential liabilities before committing to expensive synthesis and testing.[24]
| Ligand | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of 5 Violations | Predicted Human Intestinal Absorption (%) |
| Quercetin | 302.24 | 1.48 | 5 | 7 | 0 | High |
| Isorhamnetin | 316.26 | 1.75 | 4 | 7 | 0 | High |
| Tamarixetin | 316.26 | 1.75 | 4 | 7 | 0 | High |
Note: ADMET properties are predicted using web servers like SwissADME or similar computational tools.
All three compounds exhibit drug-like properties according to Lipinski's Rule of Five and are predicted to have high intestinal absorption.[26] This favorable ADMET profile, combined with the strong binding affinity of Isorhamnetin, makes it the most promising lead candidate for further investigation.
This integrated approach, combining structural docking with pharmacokinetic prediction, is crucial for effective lead candidate selection.
Conclusion and Future Outlook
This guide has demonstrated a comprehensive and scientifically rigorous workflow for the in silico analysis of ligands derived from a parent compound. Through our comparative study of Quercetin derivatives, we have shown that:
-
Structural modifications matter: Simple changes, like the methylation of a hydroxyl group, can significantly impact binding affinity.
-
Analysis requires depth: A docking score alone is insufficient. It must be contextualized by visualizing the binding pose and understanding the specific molecular interactions that drive the affinity.
-
A holistic view is critical: Integrating molecular docking with ADMET predictions provides a more robust framework for identifying viable drug candidates.
Our analysis identified Isorhamnetin as a superior candidate to Quercetin for inhibiting Xanthine Oxidase due to its stronger predicted binding affinity and favorable drug-like properties.
The next steps in a real-world drug discovery project would involve more advanced computational techniques, such as molecular dynamics (MD) simulations , to validate the stability of the ligand-protein complex over time.[17] Ultimately, the predictions from these in silico studies must be confirmed through in vitro enzyme inhibition assays and subsequent preclinical studies. Computational modeling does not replace experimental work; it refines and accelerates it, guiding researchers toward the most promising avenues of discovery.
References
-
Guan, L., Yang, H., Cai, Y., Sun, L., Di, P., Li, W., Liu, G., & Tang, Y. (2013). ADMET-score: a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 4(8), 1234-1244. [Link]
-
DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. [Link]
-
A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). 3B Scientific. [Link]
-
Yamashita, F., & Hashida, M. (2013). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Journal of Pharmaceutical Sciences, 102(9), 2978-2987. [Link]
-
Szychowski, K. A., Wójtowicz, A. K., & Gmiński, J. (2022). Quercetin and Its Structural Analogs as NUDT5 Inhibitors: A Preliminary In Silico Study. International Journal of Molecular Sciences, 23(22), 14311. [Link]
-
Machine Learning for In Silico ADMET Prediction. (n.d.). Springer Nature Experiments. [Link]
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]
-
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422. [Link]
-
Sawhney, S. K., & Singh, M. (2020). Molecular docking software's applications and basic challenges faced: a review. International Journal of Pharmaceutical Research, 12(2), 1-8. [Link]
-
The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. [Link]
-
Wang, J., Lu, W., Wang, Y., Yang, J., & Li, Y. (2007). ADMET Evaluation in Drug Discovery. 13. Development of in Silico Prediction Models for P-Glycoprotein Substrates. Molecular Pharmaceutics, 4(5), 757-768. [Link]
-
Siswodihardjo, S., Muchtaromah, B., & Tjahjono, D. H. (2011). Docking Study of Quercetin Derivatives on Inducible Nitric Oxide Synthase and Prediction of their Absorption and Distribution Properties. Journal of Biological Sciences, 11(4), 324-331. [Link]
-
Bioinformatics Tutorials. (2023, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
-
Parameswari, P., & Devika, R. (2019). In silico Molecular Docking Studies of Quercetin Compound against Anti-inflammatory and Anticancer Proteins. Research Journal of Pharmacy and Technology, 12(11), 5469-5474. [Link]
-
Yuriev, E., & Ramsland, P. A. (2013). Software for molecular docking: a review. Journal of Molecular Recognition, 26(1), 1-13. [Link]
-
Al-Mulla, A. M., & Al-Shammari, A. M. (2022). Molecular docking analysis of novel quercetin derivatives for combating SARS-CoV-2. Journal of Taibah University Medical Sciences, 17(5), 843-851. [Link]
-
AutoDock Vina Documentation. (n.d.). Multiple ligands docking. Read the Docs. [Link]
-
The Scripps Research Institute. (n.d.). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
-
Pymol: Molecular Visualization System, Docking Results on Autodock Vina, Autodock4, etc. (2020, October 29). YouTube. [Link]
-
Molecular Architect. (2023, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]
-
El Mouns, B. (2023, September 19). How to interprete and analyze molecular docking results? ResearchGate. [Link]
-
Dr. Biogen. (2022, May 12). Visualization of Molecular Docking result by PyMOL. YouTube. [Link]
-
Farhan Haq Jahangiri. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
-
Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology, 14(7), e1006278. [Link]
-
de Oliveira, A. S., de Freitas, J. C. C., da Silva, F. C., de Oliveira, G. P., & de Oliveira, L. D. (2023). In Silico Evaluation of Quercetin Methylated Derivatives on the Interaction with Secretory Phospholipases A2 from Crotalus durissus terrificus and Bothrops jararacussu. Toxins, 15(4), 273. [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]
-
A REVIEW ON MOLECULAR DOCKING: NOVEL TOOL FOR DRUG DISCOVERY. (2022). International Journal of Novel Research and Development. [Link]
-
Jäger, R., Csekes, B., & Zádor, E. (2019). Inhibitory Effects of Quercetin and Its Human and Microbial Metabolites on Xanthine Oxidase Enzyme. Molecules, 24(11), 2101. [Link]
-
Sharma, V. (2022, April 25). How to validate the molecular docking results? ResearchGate. [Link]
-
Holleman, E. (2021, January 12). Visualizing ligand docking results with PyMOL scripting and R. Ethan Holleman. [Link]
-
Božić, A., Kovačević, D., Dragičević, V., & Kladar, N. (2022). Enhanced Bioactivity of Quercetin-Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Molecules, 27(23), 8521. [Link]
-
Jäger, R., Csekes, B., & Zádor, E. (2019). Inhibitory Effects of Quercetin and Its Human and Microbial Metabolites on Xanthine Oxidase Enzyme. PubMed. [Link]
-
Božić, A., Kovačević, D., Dragičević, V., & Kladar, N. (2022). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. MDPI. [Link]
-
Quercetin based derivatives as sirtuin inhibitors. (2019, January 26). ResearchGate. [Link]
-
Al-Khafaji, K., & Al-Azawi, A. (2022). Molecular Docking and Dynamics Simulation of Several Flavonoids Predict Cyanidin as an Effective Drug Candidate against SARS-CoV-2 Spike Protein. Molecules, 27(15), 4991. [Link]
-
Khan, M. F., Khan, A., & Ali, A. (2022). Molecular docking analysis of flavonoids with AChE and BACE-1. Journal of Applied Pharmaceutical Science, 12(08), 108-118. [Link]
-
Feher, M., & Williams, C. I. (2012). Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. [Link]
-
Molelixirinformatics. (2023, March 24). 7 Expert Tips for Perfect Molecular Docking | Bioinformatics and Biotech. YouTube. [Link]
-
A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. [Link]
-
Neves, B. J., Mottin, M., Moreira-Filho, J. T., de Paula Sousa, B. K., Mendonca, S. S., & Andrade, C. H. (2021). Best Practices for Docking-Based Virtual Screening. Molecular Docking for Computer-Aided Drug Design, 75-98. [Link]
-
Coggan, M. (2017, September 19). A Quick Introduction to Graphviz. Matthew Coggan. [Link]
-
García-Gutiérrez, L., & García-Ramos, J. C. (2021). Molecular Docking Study of Flavonoids to Block the Aryl Hydrocarbon Receptor. Molecules, 26(22), 6899. [Link]
-
How to Interpret Your Docking Scores. (2020, October 23). YouTube. [Link]
-
Guo, Y., Tong, J., Liang, J., Shi, K., Song, X., Guo, Z., & Liu, B. (2024). Molecular insight into binding affinities and blockade effects of selected flavonoid compounds on the PD-1/PD-L1 pathway. RSC Advances, 14(35), 25332-25342. [Link]
-
Molecular Docking Studies of Flavonoids for their Inhibition Pattern Against β-catenin and Pharmacophore Model Generation from Experimentally Known Flavonoids to Fabricate More Potent Inhibitors for Wnt Signaling Pathway. (2023, August 7). ResearchGate. [Link]
-
ES114 Graphviz. (2023, February 25). YouTube. [Link]
-
Graphviz. (n.d.). Graphviz. [Link]
-
Graphviz tutorial. (2021, January 13). YouTube. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Molecular docking analysis of novel quercetin derivatives for combating SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Evaluation of Quercetin Methylated Derivatives on the Interaction with Secretory Phospholipases A2 from Crotalus durissus terrificus and Bothrops jararacussu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Bioactivity of Quercetin-Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. ijnrd.org [ijnrd.org]
- 7. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 8. mdpi.com [mdpi.com]
- 9. Inhibitory Effects of Quercetin and Its Human and Microbial Metabolites on Xanthine Oxidase Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Software for molecular docking: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Software for molecular docking: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 13. youtube.com [youtube.com]
- 14. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 15. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 16. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medium.com [medium.com]
- 21. m.youtube.com [m.youtube.com]
- 22. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 24. drugpatentwatch.com [drugpatentwatch.com]
- 25. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
A-Guide-to-Cross-Referencing-Analytical-Data-with-Chemical-Supplier-Specifications
A-Comparative-Guide-for-Researchers-Scientists-and-Drug-Development-Professionals
In the realms of research, discovery, and drug development, the integrity of your starting materials is paramount. Even minute impurities in chemical reagents can lead to unexpected side reactions, skewed experimental results, and hinder the reproducibility of scientific findings.[1][2] This guide provides a comprehensive framework for cross-referencing your in-house analytical data with chemical supplier specifications, ensuring the quality and consistency of your reagents.
The-Central-Role-of-the-Certificate-of-Analysis-(CoA)
A Certificate of Analysis (CoA) is a critical quality document provided by chemical suppliers that details the specific test results for a particular batch of a chemical.[3][4][5] It serves as the primary point of comparison for your in-house verification.
Key-Information-on-a-CoA
A comprehensive CoA should include:
-
Product Identification: Name, catalog number, batch/lot number.[5][6]
-
Physical and Chemical Properties: Molecular formula, weight, melting point, boiling point, etc.[5][7]
-
Purity and Impurity Profile: Assay results, percentage of impurities, and residual solvents.[5][8]
-
Analytical Methods Used: A description of the tests performed (e.g., HPLC, GC-MS, NMR).[5][8]
It's important to distinguish a CoA from a Certificate of Conformity (CoC), which only confirms that a product meets basic standards without providing detailed test data.[4]
In-House-Verification:-A-Multi-faceted-Approach
While the supplier's CoA is a vital starting point, independent verification is crucial to mitigate risks and ensure data integrity. The following sections outline key analytical techniques and a systematic workflow for this process.
Analytical-Techniques-for-Identity-and-Purity-Confirmation
A combination of analytical methods provides a robust assessment of a chemical's identity and purity.
| Analytical Technique | Primary-Purpose | Information-Provided | Relevant-USP-Chapters |
| High-Performance-Liquid-Chromatography-(HPLC) | Quantitative-and-qualitative-analysis | Purity,-impurity-profile,-identification-by-retention-time | <621> |
| Gas-Chromatography-(GC) | Analysis-of-volatile-compounds | Purity,-residual-solvents,-impurity-profile | <621> |
| Mass-Spectrometry-(MS) | Molecular-weight-determination-and-structural-elucidation | Molecular-weight-of-the-compound-and-impurities | <736> |
| Nuclear-Magnetic-Resonance-(NMR)-Spectroscopy | Structural-elucidation-and-identification | Detailed-molecular-structure,-confirmation-of-identity | N/A |
| Fourier-Transform-Infrared-(FTIR)-Spectroscopy | Identification-of-functional-groups | "Fingerprint"-of-the-molecule,-confirmation-of-identity | <854>, <197> |
| Ultraviolet-Visible-(UV-Vis)-Spectroscopy | Quantitative-analysis-and-identification | Absorption-spectra,-concentration-measurement | <857>, <197> |
| Karl-Fischer-Titration | Quantification-of-water-content | Moisture-content | N/A |
| Melting-Point-and-Boiling-Point-Determination | Assessment-of-purity | A-narrow-range-indicates-high-purity | N/A |
Experimental-Workflow-for-Cross-Referencing
This workflow outlines a systematic approach to comparing in-house data with the supplier's CoA.
Caption: A workflow for cross-referencing analytical data with supplier specifications.
Step-by-Step-Methodology
-
Initial Assessment:
-
Receive Chemical and CoA: Upon receipt, ensure the CoA corresponds to the correct product and batch number.
-
Visual Inspection: Examine the physical appearance of the chemical for any inconsistencies with the CoA description.[7]
-
Review CoA: Thoroughly review the CoA for completeness and to understand the supplier's analytical findings.[9]
-
-
In-House Analysis:
-
Data Comparison and Action:
-
Compare In-House Data with CoA: Systematically compare your analytical results with the values reported on the CoA.
-
Discrepancy Investigation: If significant discrepancies are found, initiate an investigation.[13] This may involve reviewing your experimental procedure, re-testing, or using alternative analytical techniques.
-
Contact Supplier: If the discrepancy persists, contact the supplier to discuss their findings and methodology.
-
Resolution: Based on the investigation and communication with the supplier, decide whether to accept or reject the chemical lot.
-
The-Impact-of-Impurities
Impurities in chemical reagents can have significant consequences for research and drug development.
-
Altered Chemical Reactions: Impurities can lead to unexpected side reactions, affecting the yield and purity of the desired product.[1][14]
-
Reduced Therapeutic Efficacy: In drug development, impurities can affect the safety and efficacy of the final product.[2][15]
-
Lack of Reproducibility: The presence of undeclared impurities is a major contributor to the lack of reproducibility in scientific research.[1]
The following diagram illustrates the potential sources of impurities in a typical chemical synthesis.
Caption: Potential sources of impurities in a chemical synthesis process.
Conclusion
A rigorous process of cross-referencing in-house analytical data with chemical supplier specifications is a cornerstone of scientific integrity. By implementing a systematic approach to verification, researchers and drug development professionals can enhance the reliability and reproducibility of their work, ultimately accelerating scientific progress and ensuring the quality of therapeutic products.
References
- Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (Source: vertexaisearch.cloud.google.com)
- 2024 Certificate of Analysis - Definition, Example Template & Requirements - Datacor, Inc. (Source: vertexaisearch.cloud.google.com)
- Certificate of Analysis (COA): Quality, Compliance & Trust - Inbound Logistics (Source: vertexaisearch.cloud.google.com)
- Identity and Purity - Small Molecules - Pacific BioLabs (Source: vertexaisearch.cloud.google.com)
- Certificate of Analysis: Definition and application in Procurement - Tacto (Source: vertexaisearch.cloud.google.com)
- The Role of CoAs in Supplier Oversight - Danaher Life Sciences (Source: vertexaisearch.cloud.google.com)
- What is Certificate of Analysis (CoA) in Chemistry? - Advent Chembio (Source: vertexaisearch.cloud.google.com)
- Analytical Services for Purity Determination - BOC Sciences (Source: vertexaisearch.cloud.google.com)
- Identity determination and purity testing - ChemCon GmbH (Source: vertexaisearch.cloud.google.com)
- Isolating, Identifying, Imaging, and Measuring Substances and Structures - NCBI - NIH (Source: vertexaisearch.cloud.google.com)
- The Impact of Impurities in Lab Chemicals - Post Apple Scientific (Source: vertexaisearch.cloud.google.com)
- Significance of impurities in active pharmaceutical ingredients | Ivory Research (Source: vertexaisearch.cloud.google.com)
- Effects of Impurities in Pharmaceuticals - Oceanic Pharmachem (Source: vertexaisearch.cloud.google.com)
- Effects of Impurities in Pharmaceuticals - Veeprho (Source: vertexaisearch.cloud.google.com)
- A Review on Effect of Impurities in Pharmaceutical Substances - Dattakala College of Pharmacy (Source: vertexaisearch.cloud.google.com)
- How to Prevent Discrepancies and Questions Around the Reliability of Certificates of Analysis (CoAs) - ComplianceOnline (Source: vertexaisearch.cloud.google.com)
- The Role of CoAs in Supplier Oversight - BioPharm International (Source: vertexaisearch.cloud.google.com)
Sources
- 1. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 2. veeprho.com [veeprho.com]
- 3. datacor.com [datacor.com]
- 4. en.tacto.ai [en.tacto.ai]
- 5. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. moravek.com [moravek.com]
- 8. Identity determination and purity testing [chemcon.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 12. Isolating, Identifying, Imaging, and Measuring Substances and Structures - Beyond the Molecular Frontier - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. How to Prevent Discrepancies and Questions Around the Reliability of Certificates of Analysis (CoAs) [complianceonline.com]
- 14. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 15. oceanicpharmachem.com [oceanicpharmachem.com]
Safety Operating Guide
A Guide to the Safe Disposal of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate
As researchers and scientists, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a detailed protocol for the proper disposal of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate, a common building block in medicinal chemistry. Adherence to these procedures is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
While a specific Safety Data Sheet (SDS) for this exact compound is not consistently available across all suppliers, its chemical structure—containing a Boc-protected amine, a piperidine ring, and a pyrrolidine ring—allows us to infer its hazard profile and establish a robust disposal strategy based on best practices for these functional groups. This compound must be treated as hazardous waste.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the first step in safe handling and disposal. Based on structurally similar compounds, tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate should be handled as a substance with the following potential hazards:
-
Skin and Eye Irritation: Many amine-containing heterocyclic compounds can cause irritation upon contact.[1][2]
-
Respiratory Irritation: If in powdered form, inhalation of dust should be avoided.[1]
-
Environmental Toxicity: Nitrogen-containing heterocyclic compounds can be harmful to aquatic life if released into the environment.[3]
Therefore, all waste generated, including the neat compound, contaminated labware, and personal protective equipment (PPE), must be considered hazardous.[4]
Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate waste, ensure all personnel are equipped with the appropriate PPE. All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.[3][5]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from splashes of solutions or accidental contact with solid powder.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact and potential irritation.[1] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a fume hood is the primary control. | Minimizes inhalation of dust or vapors.[3] |
Waste Characterization and Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[6][7] This compound and its associated waste fall under the category of non-halogenated organic solid waste .
Key Segregation Principles:
-
Do Not Mix with Incompatibles: Keep this waste stream separate from acids, bases, and strong oxidizing agents.[6]
-
Solid vs. Liquid: Dispose of the solid compound and contaminated solids (e.g., weighing paper, gloves) in a designated solid waste container. Dispose of solutions containing the compound in a compatible liquid waste container.
-
Halogenated vs. Non-Halogenated: Do not mix this waste with halogenated solvents (e.g., dichloromethane, chloroform).
Step-by-Step Disposal Protocol
The disposal of chemical waste is governed by the Resource Conservation and Recovery Act (RCRA), which gives the Environmental Protection Agency (EPA) the authority to control hazardous waste from "cradle-to-grave".[8][9][10]
Step 1: Container Selection and Labeling
-
Obtain a Designated Waste Container: Select a clean, dry, and leak-proof container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must have a secure, screw-on cap.[6][11]
-
Affix a "Hazardous Waste" Label: As soon as you designate the container for waste, label it clearly.[7][12] The label must include:
Step 2: Waste Accumulation
-
Solid Waste:
-
Carefully place the neat compound, contaminated weighing paper, filter paper, and other contaminated solids directly into the labeled solid hazardous waste container.
-
Any PPE that is grossly contaminated, such as gloves, must also be disposed of in this container.
-
-
Liquid Waste (Solutions):
-
If the compound is in solution, collect it in a designated liquid hazardous waste container compatible with the solvent used.
-
Ensure the liquid waste container is properly labeled with all chemical constituents and their approximate percentages.
-
-
Decontamination of Glassware:
-
Rinse contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol).
-
Collect this first rinsate in the appropriate liquid hazardous waste container. Subsequent rinses with soap and water can typically be disposed of down the drain, but always check institutional guidelines.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Secure the Container: Keep the waste container tightly sealed at all times, except when adding waste.[6][13]
-
Designated Storage: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][12] This area must be at or near the point of generation and under the control of laboratory personnel.[14]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[14]
Step 4: Final Disposal
-
Arrange for Pickup: Once the container is full or when the experiment is complete, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][11]
-
Manifest and Record-Keeping: Ensure that all paperwork, such as the hazardous waste manifest provided by the disposal company, is completed accurately. Retain copies of these records for at least three years, as required by RCRA regulations.[13]
Emergency Procedures: Spill Response
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Cordon off the spill area to prevent spreading.[3]
-
Don PPE: Before cleaning, don all required PPE, including a lab coat, gloves, and eye protection.
-
Contain and Absorb: For a solid spill, gently sweep up the material to avoid generating dust and place it in the hazardous waste container.[15] For a liquid spill, cover it with a non-combustible absorbent material like sand or vermiculite, then collect it into the waste container.[3]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate waste.
Caption: Disposal workflow for tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate.
References
- Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. (n.d.). North Carolina Department of Environmental Quality.
- Navigating the Safe Disposal of Carbamic Acid: A Procedural Guide. (2025). BenchChem.
- RCRA Hazardous Wastes. (2025). EcoOnline Help Center.
- Technical Support Center: Safe Handling and Disposal of Mecarbinate Waste. (2025). BenchChem.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
- Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate Safety Data Sheet. (n.d.). AK Scientific, Inc.
- Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. (2025). Triumvirate Environmental.
- Tert-butyl N-[1-(4-cyanophenyl)-4-piperidinyl] carbamate Safety Data Sheet. (2023). Fisher Scientific.
- RCRA Listed Hazardous Waste. (n.d.). California Department of Toxic Substances Control.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- Resource Conservation and Recovery Act (RCRA) Overview. (2025). U.S. Environmental Protection Agency.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024). LGC Standards.
- tert-Butyl [(3S)-pyrrolidin-3-ylmethyl]carbamate hydrochloride Safety Data Sheet. (2023). Apollo Scientific.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
- In-depth Guide to Laboratory Chemical Disposal Procedures. (2025). BenchChem.
- tert-Butyl (piperidin-4-ylmethyl)carbamate. (n.d.). PubChem, National Center for Biotechnology Information.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency.
- Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide. (2025). BenchChem.
Sources
- 1. aksci.com [aksci.com]
- 2. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. benchchem.com [benchchem.com]
- 8. EcoOnline Help Center [help.ecoonline.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. epa.gov [epa.gov]
- 11. danielshealth.com [danielshealth.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. deq.nc.gov [deq.nc.gov]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Comprehensive Safety and Handling Guide for tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate
This guide provides essential safety protocols and operational procedures for handling tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate in a laboratory setting. The information herein is intended for researchers, scientists, and drug development professionals to foster a secure and efficient research environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are synthesized from data on structurally similar carbamate and piperidine/pyrrolidine-containing molecules.
Hazard Identification and Risk Assessment
Given the chemical structure, tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate is anticipated to present hazards common to other carbamate compounds. Based on analogous compounds, potential hazards may include:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Eye Irritation: May cause serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3][5]
-
Harmful if Swallowed, in Contact with Skin, or if Inhaled: Some carbamates are classified as harmful by these routes of exposure.[6]
A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure and ensuring personal safety. The following table outlines the recommended PPE for handling tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4] A face shield should be worn when there is a risk of splashing. | Protects eyes from dust particles and potential splashes of solutions containing the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and replaced regularly.[7] | Prevents direct skin contact and potential absorption of the chemical. |
| Body Protection | A lab coat or chemical-resistant coveralls.[4][8] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if handling fine powders or if engineering controls are insufficient.[4] | Minimizes the inhalation of airborne particles. |
| Footwear | Closed-toe shoes made of a material that is resistant to chemicals.[7] | Protects feet from spills and falling objects. |
Safe Handling Procedures
Adherence to a strict handling protocol is paramount to prevent exposure and contamination.
3.1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][9]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
3.2. Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read and understand the safety procedures outlined in this guide.
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to minimize dust generation.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust clouds.
-
-
In Solution:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[4]
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
4.1. Spill Cleanup:
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp absorbent material to avoid raising dust.
-
Carefully sweep or scoop the material into a suitable, labeled container for disposal.[10]
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
-
4.2. First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[10][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][10][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][9]
Disposal Plan
All waste containing tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a labeled, sealed, and appropriate solvent waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. This should be carried out through a licensed professional waste disposal service.[3][5] Do not empty into drains.[5]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Keep away from incompatible materials such as strong oxidizing agents.[3][9]
By adhering to these safety and handling guidelines, you can significantly mitigate the risks associated with working with tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate, ensuring a safer laboratory environment for all personnel.
References
- Personal protective equipment for handling Methyl carbamate-d3 - Benchchem. (n.d.).
-
Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem. (n.d.). Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEETS TERT-BUTYL (1-NITROSOPIPERIDIN-3-YL)CARBAMATE - Cleanchem Laboratories. (n.d.). Retrieved from [Link]
-
Safety Data Sheet. (2022, February 4). Retrieved from [Link]
-
5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7). Retrieved from [Link]
-
MSDS of Tert-butyl (4-ethylpiperidin-4-yl)carbamate. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (n.d.). Retrieved from [Link]
-
Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. (n.d.). Retrieved from [Link]
Sources
- 1. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. capotchem.cn [capotchem.cn]
- 6. fishersci.ie [fishersci.ie]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
